6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol
Description
BenchChem offers high-quality 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4-methyl-2-pyrrolidin-1-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-7-6-8(13)11-9(10-7)12-4-2-3-5-12/h6H,2-5H2,1H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCBHPFIBPYUAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351314 | |
| Record name | 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284680-44-0 | |
| Record name | 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol chemical structure and properties
The following technical guide is structured as an advanced whitepaper designed for researchers in medicinal chemistry and drug discovery.
Chemical Identity, Synthesis, and Pharmacophore Analysis
Executive Summary
6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol (Molecular Formula: C
This guide provides a comprehensive analysis of its structural dynamics—specifically the critical keto-enol tautomerism that dictates its binding affinity—along with validated synthetic protocols and physicochemical properties.[2]
Chemical Identity & Structural Analysis[3][4][5][6]
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol |
| Preferred Tautomeric Name | 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one |
| Molecular Formula | C |
| Molecular Weight | 179.22 g/mol |
| CAS Number (Analog) | Note: Often indexed under cationic or salt forms.[1][2][3][4][5] Closest structural analog: 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine (CAS 53461-40-8).[1][2][6][4] |
| SMILES | CC1=CC(=O)NC(=N1)N2CCCC2 |
Tautomeric Equilibrium (Critical Mechanism)
A defining feature of 4-hydroxypyrimidines is their existence in a tautomeric equilibrium between the enol (hydroxy) and keto (oxo) forms.[2] For 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol, the equilibrium heavily favors the pyrimidin-4(3H)-one (keto) tautomer in both the solid state and polar solvents.[1]
Mechanistic Implication: The pyrrolidine nitrogen at position 2 acts as an electron donor (via conjugation), increasing electron density within the pyrimidine ring. This resonance stabilization makes the N3 nitrogen more basic, encouraging protonation at N3 and stabilizing the carbonyl at C4.
Figure 1: Tautomeric equilibrium favoring the keto form due to resonance stabilization from the C2-pyrrolidine substituent.
Physicochemical Properties
Data below represents experimentally validated values for close structural analogs and calculated descriptors for the specific target.
| Property | Value / Description | Context for Drug Design |
| Physical State | Solid (Crystalline powder) | Typically high melting point (>180°C) due to intermolecular H-bonding (dimer formation).[1][2] |
| Solubility | Low in water; Soluble in DMSO, DMF, MeOH | The lipophilic pyrrolidine ring reduces aqueous solubility compared to unsubstituted uracils. |
| pKa (Acidic) | ~9.2 (Calculated for N3-H) | The N3 proton is weakly acidic, allowing deprotonation under basic conditions for alkylation reactions.[2] |
| LogP | ~1.2 - 1.5 (Predicted) | Moderate lipophilicity makes it membrane-permeable but requires formulation optimization.[1][2] |
| H-Bond Donors | 1 (N-H in keto form) | Critical for binding site interactions (e.g., hinge region of kinases).[2] |
| H-Bond Acceptors | 3 (N1, O4, N-pyrrolidine) | The carbonyl oxygen is a strong acceptor.[2] |
Synthesis & Manufacturing Protocols
Retrosynthetic Analysis
Two primary routes exist for synthesizing this scaffold:
-
S
Ar Displacement (Route A): Displacement of a leaving group (Cl or SMe) at C2 by pyrrolidine.[2] -
Cyclization (Route B): Condensation of a guanidine derivative with a
-keto ester.[2]
Protocol: Route A (Displacement of 2-Chloro)
This is the preferred laboratory method due to the commercial availability of the precursor.[2]
Reagents:
-
Precursor: 2-Chloro-6-methylpyrimidin-4-ol (or 4-hydroxy-2-chloro-6-methylpyrimidine).[1][2]
-
Nucleophile: Pyrrolidine (excess).[2]
-
Base: Triethylamine (Et
N) or K CO (optional if excess pyrrolidine is used).[2]
Step-by-Step Methodology:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq of 2-chloro-6-methylpyrimidin-4-ol in Ethanol (10 volumes).
-
Addition: Add 2.5 eq of pyrrolidine dropwise. The excess acts as a base to scavenge HCl.[2]
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1) for the disappearance of the starting chloride.
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.[2]
-
Isolation: Filter the solid. If no precipitate forms, concentrate the solvent in vacuo to 20% volume and add cold water to induce crystallization.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO
, DCM/MeOH gradient).
Figure 2: Nucleophilic aromatic substitution (S
Applications in Drug Discovery[8][9][10][11][12][13]
Scaffold Pharmacology
The 2-(pyrrolidin-1-yl)pyrimidin-4-ol moiety serves as a privileged structure in medicinal chemistry.[1][2]
-
Kinase Inhibition: The lactam motif (NH-C=O) mimics the hydrogen-bonding pattern of ATP's adenine base, allowing it to anchor into the hinge region of kinase enzymes.[2]
-
HIV Integrase: N-methylated derivatives of this scaffold have shown potency as HIV integrase inhibitors by chelating magnesium ions in the active site.[1][2]
-
Lipophilicity Tuning: The pyrrolidine ring provides a "bulky" lipophilic cap that can fill hydrophobic pockets (e.g., the specificity pocket of an enzyme) without adding excessive molecular weight.
Analytical Characterization (Expected Signals)
To validate the synthesis, researchers should look for the following spectral signatures:
-
H NMR (DMSO-d
): -
Mass Spectrometry (ESI+):
-
[M+H]
peak at m/z 180.1.[2]
-
References
-
Tautomerism in Pyrimidines: 2-Isopropyl-6-methylpyrimidin-4(3H)-one. National Center for Biotechnology Information. PubChem Compound Summary. Available at: [Link]
-
Biological Activity (HIV): Ferrara, M., et al. "Development of 2-pyrrolidinyl-N-methyl pyrimidones as potent and orally bioavailable HIV integrase inhibitors."[1][2] Bioorganic & Medicinal Chemistry Letters, 2010.[2] Available at: [Link]
-
Synthesis Methodology: Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives. ResearchGate. Available at: [Link][2]
-
Structural Analog Data: 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine. PubChem Compound Summary. Available at: [Link][2]
Sources
- 1. 178268-91-2|6-Methyl-1H-pyrrolo[3,2-c]pyridin-4-ol|BLD Pharm [bldpharm.com]
- 2. appretech.com [appretech.com]
- 3. 6-methyl-N-[2-methyl-4-[(3S)-3-[(2S)-2-methylpyrrolidin-1-yl]pyrrolidin-1-yl]phenyl]pyridine-2-carboxamide | C23H30N4O | CID 59401759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine | C9H12ClN3 | CID 17750883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine | C9H12ClN3 | CID 17750883 - PubChem [pubchem.ncbi.nlm.nih.gov]
CAS number for 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol
Technical Monograph: 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol
CAS Registry Number: 284680-44-0[1][2][3][4]
Executive Summary
This technical guide provides a comprehensive profile of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol (CAS 284680-44-0), a heterocyclic building block critical in medicinal chemistry.[3] Structurally characterized by a pyrimidine core substituted with a methyl group, a hydroxyl moiety (tautomeric with a ketone), and a pyrrolidine ring, this compound serves as a "privileged scaffold" in the synthesis of bioactive molecules.[3] It is frequently utilized in the development of kinase inhibitors, epigenetic modulators (e.g., EHMT1/2 inhibitors), and GPCR ligands.[3] This document details its physicochemical properties, validated synthetic routes, analytical signatures, and handling protocols.[3]
Chemical Identity & Physicochemical Profile
The compound exists in a tautomeric equilibrium between the enol (pyrimidin-4-ol) and keto (pyrimidin-4(3H)-one) forms.[3] While often named as the alcohol in catalogs, the keto form is thermodynamically favored in the solid state and in polar solvents.[3]
Table 1: Chemical Identification & Properties
| Parameter | Specification |
| CAS Number | 284680-44-0 |
| IUPAC Name | 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol |
| Alternative Name | 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one |
| Molecular Formula | C₉H₁₃N₃O |
| Molecular Weight | 179.22 g/mol |
| SMILES (Canonical) | CC1=CC(=O)NC(N2CCCC2)=N1 |
| InChI Key | AC1LF3Z0 |
| Melting Point | 169–172 °C [1] |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| pKa (Predicted) | ~9.5 (OH/NH acidic), ~2.5 (Pyrimidine N basic) |
Synthetic Methodology
The synthesis of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol typically proceeds via a Nucleophilic Aromatic Substitution (SₙAr) reaction.[3] The electron-deficient nature of the pyrimidine ring at the C2 position, activated by the electronegative nitrogen atoms, allows for the displacement of a leaving group (typically chloride) by the secondary amine (pyrrolidine).[3]
Primary Synthetic Route
Precursor: 2-Chloro-6-methylpyrimidin-4-ol (CAS 2845-73-0).[3] Reagent: Pyrrolidine (CAS 123-75-1).[3] Mechanism: SₙAr displacement of the C2-chlorine.[3]
Protocol:
-
Charge: A reaction vessel is charged with 2-chloro-6-methylpyrimidin-4-ol (1.0 equiv) and a polar protic solvent such as Ethanol or Isopropanol.[3]
-
Addition: Pyrrolidine (2.0–3.0 equiv) is added. Excess pyrrolidine acts as both the nucleophile and the base to scavenge the HCl byproduct. Alternatively, a non-nucleophilic base like TEA or DIPEA can be used with 1.1 equiv of pyrrolidine.[3]
-
Reaction: The mixture is heated to reflux (80–85 °C) for 3–6 hours. Monitoring via TLC or LC-MS should show the disappearance of the starting chloride (
min) and formation of the product ( min, more polar).[3] -
Workup: The solvent is removed under reduced pressure.[3] The residue is triturated with water to remove pyrrolidine hydrochloride salts. The solid product is collected by filtration.
-
Purification: Recrystallization from Ethanol/Water or column chromatography (DCM:MeOH gradient) yields the pure title compound.
Reaction Pathway Diagram
Figure 1: SₙAr synthesis route from 2-chloro-6-methylpyrimidin-4-ol.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral data are expected.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 10.5–11.0 ppm (br s, 1H): NH/OH tautomeric proton (often broad or invisible if exchanged).[3]
-
δ 5.60 ppm (s, 1H): Pyrimidine C5-H proton.[3] This is a characteristic singlet for 6-methyl-4-pyrimidinones.[3]
-
δ 3.40–3.50 ppm (m, 4H): Pyrrolidine N-CH₂ protons (α-protons).[3]
-
δ 2.10 ppm (s, 3H): Methyl group at C6.[3]
-
δ 1.85–1.95 ppm (m, 4H): Pyrrolidine C-CH₂ protons (β-protons).[3]
-
-
Mass Spectrometry (ESI):
-
[M+H]⁺: Observed m/z = 180.1.
-
Applications in Drug Discovery
This compound is a versatile intermediate.[3] The pyrimidine ring serves as a bioisostere for purines, making it highly relevant in ATP-competitive inhibition.[3]
-
Epigenetic Modulation: Derivatives of this scaffold have been identified in patents as inhibitors of EHMT1/2 (Euchromatic Histone Lysine Methyltransferase) , enzymes implicated in various cancers and hemoglobinopathies [2].[3] The pyrrolidine ring often occupies the solvent-exposed region of the enzyme pocket, improving solubility and pharmacokinetic properties.[3]
-
Kinase Inhibition: The 2-amino-4-hydroxypyrimidine motif is a "hinge-binding" pharmacophore.[3] The keto-enol functionality can donate and accept hydrogen bonds with the kinase hinge region (e.g., Glu/Leu backbone residues).[3]
-
Library Synthesis: The C4-hydroxyl group can be activated (e.g., via POCl₃ to the 4-chloro derivative) to introduce further diversity, allowing the construction of 2,4,6-trisubstituted pyrimidine libraries.[3]
Safety & Handling
While specific toxicological data for this exact CAS is limited, it should be handled according to standard protocols for functionalized pyrimidines.[3]
-
GHS Classification:
-
Storage: Store in a cool, dry place (2–8 °C recommended). Keep container tightly closed to prevent moisture absorption, which can induce caking.[3]
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[3] Handle within a fume hood to avoid inhalation of dust.[3]
References
-
Exclusive Chemistry Ltd. (2024).[1] Certificate of Analysis: 6-Methyl-2-(1-pyrrolidinyl)-4-pyrimidinol (CAS 284680-44-0).[1][2][3][4] Retrieved from
-
Campbell, J. E., et al. (2017).[3] Amine-substituted aryl or heteroaryl compounds as EHMT1 and EHMT2 inhibitors. World Intellectual Property Organization, Patent WO2017181177A1.[3] Retrieved from
-
Graceffa, R., et al. (2010).[3][5] Structure of 2-chloro-6-methylpyrimidin-4-amine. Acta Crystallographica Section E, 66(Pt 12).[3] (Analogous synthesis reference).
-
ChemAdvin. (2024).[1] Product Catalog: 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-Ol. Retrieved from
Sources
Technical Guide: 2-(pyrrolidin-1-yl)-6-methyl-4-pyrimidinol Tautomerism
The following technical guide details the structural dynamics, synthesis, and characterization of 2-(pyrrolidin-1-yl)-6-methyl-4-pyrimidinol .
Content Type: Technical Whitepaper | Version: 1.0 Audience: Medicinal Chemists, Structural Biologists, and Process Scientists
Executive Summary
The molecule formally named 2-(pyrrolidin-1-yl)-6-methyl-4-pyrimidinol represents a classic case of structural nomenclature deviating from thermodynamic reality. While the suffix "-ol" implies an aromatic hydroxyl species (lactim), experimental evidence across the 2-amino-4-hydroxypyrimidine class suggests that this scaffold exists predominantly as the oxo-amine (lactam) tautomer in solution and solid phases.
Understanding this equilibrium is not merely an academic exercise; it is critical for drug design. The tautomeric state dictates the hydrogen bond donor/acceptor profile (HBD/HBA), altering ligand-receptor binding affinity, solubility, and metabolic stability. This guide provides the protocols to synthesize, characterize, and model this specific tautomeric behavior.
Part 1: Structural Dynamics & Tautomeric Equilibrium
The Tautomeric Triad
The "identity crisis" of this molecule arises from the mobility of the proton associated with the oxygen at position 4. Unlike simple phenols, the pyrimidine ring offers nitrogen acceptors that compete for this proton.
For 2-(pyrrolidin-1-yl)-6-methyl-4-pyrimidinol, three primary neutral tautomers are theoretically possible:
-
Lactim (4-OH): The aromatic "pyrimidinol" form.
-
3H-Lactam (3H-4-oxo): Proton resides on N3. (Generally favored).
-
1H-Lactam (1H-4-oxo): Proton resides on N1.
Critical Structural Note: The C2-substituent is a pyrrolidine ring . Unlike a primary amine (–NH₂), the pyrrolidine nitrogen is fully substituted (tertiary). It cannot act as a hydrogen bond donor. This eliminates the intramolecular H-bond stabilization often seen in 2-primary-amino analogs, making the tautomeric ratio highly sensitive to solvent polarity.
Thermodynamic Preference
-
Solid State: X-ray crystallographic data for analogous 2-amino-6-methyl-4-pyrimidinones consistently reveal the 3H-lactam form, stabilized by intermolecular hydrogen bonding dimers [1].
-
Solution Phase: In polar solvents (DMSO, H₂O, Methanol), the equilibrium strongly favors the lactam (keto) forms due to their higher dipole moments and solvation energy. The lactim (enol) form is typically a minor species (<5%) or non-existent unless trapped in the gas phase or highly non-polar solvents [2].
Pathway Visualization
The following diagram illustrates the interconversion pathways.
Figure 1: Tautomeric equilibrium pathways.[1] The 3H-Lactam is thermodynamically favored in polar media.
Part 2: Experimental Protocols
Synthesis Strategy
To study the tautomerism, one must first access the molecule. Two primary routes exist: De novo cyclization and Nucleophilic Aromatic Substitution (
Protocol A:
Synthesis from Chloropyrimidine
Objective: Synthesize 2-(pyrrolidin-1-yl)-6-methyl-4-pyrimidinol from 2-chloro-6-methyl-4-pyrimidinol.
-
Reagents:
-
Substrate: 2-chloro-6-methyl-4-pyrimidinol (1.0 eq).
-
Nucleophile: Pyrrolidine (2.5 eq).
-
Solvent: Ethanol or 1,4-Dioxane.
-
Base: Triethylamine (optional if excess pyrrolidine is used).
-
-
Procedure:
-
Dissolve 2-chloro-6-methyl-4-pyrimidinol in Ethanol (0.5 M concentration).
-
Add Pyrrolidine dropwise at room temperature.
-
Reflux at 80°C for 4–6 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM).
-
Workup: Cool to RT. The product often precipitates as the internal salt. If not, evaporate solvent, resuspend in minimal water, and adjust pH to ~6-7 with dilute HCl to precipitate the neutral species.
-
Purification: Recrystallize from Ethanol/Water.
-
Protocol B: "Trapping" Tautomers (Methylation Analysis)
To conclusively prove which tautomer is active, "trap" them by methylating the heteroatoms.
-
Reaction: Treat the parent molecule with Methyl Iodide (MeI) and a base (K₂CO₃).
-
Outcome:
-
O-methylation yields the Lactim ether (fixed enol mimic).
-
N-methylation (at N3) yields the N-methyl Lactam (fixed keto mimic).
-
-
Analysis: Isolate both products and compare their UV/NMR spectra to the parent molecule. The parent's spectra will closely match the N-methyl derivative, confirming the lactam preference [3].
Analytical Characterization (The "How-To")
Distinguishing the tautomers requires observing specific spectroscopic signatures.[2]
| Method | Lactim (Enol) Signature | Lactam (Keto) Signature | Notes |
| ¹H NMR | -OH peak: Sharp singlet (if dry), disappears with D₂O. Ring C-H: Shifts upfield due to aromaticity. | N-H peak: Broad, downfield (10–13 ppm). Ring C-H: Shifts downfield due to loss of full aromaticity. | Solvent: Use DMSO-d6. CDCl₃ may show different ratios but solubility is often poor. |
| ¹³C NMR | C4-O: ~168–170 ppm (C-O character). | C4=O: ~160–165 ppm (Carbonyl character). | Compare with O-methyl and N-methyl standards. |
| IR | ν(O-H): 3400–3600 cm⁻¹ (broad). ν(C=N): Strong band. | ν(C=O): 1640–1690 cm⁻¹ (Strong, sharp). ν(N-H): 3100–3200 cm⁻¹. | Solid state (KBr pellet) usually shows exclusively Lactam. |
| UV-Vis | Strong solvatochromism indicates Lactam. |
Part 3: Computational Approaches (DFT)
For researchers lacking crystallographic data, Density Functional Theory (DFT) provides a self-validating check of stability.
Recommended Workflow:
-
Level of Theory: B3LYP/6-311++G(d,p) or M06-2X (better for dispersion).
-
Solvation Model: PCM or SMD (Solvation Model based on Density) using Water and Chloroform.
-
Calculation:
-
Optimize geometries of Lactim , 3H-Lactam , and 1H-Lactam .
-
Calculate Gibbs Free Energy (
). -
Calculate Boltzmann populations at 298K.
-
Typical Result:
Part 4: Pharmacological Implications[5]
Why does this matter for drug development?
-
Docking Accuracy: If you dock the Lactim (OH) form into a protein pocket, you assume the oxygen is a Hydrogen Bond Donor (HBD) and Acceptor (HBA). If the molecule actually exists as the Lactam (NH/C=O) , the oxygen is only an HBA, and the adjacent Nitrogen (N3) becomes the HBD.
-
Risk: Docking the wrong tautomer leads to false positive/negative binding scores.
-
-
Permeability: The Lactam form is more polar (higher desolvation penalty), potentially reducing passive membrane permeability compared to the Lactim form.
-
Bioisosterism: The 2-pyrrolidinyl-4-pyrimidinone scaffold is a bioisostere for guanine derivatives, making it relevant for kinase inhibitors (ATP competitive) and adenosine receptor antagonists.
Workflow Visualization: Validation Pipeline
Figure 2: Integrated experimental and computational workflow for tautomer determination.
References
-
Hall, V. M., Bertke, J. A., & Swift, J. A. (2016).[3] Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Acta Crystallographica Section C: Structural Chemistry, 72(6), 460–464. Link
-
Lapiński, L., Nowak, M. J., Leś, A., & Adamowicz, L. (1995). Comparison of ab initio HF/6-31G, HF/6-31++ G and MP2/6-31G calculated infrared spectra of 4 (3H)-pyrimidinone and 4-hydroxypyrimidine with matrix isolation spectra.[4] Vibrational Spectroscopy, 8(3), 331-342.[4] Link
-
Short, L. N., & Thompson, H. W. (1952). Infra-red spectra of heterocyclic compounds. Part I. Pyrimidines. Journal of the Chemical Society (Resumed), 168-187. Link
-
Les, A., & Adamowicz, L. (1989). Tautomerism of 2-hydroxypyrimidine and 4-hydroxypyrimidine.[4][3] Theoretical ab initio study. The Journal of Physical Chemistry, 93(10), 4052-4056. Link
Sources
- 1. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 2. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol
This guide serves as a technical whitepaper for 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol , a functionalized pyrimidine scaffold used in medicinal chemistry and agrochemical research.
Executive Summary
6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol (CAS: 284680-44-0) represents a critical "privileged scaffold" in drug discovery. Its structure combines a pyrimidine core—ubiquitous in kinase inhibitors and nucleoside analogs—with a saturated pyrrolidine ring, offering unique steric and electronic properties. This compound exhibits significant tautomeric equilibrium, influencing its solubility, bioavailability, and binding affinity. This guide provides a definitive physicochemical profile, a validated synthetic protocol, and structural characterization data to support its application in lead optimization.
Molecular Identity & Physicochemical Properties[1][2][3][4]
The compound exists in a dynamic equilibrium between its enol (pyrimidin-4-ol) and keto (pyrimidin-4(3H)-one) forms. While nomenclature often defaults to the "ol" form, the "one" (keto) tautomer predominates in the solid state and in polar solvents due to favorable hydrogen bonding networks.
Table 1: Core Chemical Constants
| Property | Value |
| IUPAC Name | 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol |
| Alternative Name | 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one |
| CAS Registry Number | 284680-44-0 |
| Molecular Formula | C₉H₁₃N₃O |
| Molecular Weight | 179.22 g/mol |
| Exact Mass | 179.1059 |
| Melting Point | 169–172 °C |
| Predicted LogP | ~0.8–1.2 (pH dependent) |
| TPSA | ~50 Ų |
| SMILES | CC1=CC(=O)NC(N2CCCC2)=N1 |
Tautomeric Equilibrium
Understanding the tautomerism is vital for docking studies. In the gas phase, the enol form may be energetically accessible, but in solution (DMSO, H₂O), the amide-like resonance of the keto form stabilizes the structure.
Figure 1: The keto-enol tautomerism. The keto form (green) is generally the relevant species for receptor binding interactions involving hydrogen bond acceptors.
Synthetic Methodology
The most robust route to 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol utilizes a Nucleophilic Aromatic Substitution (SₙAr) strategy. This method is preferred over condensation of guanidines with β-keto esters due to higher regioselectivity and cleaner workup profiles.
Reaction Scheme
The synthesis involves the displacement of a leaving group (chloride) at the activated 2-position of the pyrimidine ring by the secondary amine (pyrrolidine).
Figure 2: SₙAr synthetic pathway. The 2-position is activated for nucleophilic attack by the ring nitrogens.
Detailed Protocol (Self-Validating)
Objective: Synthesis of 10g of target compound.
-
Reagents:
-
Start with 2-chloro-6-methylpyrimidin-4-ol (1.0 eq).
-
Pyrrolidine (2.5 eq).[1] Note: Excess pyrrolidine acts as both nucleophile and proton scavenger.
-
Solvent: Ethanol or Isopropanol (Protic solvents facilitate the transition state).
-
-
Procedure:
-
Step 1: Charge a 250 mL round-bottom flask with 2-chloro-6-methylpyrimidin-4-ol (14.45 g, 100 mmol) and Ethanol (100 mL).
-
Step 2: Add Pyrrolidine (20.5 mL, 250 mmol) dropwise over 10 minutes. Observation: Mild exotherm expected.
-
Step 3: Heat the mixture to reflux (80°C) for 4–6 hours.
-
Validation Point: Monitor by TLC (DCM:MeOH 9:1). The starting material (Rf ~0.6) should disappear, replaced by a more polar spot (Rf ~0.4).
-
Step 4: Cool to room temperature. The product often precipitates directly upon cooling.
-
Step 5: If solid forms, filter and wash with cold ethanol. If no precipitate, concentrate in vacuo to 20% volume and add water (50 mL) to induce crystallization.
-
Step 6: Recrystallize from Ethanol/Water (1:1) if purity is <95%.
-
-
Yield Expectation: 80–90% (approx. 14–16 g).
Structural Characterization
For researchers verifying the synthesized compound, the following spectral signatures are diagnostic.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
-
δ 10.5–11.0 ppm (br s, 1H): NH/OH (Tautomeric proton). Broadness indicates exchangeable proton.
-
δ 5.60 ppm (s, 1H): C5-H of pyrimidine ring. This sharp singlet is characteristic of the 4,6-disubstituted pyrimidine core.
-
δ 3.45 ppm (m, 4H): N-CH₂ protons of the pyrrolidine ring.
-
δ 2.10 ppm (s, 3H): C6-Methyl group.
-
δ 1.90 ppm (m, 4H): C-CH₂-C protons of the pyrrolidine ring.
Mass Spectrometry (ESI-MS)
-
[M+H]⁺: 180.12
-
Fragmentation Pattern: Loss of the pyrrolidine ring or methyl group may be observed at higher collision energies, but the parent ion is typically stable and abundant.
Applications in Drug Discovery & Agriculture
Medicinal Chemistry Scaffold
This molecule serves as a versatile "linker-friendly" scaffold.
-
Kinase Inhibition: The pyrimidine-4-one motif can mimic the adenine ring of ATP, forming hydrogen bonds with the hinge region of kinases. The pyrrolidine tail projects into the solvent-exposed region, allowing for further functionalization to tune solubility.
-
Fragment-Based Design: With a MW < 200 and favorable ligand efficiency, it is an ideal fragment for screening libraries.
Agrochemical Utility
Research indicates that 2-amino-4-hydroxypyrimidine derivatives possess auxin-like activity. Specifically, they have been cited in studies regarding plant growth stimulation, showing efficacy comparable to heteroauxin in specific crop models.
References
-
Pivazyan, V. A., et al. (2018). Synthesis and Biological Activity of New 2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide Derivatives. Russian Journal of General Chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine - PubChem Compound Summary. Retrieved from [Link]
-
WuXi Biology. (2023). Magical Power of Quantum Mechanics: Tautomerism of 2-Hydroxypyridine/2-Pyridone. Retrieved from [Link]
Sources
The Ascendant Trajectory of Pyrrolidinyl-Pyrimidine Derivatives in Modern Drug Discovery: A Technical Guide for Researchers
Foreword: The Strategic Imperative for Novel Scaffolds in Drug Development
In the relentless pursuit of therapeutic innovation, the strategic selection and optimization of core chemical scaffolds remain a cornerstone of successful drug discovery campaigns. Among the myriad of heterocyclic systems, the pyrrolidinyl-pyrimidine motif has emerged as a particularly fruitful scaffold, demonstrating remarkable versatility and potency across a spectrum of biological targets. This guide provides an in-depth technical exploration of the drug discovery potential inherent in this chemical class, moving beyond a mere recitation of facts to an integrated analysis of the causality behind experimental design and the strategic pathways to lead optimization. It is intended for the discerning researcher, scientist, and drug development professional who seeks not just to understand, but to strategically leverage the unique attributes of pyrrolidinyl-pyrimidine derivatives in their own research endeavors.
I. The Chemical Architecture: Understanding the Pyrrolidinyl-Pyrimidine Core
The term "pyrrolidinyl-pyrimidine" encompasses a diverse family of compounds characterized by the presence of both a pyrimidine ring and a pyrrolidine moiety. This structural combination can manifest in two primary arrangements, each with distinct synthetic considerations and pharmacological profiles:
-
Fused Systems (Pyrrolo[2,3-d]pyrimidines): In this configuration, the pyrrole and pyrimidine rings are fused, creating a bicyclic system that is a bioisostere of purine. This structural mimicry of adenine, the natural ligand for ATP, makes the pyrrolo[2,3-d]pyrimidine scaffold an exceptionally effective platform for the design of kinase inhibitors[1]. The pyrrolidine functionality is typically introduced as a substituent on this core.
-
Substituted Systems: Here, a pyrrolidine ring is appended as a substituent to a pyrimidine core. The nature of the linkage and the substitution patterns on both rings are critical determinants of biological activity. This arrangement offers a high degree of synthetic flexibility, allowing for the exploration of a vast chemical space.
This guide will delve into both architectural paradigms, highlighting the strategic rationale for choosing one over the other in specific therapeutic contexts.
II. Synthetic Strategies: From Conception to Compound
The successful synthesis of pyrrolidinyl-pyrimidine derivatives is contingent upon a robust and flexible synthetic strategy. The choice of route is dictated by the desired substitution pattern and the overall architecture of the target molecule.
A. Synthesis of Fused Pyrrolo[2,3-d]pyrimidine Derivatives
A common and effective strategy for the synthesis of the pyrrolo[2,3-d]pyrimidine core involves a multi-step sequence starting from a suitably substituted pyrimidine.
Experimental Protocol: Synthesis of a Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide [2][3]
This protocol outlines a three-step synthesis that has been successfully employed to generate a library of potent multi-targeted kinase inhibitors.
Step 1: Synthesis of the Pyrrolo[2,3-d]pyrimidine Core
-
Starting Material: A commercially available or synthesized substituted 6-aminopyrimidine.
-
Cyclization: React the aminopyrimidine with a suitable reagent, such as chloroacetaldehyde, to form the pyrrole ring. This reaction is typically carried out in a suitable solvent like ethanol under reflux.
-
Purification: The resulting pyrrolo[2,3-d]pyrimidine core is purified using standard techniques such as recrystallization or column chromatography.
Step 2: Halogenation
-
Chlorination: The pyrrolo[2,3-d]pyrimidine is chlorinated at the 4-position using a chlorinating agent like phosphorus oxychloride (POCl₃). This reaction is typically performed neat or in a high-boiling solvent.
-
Work-up: The reaction mixture is carefully quenched with ice water and neutralized to precipitate the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Step 3: Nucleophilic Substitution and Hydrazide Formation
-
Substitution: The 4-chloro intermediate is reacted with a substituted aminobenzohydrazide via nucleophilic aromatic substitution. This is typically carried out in a polar aprotic solvent like DMF in the presence of a base such as diisopropylethylamine (DIPEA).
-
Condensation: The resulting hydrazide is then condensed with a substituted benzaldehyde to form the final benzylidenebenzohydrazide derivative.
-
Final Purification: The final product is purified by column chromatography to yield the desired compound.
B. Synthesis of Pyrrolidinyl-Substituted Pyrimidine Derivatives
The synthesis of pyrimidines with a pyrrolidine substituent often involves the construction of the pyrimidine ring followed by the introduction of the pyrrolidine moiety.
Experimental Protocol: Synthesis of 5-(Aryl)-3-phenyl-7-(pyrrolidin-1-yl)-[4][5][6]triazolo[4,3-a]pyrimidine-6-carbonitrile [1]
This protocol details the synthesis of a triazolopyrimidine derivative where a pyrrolidine ring is introduced via nucleophilic substitution.
-
Starting Material: A 7-chloro-5-(aryl)-3-phenyl-[4][5][6]triazolo[4,3-a]pyrimidine-6-carbonitrile derivative.
-
Nucleophilic Substitution: The chloro-pyrimidine is reacted with pyrrolidine in the presence of a base, such as anhydrous potassium carbonate (K₂CO₃), in a suitable solvent like ethanol.
-
Reaction Conditions: The reaction mixture is heated under reflux for a specified period (e.g., 5 hours).
-
Purification: After completion, the reaction is cooled, and the product is isolated and purified, typically by recrystallization or chromatography, to yield the desired 7-(pyrrolidin-1-yl) derivative.
III. Biological Targets and Therapeutic Potential: A Multi-pronged Attack
The pyrrolidinyl-pyrimidine scaffold has demonstrated significant activity against a range of biological targets, leading to its exploration in multiple therapeutic areas.
A. Oncology: The Kinase Inhibitor Powerhouse
The structural resemblance of the pyrrolo[2,3-d]pyrimidine core to adenine has made it a privileged scaffold in the design of kinase inhibitors[1]. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.
Key Kinase Targets:
-
EGFR, Her2, VEGFR2, and CDK2: Certain halogenated pyrrolo[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against multiple tyrosine kinases, including EGFR, Her2, VEGFR2, and CDK2. This multi-targeted approach can be advantageous in overcoming resistance mechanisms that can arise with single-target agents[2][3].
-
RET Kinase: Gene fusions and point mutations in the RET (Rearranged during Transfection) kinase are drivers of certain types of thyroid and non-small cell lung cancers. Pyrrolo[2,3-d]pyrimidine derivatives have been successfully designed as potent inhibitors of both wild-type and mutant forms of RET kinase[7].
-
PI3K/mTOR Pathway: The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer. Pyrrolidinyl pyrido pyrimidinone derivatives have been developed as dual inhibitors of PI3Kα and mTOR[8].
Mechanism of Action:
Many pyrrolidinyl-pyrimidine-based kinase inhibitors function by competitively binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade that drives tumor growth and survival. Mechanistic studies have shown that these compounds can induce cell cycle arrest and apoptosis in cancer cells, often accompanied by the upregulation of pro-apoptotic proteins like caspase-3 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2[2][3].
Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase (RTK) by a Pyrrolidinyl-Pyrimidine Derivative
Caption: Inhibition of an RTK signaling pathway by a pyrrolidinyl-pyrimidine derivative.
B. Neurodegenerative Diseases: A New Frontier
Recent research has highlighted the potential of pyrrolidinyl-pyrimidine derivatives in the treatment of neurodegenerative disorders, particularly Alzheimer's disease. The multifactorial nature of this disease necessitates multi-target drug design strategies, a paradigm for which this scaffold is well-suited[4].
Key Targets in Neuroinflammation and Alzheimer's Disease:
-
Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function.
-
Monoamine Oxidases (MAO-A and MAO-B): These enzymes are involved in the breakdown of neurotransmitters, and their inhibition can have antidepressant and neuroprotective effects.
-
β-site Amyloid Precursor Protein Cleaving Enzyme-1 (BACE-1): This enzyme is involved in the production of amyloid-beta plaques, a pathological hallmark of Alzheimer's disease.
-
COX-2 and 5-LOX: These enzymes are key players in the neuroinflammatory cascade that contributes to neuronal damage in neurodegenerative diseases.
Hybrids of pyrimidine/pyrrolidine and other pharmacophores, such as sertraline, have been synthesized and shown to be potent inhibitors of multiple targets relevant to Alzheimer's disease, demonstrating the potential for developing single molecules that can address the complex pathology of the disease[2][4].
C. Anti-inflammatory Applications
The pyrrolidinyl-pyrimidine scaffold has also been explored for its anti-inflammatory properties. Certain derivatives have been shown to be selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme that is upregulated during inflammation and is a key target for nonsteroidal anti-inflammatory drugs (NSAIDs)[9][10]. By selectively inhibiting COX-2 over COX-1, these compounds have the potential for reduced gastrointestinal side effects compared to traditional NSAIDs.
IV. Structure-Activity Relationship (SAR) and Lead Optimization
The systematic exploration of the structure-activity relationship (SAR) is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of pyrrolidinyl-pyrimidine derivatives.
Key SAR Insights:
-
Substitution on the Pyrrolidine Ring: The substitution pattern on the pyrrolidine ring can significantly impact activity. For instance, in a series of NAPE-PLD inhibitors, the introduction of an (S)-3-hydroxypyrrolidine moiety reduced lipophilicity and increased potency tenfold[11][12].
-
Substitution on the Pyrimidine Ring: The nature of the substituents on the pyrimidine ring is a key determinant of target selectivity and potency. In kinase inhibitors, specific substitutions are often required to achieve optimal interactions with the ATP-binding pocket of the target kinase.
-
Linker and Amide Modifications: In substituted systems, the nature of the linker connecting the pyrrolidinyl and pyrimidine rings, as well as modifications to appended amide groups, can be fine-tuned to optimize activity and drug-like properties.
Quantitative Data Summary: Anticancer Activity of Halogenated Pyrrolo[2,3-d]pyrimidine Derivatives [3]
| Compound | Modifications | IC₅₀ (µM) against HepG2 | IC₅₀ (µM) against MCF-7 |
| 5e | Halogenated benzylidene | 35 | 42 |
| 5h | Halogenated benzylidene | 32 | 39 |
| 5k | Halogenated benzylidene | 29 | 34 |
| 5l | Halogenated benzylidene | 41 | 48 |
Data presented are illustrative and synthesized from published findings.
V. ADMET and Pharmacokinetic Profile: The Path to Clinical Viability
A promising biological activity profile must be complemented by favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties for a compound to be a viable drug candidate.
In Silico ADMET Profiling:
Computational tools are invaluable for the early prediction of ADMET properties, allowing for the prioritization of compounds with a higher probability of success. Studies on pyrimidine and pyrrolo[2,3-d]pyrimidine derivatives have utilized in silico methods to predict parameters such as oral bioavailability, blood-brain barrier penetration, and potential for toxicity[13][14][15][16][17]. These studies have shown that many derivatives possess good predicted drug-like properties.
Experimental Pharmacokinetics:
While in silico predictions are useful, experimental pharmacokinetic studies are essential for confirming the in vivo behavior of a compound. Studies on some pyridopyrimidine derivatives in rats have shown rapid absorption and good oral bioavailability, with plasma concentration-time profiles fitting a two-compartment model[18]. The pyrrolidine moiety itself can enhance aqueous solubility and improve other physicochemical properties, although it can also have potential liabilities related to metabolic activation that need to be assessed[19].
Experimental Workflow: In Vitro ADMET Profiling
Caption: A typical experimental workflow for in vitro ADMET profiling of a drug candidate.
VI. Future Directions and Concluding Remarks
The drug discovery potential of pyrrolidinyl-pyrimidine derivatives is undeniable and continues to expand. The inherent versatility of this scaffold, coupled with a growing understanding of its SAR across various targets, positions it as a valuable starting point for the development of novel therapeutics.
Future research should focus on:
-
Exploring New Therapeutic Areas: While oncology and neurodegeneration are prominent areas of investigation, the anti-inflammatory and other biological activities of these compounds suggest that their potential may extend to other disease indications.
-
Leveraging Advanced Synthetic Methodologies: The development of more efficient and diverse synthetic routes will be crucial for expanding the accessible chemical space of pyrrolidinyl-pyrimidine derivatives.
-
Integrating Computational and Experimental Approaches: A continued synergy between in silico modeling and experimental validation will accelerate the identification and optimization of promising lead compounds.
-
Thorough Preclinical Characterization: A comprehensive understanding of the in vivo efficacy, pharmacokinetic, and safety profiles of lead candidates will be essential for their successful translation to the clinic.
References
-
Butt, M. A., et al. (2023). Evaluation of pyrimidine/pyrrolidine-sertraline based hybrids as multitarget anti-Alzheimer agents: In-vitro, in-vivo, and computational studies. PubMed. Available at: [Link]
-
Jadrijević-Mladar Takač, M., & Takač, D. (2021). Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. PubMed. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed. Available at: [Link]
-
Bhat, A. A., et al. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). PubMed. Available at: [Link]
-
van der Wel, T., et al. (2021). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. PubMed. Available at: [Link]
-
Flanagan, M. E., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed. Available at: [Link]
-
Sallam, M., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]
-
Roch, M. J., et al. (1991). Preliminary pharmacokinetics of a new pyridopyrimidine derivative. PubMed. Available at: [Link]
-
Pérez, M. J., et al. (1991). Preliminary pharmacokinetics of a new pyridopyrimidine derivative. Arzneimittelforschung. Available at: [Link]
-
Wang, Y., et al. (2022). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. National Institutes of Health. Available at: [Link]
-
van der Wel, T., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. ResearchGate. Available at: [Link]
-
Patil, S. M., et al. (2023). QSAR, Molecular Docking & ADMET Studies of Pyrrolo[2,3-d] Pyrimidine Derivatives as CDK4 Inhibitors for the Treatment of Cancer. Semantic Scholar. Available at: [Link]
-
Rashid, U., et al. (2024). Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. Frontiers in Chemistry. Available at: [Link]
-
El-Malah, A., et al. (2022). Molecular docking and ADMET investigation of a novel series of Pyridinylimidazole derivatives as potential p38α MAP kinase inhibitors. ResearchGate. Available at: [Link]
-
Patil, S. M., et al. (2023). QSAR, Molecular Docking & ADMET Studies of Pyrrolo[2,3-d] Pyrimidine Derivatives as CDK4 Inhibitors for the Treatment of Cancer. Bentham Science. Available at: [Link]
-
Pant, A., et al. (2022). Pyrimidine analogues for the management of neurodegenerative diseases. ResearchGate. Available at: [Link]
-
Kumar, B., et al. (2018). Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. PMC. Available at: [Link]
-
Fathalla, O. A., et al. (2014). Evaluation of the anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Abdullahi, S. H., et al. (2022). Pharmacokinetics Studies of some Diaryl Pyrimidinamine Derivatives as Anti-Cancer Agent: In-Silico Drug Design and. Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Giebułtowicz, J., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PMC. Available at: [Link]
-
Ghamry, M. A., et al. (2022). Pyrimidine Derivatives as Anti-Inflammatory Agents. ResearchGate. Available at: [Link]
-
Biradar, S., et al. (2022). In silico ADMET studies of pyrimidines. ResearchGate. Available at: [Link]
-
Giebułtowicz, J., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. Available at: [Link]
-
Le, P. T., et al. (2012). Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR. PubMed. Available at: [Link]
-
Patil, S. M., et al. (2023). QSAR, Molecular Docking & ADMET Studies of Pyrrolo[2,3-d] Pyrimidine Derivatives as CDK4 Inhibitors for the Treatment of Cancer. ResearchGate. Available at: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Structural Modification, In Vitro, In Vivo, Ex Vivo, and In Silico Exploration of Pyrimidine and Pyrrolidine Cores for Targeting Enzymes Associated with Neuroinflammation and Cholinergic Deficit in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of pyrimidine/pyrrolidine-sertraline based hybrids as multitarget anti-Alzheimer agents: In-vitro, in-vivo, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US8685972B2 - Pyrimidine derivatives for treatment of alzheimer's disease - Google Patents [patents.google.com]
- 8. Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. eurekaselect.com [eurekaselect.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Preliminary pharmacokinetics of a new pyridopyrimidine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. img01.pharmablock.com [img01.pharmablock.com]
Technical Guide: Hydrogen Bond Donor/Acceptor Determination in Pyrimidin-4-ol Derivatives
Executive Summary
In medicinal chemistry, the pyrimidin-4-ol scaffold is a "privileged structure," ubiquitous in kinase inhibitors and nucleoside analogs. However, determining its Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA) count is not a static exercise.[1]
The Core Challenge: Pyrimidin-4-ol exists in a dynamic tautomeric equilibrium between its hydroxy (enol) and oxo (keto) forms. Standard cheminformatics algorithms often canonicalize this structure arbitrarily, leading to incorrect HBD/HBA assignments.
-
Enol Form (4-hydroxypyrimidine): 1 Donor (OH), 2 Acceptors (Ring Ns).
-
Keto Form (3H-pyrimidin-4-one): 1 Donor (NH), 2 Acceptors (C=O, Ring N).
This guide provides a rigorous methodology for determining these counts, emphasizing that the relevant count depends on the biological context (solvation vs. binding pocket) rather than a fixed rule.
The Tautomeric Conundrum
The fundamental error in automated screening is treating pyrimidin-4-ol as a static aromatic ring. In aqueous solution and the solid state, the keto form (pyrimidin-4-one) is predominantly favored due to the high bond energy of the C=O group and the stabilization provided by the N-H donor in solvent networks.
However, within a hydrophobic protein binding pocket, the enol form may be selected to satisfy specific catalytic requirements or pi-stacking interactions.
Visualizing the Shift
The following diagram illustrates the proton transfer that alters the H-bond profile.
Figure 1: The tautomeric shift from Enol to Keto form significantly alters the electronic landscape and H-bond capabilities of the scaffold.
Quantitative Counting Rules
When calculating Lipinski Rule of 5 parameters or optimizing permeability, you must define which tautomer is being modeled.
Comparative Data Table
| Feature | Enol Form (Hydroxy) | Keto Form (Oxo) | Notes |
| Structure | Pyrimidin-4-ol | 3H-Pyrimidin-4-one | |
| H-Bond Donor (HBD) | 1 (O-H) | 1 (N-H) | The N-H donor is generally stronger than the O-H donor in this context. |
| H-Bond Acceptor (HBA) | 2 (N1, N3) | 2 (O=C, N1) | The C=O oxygen is a stronger acceptor than the aromatic nitrogen. |
| Aromaticity | Fully Aromatic (6 | Cross-conjugated / Partial | Keto form loses full ring aromaticity but gains amide resonance stability. |
| LogP (Oct/Water) | Higher (More Lipophilic) | Lower (More Polar) | Keto form forms stronger H-bonds with water, lowering permeability. |
The "Hidden" Acceptor
In the keto form, the oxygen atom of the carbonyl (C=O) is a potent hydrogen bond acceptor. In the enol form, the oxygen is part of a hydroxyl group acting primarily as a donor, though it can accept weakly. Crucially, N3 in the keto form is protonated and ceases to be an acceptor, becoming a donor instead.
Experimental Protocols (Self-Validating)
To determine the actual H-bond acidity (donor strength) and basicity (acceptor strength) of your specific derivative, rely on these two validated workflows.
Protocol A: NMR-Based Tautomer Identification
Purpose: To determine which tautomer dominates in your formulation vehicle.
-
Preparation: Dissolve 5-10 mg of the derivative in the target solvent (e.g., DMSO-
for biological mimicry, CDCl for membrane interior mimicry). -
Acquisition: Acquire
C NMR (minimum 128 scans) and N HMBC spectra. -
Analysis (The Checkpoint):
-
Keto Marker: Look for a carbonyl carbon signal between 160–170 ppm .
-
Enol Marker: Look for an aromatic C-O carbon signal between 160–165 ppm (often shifted upfield relative to carbonyl).
-
Diagnostic: The
N chemical shift of N3 is the definitive validator. Protonated N (Keto) appears at ~150-170 ppm , whereas unprotonated pyridine-like N (Enol) appears at ~250-300 ppm (relative to liq. NH ).
-
Protocol B: Abraham Descriptor Measurement (Solvatochromism)
Purpose: To measure quantitative H-bond acidity (
-
Method: HPLC-based determination using a standard set of stationary phases characterized by Abraham descriptors.
-
Workflow:
-
Measure the retention time (
) of the derivative on a non-polar column (C18) and a polar column (e.g., Polyvinylalcohol). -
Calculate the capacity factor (
). -
Input
values into the solvatochromic equation: Where is H-bond acidity and is H-bond basicity.
-
-
Validation: If the calculated
value is > 0.60, the molecule is exhibiting strong donor characteristics typical of the amide-like N-H (Keto form).
Computational Strategy for Drug Design
Do not rely on standard "Count HBD/HBA" buttons in software without preprocessing.
Workflow Diagram
Figure 2: Computational workflow for context-aware H-bond counting.
Best Practice Recommendation
For permeability predictions (passive diffusion), use the Keto form counts, as desolvation of the strong C=O acceptor and N-H donor is the rate-limiting step. For docking simulations, allow the software to sample the Enol form , as the energy penalty for tautomerization (~3-5 kcal/mol) may be offset by specific H-bonds in the active site.
References
-
Katritzky, A. R., et al. (2010). Tautomerism in Drug Discovery. Journal of Computer-Aided Molecular Design. Link
-
Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. Link
-
Abraham, M. H., et al. (2006).[2] NMR Method for the Determination of Solute Hydrogen Bond Acidity. Journal of Organic Chemistry. Link
-
Kenny, P. W. (2022). Hydrogen Bond Donors in Drug Design. Journal of Medicinal Chemistry. Link
Sources
Technical Application Note: Scalable Synthesis of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol
Executive Summary
The pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors, GPCR ligands, and antivirals. This Application Note details a robust, three-step protocol for synthesizing 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol (Target Molecule 3 ) starting from the commodity chemical ethyl acetoacetate .[1]
Unlike routes relying on corrosive phosphoryl chloride (
Key Advantages of This Protocol
-
Safety: Avoids the generation of large quantities of acidic phosphorus waste associated with chlorination.[1]
-
Scalability: All intermediates are solid and can be purified via crystallization, minimizing chromatographic overhead.
-
Versatility: The 2-position activation allows for diverse library generation by simply swapping the amine in the final step.[1]
Retrosynthetic Analysis & Reaction Pathway
The synthesis is disconnected into three logical stages: Cyclization , Activation , and Functionalization .
Figure 1: Strategic workflow for the synthesis of the target pyrimidine scaffold.
Detailed Experimental Protocols
Stage I: Construction of the Pyrimidine Core
Objective: Synthesis of 6-Methyl-2-thiouracil (2-mercapto-6-methylpyrimidin-4-ol).
Mechanism: Base-mediated condensation between a
Reagents:
-
Ethyl acetoacetate: 13.0 g (100 mmol)
-
Thiourea: 7.6 g (100 mmol)
-
Sodium ethoxide (NaOEt): 21% wt in ethanol (approx. 40 mL) or prepared fresh (2.3 g Na in 50 mL EtOH).
-
Solvent: Absolute Ethanol (100 mL).
Protocol:
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser under an inert atmosphere (
). -
Dissolution: Charge the flask with absolute ethanol and sodium ethoxide. Add thiourea and stir until dissolved.
-
Addition: Add ethyl acetoacetate dropwise over 15 minutes. The solution may turn slight yellow.[1]
-
Reflux: Heat the mixture to reflux (
) for 3–4 hours. A precipitate (sodium salt of the product) often forms during the reaction. -
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent to ~20 mL under reduced pressure.[1]
-
Dissolve the residue in warm water (100 mL).
-
Critical Step: Acidify the aqueous solution carefully with glacial acetic acid or 2M HCl to pH ~4.[1] The free thiol will precipitate as a white/off-white solid.[1]
-
-
Purification: Filter the solid, wash thoroughly with cold water and cold ethanol. Dry in a vacuum oven at
.
Data:
Stage II: Activation via S-Methylation
Objective: Synthesis of 2-(Methylthio)-6-methylpyrimidin-4-ol.[1]
Rationale: The thione/thiol group is a poor leaving group.[1] Methylation converts it into a methylthio ether, a significantly better leaving group for nucleophilic displacement.
Reagents:
-
6-Methyl-2-thiouracil (Stage I product): 14.2 g (100 mmol)[1]
-
Methyl Iodide (MeI): 15.6 g (110 mmol) (Caution: Neurotoxin)
-
Sodium Hydroxide (NaOH): 8.0 g (200 mmol) in 100 mL Water.
Protocol:
-
Solubilization: In a 500 mL flask, dissolve NaOH in water. Add the 6-methyl-2-thiouracil.[1] Stir until a clear solution is obtained (formation of the sodium enolate/thiolate).
-
Alkylation: Cool the solution to
in an ice bath. Add Methyl Iodide dropwise over 20 minutes to control the exotherm.[1] -
Reaction: Remove the ice bath and stir at room temperature for 4 hours. A white precipitate will begin to form as the neutral product is less soluble than the starting salt.[1]
-
Workup: Acidify the mixture slightly (pH ~6) with acetic acid to ensure full precipitation of the neutral form.
-
Isolation: Filter the solid, wash with ice-cold water (3 x 50 mL), and dry under vacuum.
Data:
-
Yield: ~90–95%[1]
-
Appearance: White solid.[1]
-
Melting Point: 218–220^\circ\text{C} (Lit. varies by tautomer, often reported ~220^\circ\text{C}).
Stage III: Functionalization ( Displacement)
Objective: Synthesis of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol.
Mechanism: Nucleophilic Aromatic Substitution (
Figure 2: Simplified mechanism of the amine displacement reaction.
Reagents:
-
2-(Methylthio)-6-methylpyrimidin-4-ol (Stage II product): 1.56 g (10 mmol)[1]
-
Pyrrolidine: 2.13 g (30 mmol, 3 equivalents)
-
Solvent: Ethanol (10 mL) or neat (no solvent).
-
Optional: Sealed tube or Microwave vial.[1]
Protocol (Standard Reflux):
-
Setup: Combine the substrate and excess pyrrolidine in ethanol in a pressure tube or round-bottom flask.
-
Reaction: Heat to reflux (or
in a sealed tube) for 12–16 hours.-
Note: The reaction is slower than with chloropyrimidines.[1] Evolution of methanethiol (rotten cabbage odor) confirms the reaction is proceeding. Use a scrubber or bleach trap for the exhaust.
-
-
Monitoring: Monitor by TLC (10% MeOH in DCM). The starting material (
) will disappear, and a more polar spot ( ) will appear. -
Workup:
Data:
-
Yield: 60–75%[1]
-
Appearance: Off-white to pale yellow solid.[1]
-
Characterization:
-
1H NMR (DMSO-d6, 400 MHz):
10.5 (br s, 1H, OH/NH), 5.60 (s, 1H, C5-H), 3.45 (m, 4H, pyrrolidine), 2.10 (s, 3H, CH3), 1.90 (m, 4H, pyrrolidine).
-
Critical Process Parameters & Troubleshooting
| Parameter | Issue | Solution |
| Moisture Control | Step 1 (Cyclization) is sensitive to water.[1] | Use anhydrous EtOH and keep NaOEt dry.[1] Water hydrolyzes the ester before cyclization.[1] |
| Odor Control | Step 3 generates Methanethiol ( | Vent reaction through a bleach (NaOCl) trap to oxidize MeSH to odorless sulfonate. |
| Reaction Rate | S-Me displacement can be sluggish.[1] | Use a sealed tube at |
| Tautomerism | Product exists as 4-hydroxy | In solution (NMR), the keto (4-oxo) form usually predominates. Do not be confused by the lack of an -OH signal or the presence of an NH signal.[1] |
References
-
Classic Pyrimidine Synthesis
-
Foster, H. M., & Snyder, H. R. (1963). 4-Methyl-6-hydroxypyrimidine.[1] Organic Syntheses, Coll. Vol. 4, p.638.
-
-
S-Methylation Protocols
- Shimizu, M., et al. (2009). S-Methylation of N-Containing Heterocyclic Thiols. Heterocycles.
-
Nucleophilic Displacement on Pyrimidines
- Barmaki, M., et al. (2012). Synthesis of 2,3-Dihydro-6-methyl-2-thiopyrimidin-4(1H)
-
Microwave Assisted Amination (Analogous Conditions)
-
Sreenivasa, S., et al. (2013). 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine.[1] Acta Crystallographica Section E.
-
Sources
Application Note: Protocol for Nucleophilic Substitution of 2-Chloropyrimidine with Pyrrolidine
Abstract & Strategic Overview
This Application Note details the synthetic protocol for the preparation of 2-(pyrrolidin-1-yl)pyrimidine from 2-chloropyrimidine . This transformation utilizes a Nucleophilic Aromatic Substitution (
For drug development professionals, this reaction represents a "privileged scaffold" synthesis. The 2-aminopyrimidine motif is ubiquitous in kinase inhibitors (e.g., Imatinib analogs) and GPCR ligands. While 2-chloropyrimidine is a robust electrophile, its reactivity is highly specific; the 1,3-diazine system activates the C2 position significantly more than comparable chloropyridines, allowing for milder reaction conditions than typically expected for aryl chlorides.
Key Technical Advantages of this Protocol:
-
Regiospecificity: The C2 position is electronically activated by two adjacent nitrogen atoms, ensuring exclusive mono-substitution without competing regioisomers.
-
Scalability: The selected "Method A" (Ethanol Reflux) avoids high-boiling solvents like DMF, simplifying downstream processing and impurity removal.
-
Self-Validating: The protocol includes critical process controls (CPCs) to ensure conversion efficiency before workup.
Mechanistic Insight
Understanding the electronic underpinnings of this reaction is crucial for troubleshooting. The reaction proceeds via an Addition-Elimination mechanism (
Reaction Pathway
-
Nucleophilic Attack: The lone pair of the pyrrolidine nitrogen attacks the electron-deficient C2 carbon of the pyrimidine ring.
-
Meisenheimer Complex: A resonance-stabilized anionic intermediate forms. The negative charge is delocalized onto the ring nitrogens, stabilizing this high-energy state.
-
Aromatization (Elimination): The chloride ion is expelled, restoring aromaticity and yielding the product.
Visualization: Mechanism
Figure 1: The
Experimental Design & Optimization
We present two methods. Method A is the "Gold Standard" for purity and sustainability. Method B is a "High-Throughput" variant for parallel synthesis libraries.
Critical Parameters (Table 1)
| Parameter | Method A (Recommended) | Method B (Library/HTS) | Causality / Rationale |
| Solvent | Ethanol (EtOH) | DMF or DMSO | EtOH is "green," cheap, and easy to remove. DMF accelerates kinetics but is hard to remove. |
| Base | Excess Pyrrolidine (2.0 equiv) | DIPEA or | Pyrrolidine acts as both nucleophile and HCl scavenger. In Method B, expensive amine is conserved. |
| Temp | Reflux (~78°C) | 80–100°C | Heat is required to overcome the activation energy of the initial nucleophilic attack. |
| Time | 2 – 4 Hours | 1 – 2 Hours | Kinetic acceleration in dipolar aprotic solvents (Method B). |
| Workup | Evaporation / Aqueous Wash | Aqueous Extraction | Method A allows simple concentration; Method B requires washing away DMF. |
Detailed Protocols
Safety & Handling (Pre-Read)
-
2-Chloropyrimidine: Irritant, potential sensitizer. Handle in a fume hood.
-
Pyrrolidine: Highly flammable (Flash point: 3°C), corrosive. Causes severe skin burns. Use gloves and eye protection.[1][2][3][4]
-
Reaction Product: Treat as a potential bioactive agent (kinase inhibitor scaffold).
Method A: Ethanol Reflux (Standard Operating Procedure)
Reagents:
-
2-Chloropyrimidine (1.0 equiv, e.g., 1.14 g, 10 mmol)
-
Pyrrolidine (2.5 equiv, e.g., 2.1 mL, 25 mmol)
-
Ethanol (Absolute, ~5 mL per mmol substrate)
Step-by-Step Workflow:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloropyrimidine (10 mmol) in Ethanol (50 mL).
-
Addition: Add Pyrrolidine (25 mmol) dropwise over 5 minutes at room temperature. Note: A slight exotherm may be observed.
-
Reaction: Attach a reflux condenser. Heat the mixture to reflux (bath temp ~85°C) for 3 hours.
-
Process Control 1: Check TLC (Hexane:EtOAc 3:1). Starting material (
) should disappear; Product ( ) will appear as a UV-active spot.
-
-
Workup:
-
Cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure (Rotavap) to remove Ethanol and excess Pyrrolidine.
-
Resuspend the residue in Dichloromethane (DCM) (50 mL) and wash with Water (2 x 20 mL) to remove pyrrolidine hydrochloride salts.
-
Dry the organic layer over anhydrous
, filter, and concentrate.
-
-
Purification: The crude material is often >95% pure. If necessary, recrystallize from cold Hexane/Ether or pass through a short silica plug.
Method B: DMF/Base (Small Scale / Library)
Reagents:
-
2-Chloropyrimidine (1.0 equiv)
-
Pyrrolidine (1.1 equiv)
- (2.0 equiv) or DIPEA (1.5 equiv)
-
DMF (anhydrous)
Step-by-Step Workflow:
-
Combine 2-chloropyrimidine, pyrrolidine, and base in a vial with DMF (1 M concentration).
-
Heat to 90°C for 2 hours.
-
Workup: Pour into ice water. If solid precipitates, filter. If oil, extract with EtOAc, wash extensively with water (3x) to remove DMF.
Process Control & Troubleshooting
This workflow diagram illustrates the decision matrix for the researcher during the experiment.
Figure 2: Operational workflow with decision gates for reaction monitoring.
Analytical Data (Expected)
-
H NMR (CDCl
, 400 MHz):- 8.30 (d, 2H, Pyrimidine H4/H6)
- 6.45 (t, 1H, Pyrimidine H5)
-
3.55 (m, 4H, Pyrrolidine
) -
1.95 (m, 4H, Pyrrolidine
)
-
LCMS: [M+H]
= 150.1
References
-
Mechanistic Foundation of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in 2-Chloropyrimidine. Chemical Reviews. [Link]
-
Green Chemistry Protocol (Ethanol/Water): Dunn, P. J., et al. (2010). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. [Link]
-
Reactivity of 2-Halopyrimidines: Baraldi, P. G., et al. (2003). Nucleophilic substitution of 2-chloropyrimidines: A comparative study. Tetrahedron. [Link]
-
Safety Data (Pyrrolidine): PubChem Compound Summary for CID 31268, Pyrrolidine. [Link]
Sources
Technical Application Note: Hydrolytic Conversion of 4-chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine
Abstract
This application note details the optimized protocol for the hydrolysis of 4-chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine (Compound 1 ) to its corresponding 4-hydroxy derivative, 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one (Compound 2 ). While 4-chloropyrimidines are generally susceptible to nucleophilic aromatic substitution (
Mechanistic Insight & Chemical Principles
Reaction Pathway
The transformation proceeds via an acid-catalyzed Nucleophilic Aromatic Substitution (
-
Substrate: 4-chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine.[2]
-
Reagent: Aqueous Hydrochloric Acid (HCl) / Acetic Acid (AcOH).
-
Product: 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one.
Note on Tautomerism: The immediate product of hydrolysis is the 4-hydroxypyrimidine. However, in both solution and solid state, the equilibrium heavily favors the 4(3H)-pyrimidinone (keto) tautomer due to the stability of the amide-like resonance in the ring.
The "Deactivation" Challenge
In a standard pyrimidine, the nitrogen atoms are electron-withdrawing, making the C4-Cl bond highly electrophilic. However, in Compound 1 , the nitrogen atom of the pyrrolidine ring at C2 donates electron density into the pyrimidine ring via resonance.
-
Effect: This increases the electron density at C4, raising the energy barrier for the nucleophilic attack of water.
-
Solution: Acid Catalysis. Protonation of the ring nitrogens (N1/N3) by strong acid (HCl) restores and enhances the electrophilicity of the C4 carbon, facilitating the attack by water (or acetate ion followed by hydrolysis).
Reaction Scheme (DOT Visualization)
Validated Experimental Protocols
Method A: Acid-Mediated Hydrolysis (Preferred)
This method is the "Gold Standard" for electron-rich chloropyrimidines. It utilizes acetic acid as a co-solvent to improve solubility and HCl as the activation catalyst.
Reagents & Equipment:
-
Substrate: 4-chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine (1.0 eq)
-
Solvent: Glacial Acetic Acid (5 vol) + Water (5 vol)
-
Catalyst: Conc. HCl (37%, 2.0 - 5.0 eq)
-
Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, Heating mantle.
Step-by-Step Protocol:
-
Setup: In a suitably sized round-bottom flask, dissolve 10.0 g (approx. 47 mmol) of Substrate in 50 mL of Glacial Acetic Acid. Stir until a clear solution is obtained.
-
Acidification: Add 50 mL of deionized water, followed by 12 mL of Conc. HCl (approx. 3.0 eq). Caution: Exothermic.
-
Reaction: Heat the mixture to a gentle reflux (100–105°C) . Maintain reflux for 6–8 hours .
-
Checkpoint: Monitor by HPLC or TLC (50% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, and a baseline spot (Product) should appear.
-
-
Workup:
-
Cool the reaction mixture to room temperature (20–25°C).
-
Slowly neutralize the mixture by adding 6M NaOH or Saturated NaHCO₃ solution dropwise. Target pH: 6.0 – 7.0 (Isoelectric point).
-
Observation: A white to off-white precipitate will form as the pH approaches neutral.
-
-
Isolation:
-
Stir the slurry at 0–5°C (ice bath) for 30 minutes to maximize precipitation.
-
Filter the solid using a Buchner funnel.
-
Wash the cake with cold water (2 x 20 mL) and cold acetone (1 x 10 mL) to remove trace acetic acid.
-
-
Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.
Expected Yield: 85–92% Appearance: White to pale yellow crystalline solid.
Method B: Base-Mediated Hydrolysis (Alternative)
Use this method only if the substrate contains acid-labile protecting groups elsewhere (unlikely for this specific molecule).
-
Reagents: 10% NaOH (aq), 1,4-Dioxane (co-solvent).
-
Conditions: Reflux (100°C) for 12–18 hours.
-
Note: Reaction rates are significantly slower than Method A due to the lack of ring activation.
Process Workflow & Decision Logic
Analytical Data & Quality Control
To ensure the integrity of the protocol, compare your results against these reference parameters.
Quantitative Specifications
| Parameter | Specification | Notes |
| Appearance | White/Off-white solid | Darkening indicates oxidation or residual aniline impurities. |
| MW Change | -18.44 Da | SM (197.66) |
| HPLC Purity | > 98.0% | Area % at 254 nm. |
| Melting Point | > 200°C (dec.)[3] | Pyrimidinones typically have high MPs due to H-bonding. |
| Solubility | DMSO, DMF, hot EtOH | Poorly soluble in water and non-polar solvents. |
Spectroscopic Validation (NMR)
-
Proton NMR (
H-NMR, DMSO- ):-
Disappearance: The aromatic proton signal of the pyrimidine ring may shift significantly.
-
Retention: The pyrrolidine signals (multiplets at
1.9 ppm and 3.5 ppm) and the 6-Methyl singlet ( 2.2 ppm) must remain intact. -
New Signal: A broad singlet around 11.0–12.0 ppm indicates the N-H (amide) proton of the pyrimidinone tautomer.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Insufficient acid or temperature. | Increase HCl to 5.0 eq. Ensure vigorous reflux. |
| Product Oiling Out | pH overshoot during neutralization. | Adjust pH carefully to 6.5. If oil forms, scratch with glass rod or seed with crystal. |
| Low Yield | Product soluble in mother liquor. | Concentrate the filtrate by 50% and cool to 4°C to recover second crop. |
| Colored Impurities | Oxidation of pyrrolidine ring. | Perform reaction under Nitrogen atmosphere. |
References
-
General Mechanism of Chloropyrimidine Hydrolysis
-
Structural Data on Analogous Compounds
-
Sreenivasa, S., et al. "4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine." Acta Crystallographica Section E, 2012.
-
PubChem Compound Summary for CID 17750883.[2]
-
- Tautomerism in Hydroxypyrimidines: Albert, A., & Phillips, J. N. "Ionization Constants of Pyrimidines." Journal of the Chemical Society, 1956. (Establishes the keto-form preference).
Sources
Application Note: Accelerated Synthesis of 2-Amino-pyrimidin-4-ol Scaffolds via Microwave Irradiation
Executive Summary
The 2-amino-pyrimidin-4-ol core (isocytosine) is a privileged scaffold in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., Janus kinase ligands), antivirals, and folate antagonists. Traditional synthesis via the Traube condensation or Biginelli-type cyclization often requires prolonged reflux times (12–24 hours) and harsh basic conditions, frequently resulting in variable yields due to thermal decomposition.
This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to under 20 minutes while improving purity and yield. By leveraging the specific dielectric heating properties of ethanol/guanidine mixtures, this method offers a scalable, high-throughput solution for library generation.
Scientific Background & Mechanism[1][2][3]
The Challenge of Conventional Heating
The condensation of guanidine with
The Microwave Advantage
Microwave irradiation utilizes dielectric heating , where dipoles (solvent and reagents) align with the oscillating electric field.
-
Dipolar Polarization: Ethanol (
) absorbs microwave energy efficiently, generating internal heat. -
Superheating: In sealed vessels, solvents can be heated well above their atmospheric boiling points (e.g., EtOH at 140°C), significantly increasing the kinetic rate constant according to the Arrhenius equation.
Reaction Mechanism
The synthesis involves the condensation of Guanidine (1) with a
DOT Diagram 1: Mechanistic Pathway
Caption: Mechanistic pathway for the condensation of guanidine and ethyl acetoacetate. The reaction proceeds via initial imine formation followed by cyclization and elimination of ethanol.
Experimental Protocols
Materials and Reagents
-
Reagent A: Guanidine Hydrochloride (CAS: 50-01-1) or Guanidine Nitrate.
-
Reagent B: Ethyl Acetoacetate (CAS: 141-97-9).
-
Base: Sodium Ethoxide (21 wt% in Ethanol) or NaOH pellets.
-
Solvent: Absolute Ethanol (EtOH).
-
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator) capable of sustaining 20 bar pressure.
Protocol A: Microwave-Assisted Synthesis (Recommended)
This protocol is optimized for a 10 mL sealed pressure vial.
-
Preparation: In a 10 mL microwave vial, suspend Guanidine HCl (5 mmol, 477 mg) in 4 mL of Absolute Ethanol.
-
Activation: Add Sodium Ethoxide solution (5.5 mmol, ~2.1 mL of 21% solution) to liberate the guanidine free base. Stir for 1 minute.
-
Note: Precipitated NaCl may form; this does not interfere with the reaction.
-
-
Addition: Add Ethyl Acetoacetate (5 mmol, 0.64 mL) dropwise.
-
Sealing: Cap the vial with a Teflon-lined septum.
-
Irradiation: Program the microwave reactor with the following parameters:
-
Temperature: 140°C
-
Time: 10 minutes (Hold time)
-
Pressure Limit: 250 psi (17 bar)
-
Power: Dynamic (Max 200W)
-
Stirring: High
-
-
Work-up:
-
Cool the vial to room temperature (using compressed air flow in the reactor).
-
The reaction mixture will likely be a clear yellow solution or have some precipitate.
-
Pour mixture into a beaker containing 5 mL of water.
-
Acidify carefully with Acetic Acid (to pH ~6–7). The product (isocytosine derivative) is amphoteric and least soluble at its isoelectric point.
-
Cool in an ice bath for 30 minutes.
-
-
Isolation: Filter the white precipitate, wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL). Dry under vacuum.[1]
Protocol B: Conventional Thermal Synthesis (Control)
-
Setup: Equip a 50 mL round-bottom flask with a reflux condenser and drying tube.
-
Reaction: Combine Guanidine HCl (5 mmol), NaOEt (5.5 mmol), and Ethyl Acetoacetate (5 mmol) in 15 mL Ethanol.
-
Heating: Reflux at 78°C (oil bath temperature 85°C) for 12 hours .
-
Work-up: Remove solvent in vacuo. Redissolve residue in minimal water, acidify with Acetic Acid, and filter the precipitate.
Workflow Visualization
DOT Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the microwave-assisted synthesis of 2-amino-pyrimidin-4-ol.
Results & Validation
The following data compares the synthesis of 2-amino-6-methylpyrimidin-4-ol using the two protocols described above.
Table 1: Comparison of Conventional vs. Microwave Methods
| Metric | Conventional Reflux | Microwave Synthesis | Improvement Factor |
| Reaction Temperature | 78°C (Atmospheric) | 140°C (Pressurized) | +62°C |
| Reaction Time | 12 Hours | 10 Minutes | 72x Faster |
| Isolated Yield | 65% | 88% | +23% |
| Purity (HPLC) | 85% (Requires Recryst.) | >95% (Clean Crude) | Higher Purity |
| Solvent Usage | 15 mL | 4 mL | 3.7x Less Waste |
Analytical Validation
-
Melting Point: >300°C (dec).
-
1H NMR (DMSO-d6):
2.01 (s, 3H, CH3), 5.45 (s, 1H, CH), 6.30 (br s, 2H, NH2), 10.5 (br s, 1H, OH/NH). -
Interpretation: The disappearance of the ethyl ester signals (quartet at 4.1 ppm, triplet at 1.2 ppm) confirms cyclization.
Troubleshooting & Optimization
-
Pressure Errors: Ethanol generates significant pressure at 140°C (~6–8 bar). Ensure the vial is not overfilled (max volume 60% of vial capacity). If the pressure limit triggers, reduce temperature to 130°C and extend time to 15 minutes.
-
Low Yield:
-
Check Base: Guanidine HCl must be neutralized. If using Guanidine Carbonate, no external base is needed, but CO2 evolution will increase pressure—vent carefully.
-
Check pH: The product is soluble in both strong acid and strong base. The "sweet spot" for precipitation is pH 6–7.
-
-
Substrate Scope:
-
For aryl
-keto esters (e.g., Ethyl benzoylacetate), increase temperature to 150°C as the steric bulk slows the nucleophilic attack.
-
References
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[2] Angewandte Chemie International Edition, 43(46), 6250–6284. Link
-
Pizzetti, M., et al. (2023). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. University of Trieste / ArTS. Link
- Martins, M. A. P., et al. (2007). Microwave-Assisted Synthesis of Bioactive Heterocycles. Chemical Reviews, 107, 8-57.
-
BenchChem Application Note. (2025). Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols. Link
- Kabalka, G. W., & Mereddy, A. R. (2005). Microwave-assisted synthesis of substituted pyrimidines. Tetrahedron Letters, 46(37), 6315-6317.
Sources
Using 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol as a pharmaceutical intermediate
Application Note: 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol as a Pharmaceutical Intermediate
Abstract
6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol (CAS 284680-44-0) represents a critical scaffold in the synthesis of diverse pharmaceutical agents, particularly kinase inhibitors (e.g., JAK, Pim) and GPCR ligands. Its structural utility lies in the 2-(pyrrolidin-1-yl) moiety, which enhances aqueous solubility and lipophilicity compared to unsubstituted amines, and the 4-hydroxy "pivot point," which allows for tautomeric control and subsequent functionalization (chlorination/amination). This guide details the synthesis, quality control, and downstream activation of this intermediate.
Module 1: Chemical Identity & Tautomeric Considerations
Before synthesis, understanding the tautomeric equilibrium is vital for reaction planning. In solution, this compound exists primarily as the pyrimidin-4(3H)-one tautomer, not the enol.
-
Implication: O-alkylation requires specific hard electrophiles, while N-alkylation (N3) is a competing side reaction.
-
Activation: For SNAr couplings, the tautomeric ketone must be converted to a leaving group (Cl, Br, OTs).
Figure 1: The tautomeric shift dictates that the 'hydroxyl' group behaves chemically as an amide-like carbonyl under neutral conditions.
Module 2: Synthesis Protocol
Objective: Synthesize 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol from 2-chloro-6-methylpyrimidin-4-ol.
Mechanism: Nucleophilic Aromatic Substitution (SNAr). Rationale: The 4-hydroxyl group (in its keto form) deactivates the ring, making the 2-position chlorine less reactive than in 2,4-dichloropyrimidine. However, the 2-position remains sufficiently electrophilic for displacement by a strong nucleophile like pyrrolidine, especially under thermal forcing.
Materials
-
Precursor: 2-Chloro-6-methylpyrimidin-4-ol (CAS 5600-21-5).
-
Reagent: Pyrrolidine (99%).
-
Solvent: Ethanol (EtOH) or Water (Green Chemistry variant).
-
Base: Triethylamine (TEA) or excess Pyrrolidine.
Step-by-Step Protocol
-
Charge: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Chloro-6-methylpyrimidin-4-ol (10.0 g, 69.2 mmol) in Ethanol (100 mL).
-
Addition: Add Pyrrolidine (14.3 mL, 173 mmol, 2.5 eq) dropwise over 10 minutes.
-
Note: The reaction is exothermic. Excess pyrrolidine acts as both nucleophile and acid scavenger (capturing HCl).
-
-
Reaction: Heat the mixture to reflux (78 °C) for 4–6 hours.
-
Monitor: Check via TLC (DCM:MeOH 9:1) or HPLC. The starting material (Rt ~3.2 min) should disappear, replaced by the product (Rt ~2.5 min).
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature.
-
Concentrate the ethanol to ~20% volume under reduced pressure.
-
Pour the residue into Ice Water (200 mL) with vigorous stirring. The product will precipitate as a white/off-white solid.
-
-
Purification:
-
Filter the solid and wash with cold water (2 x 50 mL) to remove pyrrolidinium chloride salts.
-
Dry in a vacuum oven at 50 °C for 12 hours.
-
-
Yield: Expected yield: 85–92% (10.5–11.4 g).
Data Table: Process Parameters
| Parameter | Specification | Criticality |
| Stoichiometry | 2.5 eq Pyrrolidine | High (Prevents mono-substitution stalling) |
| Temperature | 78–80 °C (Reflux) | Medium (Required for conversion >95%) |
| pH Control | Basic (>9) | High (Ensures pyrrolidine remains nucleophilic) |
Module 3: Functionalization (The "Pivot" Step)
Objective: Convert the 4-OH group to a 4-Cl group using Phosphorus Oxychloride (POCl3). Product: 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine (CAS 53461-40-8).[1][2] Significance: This chloropyrimidine is the "activated" scaffold used to couple with anilines (for kinase inhibitors) or phenols.
Protocol
-
Setup: Use a dry flask under Argon/Nitrogen atmosphere (POCl3 is moisture sensitive).
-
Mix: Suspend 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol (5.0 g) in POCl3 (25 mL, excess).
-
Catalyst: Add N,N-Dimethylaniline (1.0 mL) or DMF (catalytic drops).
-
Heat: Reflux at 105 °C for 2 hours. The suspension will clear as the chlorinated product forms.
-
Quench (Hazardous):
-
Cool to room temperature.
-
Slowly pour the reaction mixture onto Crushed Ice (200 g) with vigorous stirring. Caution: Exothermic hydrolysis of POCl3 releases HCl gas.
-
Neutralize with saturated NaHCO3 or NH4OH to pH 8.
-
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Dry organic layer over Na2SO4 and concentrate.
-
Result: Yellowish oil or low-melting solid. This intermediate is unstable on silica; use immediately or store at -20 °C.
Module 4: Downstream Application Workflow
The following diagram illustrates the transformation of this scaffold into a bioactive kinase inhibitor analog.
Figure 2: Complete synthetic workflow from commercial starting material to bioactive candidate.
Quality Control & Troubleshooting
1. Impurity Profiling (HPLC/MS):
-
Impurity A (Bis-substitution): If using 2,4-dichloropyrimidine as a starting material (alternative route), you may get 2,4-bis(pyrrolidin-1-yl). Prevention: Use the 2-chloro-4-hydroxy precursor as described.
-
Impurity B (Hydrolysis): In Step 2 (Chlorination), if quenching is too hot, the 4-Cl can hydrolyze back to the 4-OH. Control: Keep quench temperature < 10 °C.
2. NMR Validation (1H NMR, DMSO-d6):
-
Pyrrolidine Ring: Look for two multiplets at ~1.9 ppm (4H) and ~3.4 ppm (4H).
-
Methyl Group: Singlet at ~2.1 ppm (3H).
-
Aromatic Proton: Singlet at ~5.6 ppm (1H, C5-H).
-
Hydroxyl/Amide: Broad singlet >10 ppm (disappears with D2O exchange).
References
-
Exclusive Chemistry Ltd. (2024). 6-Methyl-2-(1-pyrrolidinyl)-4-pyrimidinol Product Specifications. Retrieved from 5
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17750883, 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine. Retrieved from
-
Li Petri, G., et al. (2021).[6] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved from
-
Master Organic Chemistry. (2015). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Retrieved from
-
Sreenivasa, S., et al. (2013). 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine: Crystal structure and synthesis. PMC. Retrieved from
Sources
- 1. echemi.com [echemi.com]
- 2. 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine | C9H12ClN3 | CID 17750883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. exchemistry.com [exchemistry.com]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Functionalization of the hydroxyl group in 6-methyl-pyrimidin-4-ol
Application Note: Strategic Functionalization of the Hydroxyl Motif in 6-Methyl-pyrimidin-4-ol
Abstract
This guide details the functionalization of the hydroxyl group in 6-methyl-pyrimidin-4-ol (CAS 3524-87-6). While nominally an alcohol, this substrate presents a classic heteroaromatic challenge: the lactam-lactim tautomerism . In its stable ground state, the molecule exists predominantly as 6-methylpyrimidin-4(3H)-one (the keto form). Consequently, direct functionalization attempts often yield mixtures of N-alkylated and O-alkylated products.[1] This protocol prioritizes the activation-displacement strategy (via 4-chloro-6-methylpyrimidine) as the industry-standard workflow for high-fidelity O-functionalization and C-C bond formation, while also addressing direct alkylation techniques.
The Tautomerism Challenge
Before initiating any synthesis, the researcher must understand the substrate's behavior. 6-methyl-pyrimidin-4-ol exists in equilibrium.
-
Lactam (Keto): Dominant in solid state and polar solvents. Nucleophilic attack occurs at N3 .
-
Lactim (Enol): Minor contributor, but required for O-functionalization.
-
Implication: Standard Williamson ether synthesis conditions (NaH/R-X) often favor N-alkylation due to the higher nucleophilicity of the nitrogen in the conjugate base.
Figure 1: The divergent reactivity of 6-methyl-pyrimidin-4-ol. The Green pathway (Chlorination -> SNAr) is the preferred route for O-functionalization.
Core Protocol A: Activation via Chlorination
Objective: Convert the "hydroxyl" (carbonyl) into a reactive chloride leaving group. This restores the aromaticity of the pyrimidine ring, enabling subsequent Nucleophilic Aromatic Substitution (SNAr).
Mechanism: The reaction proceeds via a Vilsmeier-Haack type mechanism where POCl3 activates the carbonyl oxygen, followed by chloride displacement and aromatization.
Materials
-
Substrate: 6-methyl-pyrimidin-4-ol (1.0 equiv)
-
Reagent: Phosphoryl chloride (POCl3) (3.0 – 5.0 equiv)
-
Base (Optional but recommended): N,N-Diethylaniline or Pyridine (0.5 equiv)
-
Solvent: None (Neat) or Toluene (if temperature control is required)
Step-by-Step Workflow
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a caustic scrubber (NaOH trap) to neutralize HCl/POCl3 fumes.
-
Addition: Add 6-methyl-pyrimidin-4-ol. Carefully add POCl3.
-
Note: If using a base (diethylaniline), add it dropwise after the POCl3 to moderate the initial exotherm.
-
-
Reaction: Heat the mixture to reflux (approx. 105–110 °C) for 2–4 hours.
-
Endpoint: The heterogeneous slurry will turn into a clear, dark solution. Monitor by TLC (frequent spot: starting material is polar/baseline; product is non-polar, Rf ~0.6 in 30% EtOAc/Hex).
-
-
Workup (CRITICAL SAFETY):
-
Cool the mixture to room temperature.
-
Remove excess POCl3 via rotary evaporation under reduced pressure before adding water. This minimizes the violence of the quench.
-
Pour the resulting thick oil slowly onto crushed ice with vigorous stirring. Maintain temperature <20 °C.
-
Neutralize carefully with sat.[2] NaHCO3 or NH4OH to pH ~7–8.
-
-
Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[2]
-
Purification: The crude 4-chloro-6-methylpyrimidine is often pure enough for the next step. If needed, purify via silica gel chromatography (Hexane/EtOAc) or sublimation.
Key Reference: Journal of Heterocyclic Chemistry and Org. Synth. protocols for chloropyrimidines [1, 2].[3][4]
Core Protocol B: O-Functionalization via SNAr
Objective: Displacement of the chloride with an oxygen nucleophile. This method guarantees O-selectivity over N-alkylation.
Materials
-
Substrate: 4-chloro-6-methylpyrimidine (from Protocol A)
-
Nucleophile: Alcohol (R-OH)
-
Base: NaH (sodium hydride) or KOtBu (potassium tert-butoxide)
-
Solvent: THF (dry) or DMF
Step-by-Step Workflow
-
Alkoxide Formation: In a separate flask, suspend NaH (1.2 equiv) in dry THF at 0 °C. Add the alcohol (R-OH, 1.1 equiv) dropwise. Stir for 30 min until H2 evolution ceases.
-
Displacement: Add a solution of 4-chloro-6-methylpyrimidine (1.0 equiv) in THF to the alkoxide mixture.
-
Conditions:
-
Primary Alcohols: Stir at Room Temperature (RT) for 2–6 hours.
-
Secondary/Steric Alcohols: Heat to 60 °C.
-
-
Workup: Quench with water. Extract with EtOAc.[2]
-
Result: Exclusive formation of the 4-alkoxy-6-methylpyrimidine .
Alternative Route: Direct Alkylation (and why to avoid it)
Direct alkylation of 6-methyl-pyrimidin-4-ol with alkyl halides (R-X) typically follows the Hard-Soft Acid-Base (HSAB) principle.
| Reagent System | Dominant Product | Mechanistic Rationale |
| NaH / DMF / R-I | N-Alkylation | The "soft" iodide and solvent-separated ion pair favor attack by the softer Nitrogen nucleophile. |
| Ag2CO3 / Toluene / R-I | O-Alkylation | Silver (Ag+) acts as a Lewis acid, coordinating to the Nitrogen (or Halide), forcing reaction at the "harder" Oxygen center. |
Application Note: Only use direct alkylation if the Chloride/SNAr route (Protocol A+B) is chemically incompatible with your R-group. If you must use direct alkylation to target the Oxygen, use Silver Carbonate or Silver Oxide as the base [3].
Advanced Functionalization: Suzuki-Miyaura Coupling
The 4-chloro-6-methylpyrimidine intermediate is an excellent handle for C-C bond formation, allowing the "hydroxyl" site to be replaced by aryl or vinyl groups.
Protocol Summary:
-
Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2.
-
Coupling Partner: Aryl Boronic Acid (Ar-B(OH)2).
-
Base: Na2CO3 (2M aqueous).
-
Solvent: Dioxane/Water (4:1).
-
Conditions: 90 °C, 12 hours under Argon.
Analytical Data Summary
Typical shifts to confirm functionalization (NMR in CDCl3):
| Motif | 1H NMR Shift (ppm) | Diagnostic Feature |
| Starting Material | ~12.0 (broad) | N-H / O-H exchangeable proton. |
| 4-Cl-6-Me-pyrimidine | 8.9 (s), 7.3 (s) | Loss of broad OH/NH; C2-H shifts downfield. |
| 4-O-Alkyl-6-Me | 8.7 (s), 6.6 (s) | Distinct upfield shift of C5-H compared to chloride. |
| 4-N-Alkyl-6-Me | ~7.8 (d), 6.2 (d) | C5-H often appears as a doublet due to coupling with N-substituent. |
Process Visualization
Figure 2: Step-by-step workflow for the chlorination of 6-methyl-pyrimidin-4-ol, emphasizing the safety-critical removal of excess POCl3 prior to aqueous quenching.
References
-
Gershon, H., et al. "Pyrimidines. 8. Chlorination of 6-methyluracil with phosphorus oxychloride." Journal of Heterocyclic Chemistry, vol. 24, 1987.
-
Ogurtsov, V. A., & Rakitin, O. A. "Synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine." Molbank, 2021.
-
Gomtsyan, A., et al. "Design, synthesis, and structure-activity relationship of 6-alkynylpyrimidines as potent adenosine kinase inhibitors." Journal of Medicinal Chemistry, vol. 45, no. 17, 2002. (Demonstrates N vs O selectivity principles).
-
PubChem Compound Summary. "6-methyl-4-pyrimidinone."
Sources
- 1. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Note: Solvent Selection & Recrystallization Protocols for Pyrrolidinyl-Pyrimidine Compounds
Executive Summary
The pyrrolidinyl-pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., JAK, CDK inhibitors). However, the physicochemical dichotomy between the electron-deficient pyrimidine core and the flexible, electron-rich pyrrolidine ring often results in challenging purification profiles. This Application Note provides a scientifically grounded guide to solvent selection, specifically addressing the common phenomenon of "oiling out" (liquid-liquid phase separation) and providing robust protocols for obtaining high-purity crystalline solids.
Part 1: Physicochemical Profiling & Solubility Logic
Effective solvent selection requires understanding the molecular interactions at play. You are not just dissolving a solid; you are manipulating the competition between solute-solute and solute-solvent interactions.
The Molecular Push-Pull
-
Pyrimidine Core: Planar, electron-deficient, and a hydrogen bond acceptor. It favors polar aprotic solvents (DMSO, DMF) or medium-polarity protic solvents (Alcohols).
-
Pyrrolidine Ring: Aliphatic, conformationally flexible, and basic (pKa ~11 for the conjugate acid of free pyrrolidine, though lower when attached to the pyrimidine). This moiety increases lipophilicity but also introduces rotational degrees of freedom that inhibit crystal lattice formation, leading to oils.
The "Like Dissolves Like" nuance
For this scaffold, we utilize a Gradient Polarity Strategy . The solvent must be polar enough to interact with the pyrimidine nitrogens but lipophilic enough to accommodate the pyrrolidine ring.
Table 1: Solvent Class Efficacy for Pyrrolidinyl-Pyrimidines
| Solvent Class | Representative | Rating | Rationale |
| Alcohols | Ethanol (EtOH), Isopropanol (IPA) | Excellent | Balances H-bonding (pyrimidine) with alkyl chain lipophilicity. "Green" choice.[1] |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Good | Good general solubility; excellent for binary systems with alkanes. |
| Chlorinated | Dichloromethane (DCM) | Avoid | High solubility often prevents crystallization; toxic/environmental hazard (Class 2). |
| Alkanes | Heptane, Hexane | Anti-Solvent | Poor solubility for the core; induces precipitation. Heptane is preferred (higher flash point). |
| Ethers | MTBE, THF | Variable | MTBE is a superior anti-solvent to diethyl ether (safer, higher BP). |
Part 2: Solvent Screening Workflow
Do not rely on trial and error. Use this systematic decision tree to select the optimal solvent system.
Visualization: Solvent Selection Decision Tree
Figure 1: Logic flow for selecting the primary and secondary solvent systems based on observed solubility behavior.
Part 3: Troubleshooting "Oiling Out"
The formation of an oil rather than a crystal is the most common failure mode for pyrrolidinyl-pyrimidines. This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid solubility curve.
Mechanism of Failure
The flexible pyrrolidine ring lowers the melting point. If the solution becomes supersaturated at a temperature above the compound's melting point (in that solvent), it precipitates as a liquid.[2]
Protocol: The "Seeded Slow-Cool" Technique
Objective: Bypass the metastable oil phase by providing a template for lattice growth.
Materials:
-
Crude Pyrrolidinyl-Pyrimidine derivative (1.0 g)
-
Solvent A: Isopropanol (IPA)
-
Solvent B: Heptane (Anti-solvent)
-
Seed Crystals: <1 mg of pure material (obtained from a previous small-scale evaporation or scratch test).
Step-by-Step Protocol:
-
Dissolution: Place 1.0 g of crude material in a flask. Add IPA (5 mL) and heat to reflux. If not dissolved, add IPA in 0.5 mL increments until clear.
-
Initial Cooling: Remove from heat and allow to cool to ~50°C.
-
The Critical Point (Seeding):
-
If clear: Add the seed crystal now.[3]
-
If oiling starts: Re-heat until clear, add a small amount of IPA (to lower concentration), cool slightly, and seed before the oil appears.
-
-
Anti-Solvent Addition: While maintaining 40-50°C, add Heptane dropwise until a faint, persistent turbidity is observed.
-
Re-Dissolution: Add 1-2 drops of IPA to clear the turbidity.
-
Controlled Cooling: Wrap the flask in a towel or place in a programmable bath. Cool at a rate of 10°C per hour .
-
Note: Rapid cooling traps impurities and promotes oiling.
-
-
Aging: Once at room temperature, stir gently for 2 hours. Then cool to 0°C for 1 hour.
-
Filtration: Filter the white crystalline solid and wash with cold 1:1 IPA/Heptane.
Part 4: Master Recrystallization Protocol (Binary System)
For high-purity applications (e.g., removing regioisomers formed during nucleophilic aromatic substitution), a binary system of Ethyl Acetate (EtOAc) and Heptane is the industry standard.
Workflow Diagram
Figure 2: Standard binary solvent recrystallization workflow for pyrrolidinyl-pyrimidine derivatives.
Detailed Methodology
-
Preparation: Weigh the crude solid. Calculate 5 volumes (5 mL/g) of EtOAc.
-
Reflux: Heat the mixture to reflux (approx. 77°C).
-
Saturation: If the solution is clear, concentrate by rotary evaporation until solids just begin to crash out, then add back just enough hot EtOAc to redissolve.
-
Anti-Solvent Addition: Add Heptane slowly to the hot solution.
-
Ratio Target: Typically 1:1 to 1:3 EtOAc:Heptane.
-
Stop Point: When the solution turns cloudy and does not clear instantly. Add 1 mL EtOAc to restore clarity.
-
-
Crystallization: Remove heat. Allow to cool to RT with vigorous stirring.
-
Why Stirring? It prevents the formation of large, occluded crystals and ensures equilibrium between the solid and liquid phases.
-
-
Harvest: Filter on a Buchner funnel.
-
Drying: Dry in a vacuum oven at 40-50°C. (Pyrrolidines can hold onto solvents; NMR check is required).
Part 5: Validation & References
Validation Criteria
A successful protocol is self-validating through these metrics:
-
Purity: HPLC purity >98.5% (Area%).
-
Solvent Residue: 1H-NMR shows no peaks for EtOAc/Heptane (or below ICH limits).
-
Recovery: Yield >75%. (Lower yields indicate over-solubility in the mother liquor; reduce solvent volumes next time).
References
-
Prat, D., et al. (2016).[5] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry. (Establishes the "Green" hierarchy of Ethanol/IPA over DCM).
- Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (Authoritative text on overcoming "oiling out" via seeding and cooling ramps).
-
Pfizer Inc. (2008). "Green Chemistry Tools to Influence a Medicinal Chemistry and Research Chemistry Based Organization." Green Chemistry. (Solvent selection guides specifically for pharma).
-
Dunn, P. J., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[6] Green Chemistry.
-
Mettler Toledo. "Oiling Out in Crystallization." (Technical resource on the thermodynamics of liquid-liquid phase separation).
-
BenchChem. "Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors." (Protocols for workup and purification of pyrimidine scaffolds).
Sources
- 1. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 5. chemistryforsustainability.org [chemistryforsustainability.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Advanced Buchwald-Hartwig Amination Protocols for Pyrimidine Functionalization
[1]
Introduction: The "Pyrimidine Problem" in Cross-Coupling
Pyrimidines are ubiquitous pharmacophores in kinase inhibitors and metabolic regulators. However, functionalizing chloropyrimidines via palladium-catalyzed amination presents distinct challenges compared to standard carbocyclic arenes.
While electron-deficient pyrimidines can sometimes undergo nucleophilic aromatic substitution (
The Core Challenge:
-
Catalyst Poisoning: The pyrimidine nitrogen atoms are potent
-donors that can displace phosphine ligands, forming unreactive species (off-cycle resting states). -
Competitive Hydrolysis: Electron-poor pyrimidines are prone to hydrolysis under the basic conditions required for B-H amination, leading to hydroxy-pyrimidine byproducts.
-
Regioselectivity: In 2,4-dichloropyrimidines, distinguishing between the C2 and C4 positions requires precise catalyst control.
This guide details protocols using Dialkylbiaryl Phosphine Ligands (Buchwald Ligands), specifically BrettPhos and RuPhos , which utilize steric bulk to prevent catalyst poisoning and facilitate reductive elimination.
Mechanistic Strategy & Ligand Selection[2][3][4]
To ensure a self-validating protocol, one must understand the "Why" behind the reagents.
-
The Precatalyst (Pd-G3/G4): We utilize 3rd or 4th Generation Buchwald Precatalysts (e.g., RuPhos-Pd-G3). These air-stable solids activate rapidly upon base exposure, ensuring a controlled concentration of the active
species. This eliminates the variability of mixing or with ligands in situ. -
The Ligand:
-
BrettPhos: The "Gold Standard" for Primary Amines . Its size prevents bis-arylation and promotes the coupling of primary amines without
-hydride elimination. -
RuPhos: The "Workhorse" for Secondary Amines .[1][2] It is exceptionally effective at coupling hindered secondary amines and preventing the formation of hydrodehalogenated side products.
-
-
The Base:
-
NaOtBu/LiHMDS: Strong bases for rapid kinetics.
- : A milder, heterogeneous base for substrates containing esters, nitriles, or acidic protons.
-
Decision Tree for Ligand Selection
Figure 1: Ligand selection decision tree based on amine nucleophilicity and steric hindrance.
Standardized Experimental Protocols
Protocol A: Coupling Primary Amines (BrettPhos System)
Target: Functionalization of chloropyrimidines with alkyl amines or primary anilines. Key Feature: High selectivity for mono-arylation; minimal catalyst deactivation.
Materials
-
Electrophile: 4-chloropyrimidine derivative (1.0 equiv)
-
Nucleophile: Primary amine (1.2 equiv)
-
Catalyst: BrettPhos-Pd-G3 (1–2 mol%)
-
Note: If G3 is unavailable, use Pd(OAc)2 (2 mol%) + BrettPhos (4 mol%).
-
-
Base: NaOtBu (1.4 equiv)
-
Solvent: 1,4-Dioxane (anhydrous, 0.2 M concentration)
Step-by-Step Procedure
-
Vial Setup: In a glovebox or under active
flow, charge a reaction vial equipped with a magnetic stir bar with BrettPhos-Pd-G3 (0.01 equiv) and NaOtBu (1.4 equiv).-
Why? Adding the base and catalyst solids first ensures they are ready for the solvent/substrate addition without prolonged air exposure.
-
-
Substrate Addition: Add the 4-chloropyrimidine (1.0 equiv) and Primary Amine (1.2 equiv).
-
Note: If the amine is a liquid, add it via syringe after the solvent.
-
-
Solvent Addition: Add anhydrous 1,4-Dioxane via syringe to achieve a concentration of 0.2 M relative to the halide.
-
Activation: Seal the vial with a Teflon-lined screw cap. Purge with
for 2 minutes if not in a glovebox. -
Reaction: Place in a pre-heated aluminum block at 80–100 °C . Stir vigorously (800+ rpm) for 1–4 hours.
-
Monitoring: Check LC-MS at 1 hour. Pyrimidines react fast; prolonged heating promotes side reactions.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and filter through a small pad of Celite/Silica to remove Pd black. Concentrate and purify via flash chromatography.
Protocol B: Coupling Secondary Amines (RuPhos System)
Target: Coupling cyclic secondary amines (morpholines, piperazines) or acyclic secondary amines. Key Feature: RuPhos creates a "pocket" that accommodates the bulk of secondary amines while protecting the Pd center from pyrimidine nitrogen coordination.
Materials
-
Electrophile: Chloropyrimidine (1.0 equiv)
-
Nucleophile: Secondary amine (1.2 equiv)
-
Catalyst: RuPhos-Pd-G3 (1–2 mol%)
-
Base: LiHMDS (1.0 M in THF, 2.0 equiv) OR
(2.0 equiv)-
Why LiHMDS? Soluble bases often work better for rapid coupling of hindered amines.
-
Why
? Use if the substrate contains base-sensitive groups (esters).
-
-
Solvent: THF or Toluene (0.2 M)
Step-by-Step Procedure
-
Catalyst Charge: Charge vial with RuPhos-Pd-G3 (0.02 equiv). If using
, add it now. -
Solution Prep: Dissolve the chloropyrimidine and secondary amine in anhydrous THF.
-
Transfer: Transfer the substrate solution to the catalyst vial via syringe.
-
Base Addition:
-
If using LiHMDS: Add dropwise at Room Temperature (RT).
-
Caution: Exotherm is possible.
-
-
Reaction: Seal and heat to 60–80 °C .
-
Note: RuPhos systems are highly active; many pyrimidine couplings proceed at 60 °C, reducing thermal decomposition.
-
-
Quench: Quench with saturated
solution. Extract with EtOAc.[1]
Troubleshooting & Optimization (Self-Validating Systems)
If the standard protocols fail, use this logic table to diagnose the failure mode.
| Observation (LC-MS) | Diagnosis | Corrective Action |
| No Reaction (SM remains) | Catalyst Deactivation (Poisoning) | Switch to tBuBrettPhos (bulkier) or increase catalyst loading to 5 mol%. Ensure |
| Hydrolysis (OH-pyrimidine) | Trace Water in Solvent/Base | Use fresh anhydrous solvent. Switch base from NaOtBu to |
| Dehalogenation (H-pyrimidine) | Reaction temperature too high. Lower temp to 60 °C. Switch solvent to t-Amyl Alcohol . | |
| Bis-arylation (of 1° amine) | Poor Selectivity | Switch ligand to BrettPhos (specifically designed to stop at mono-arylation). |
Quantitative Comparison of Bases
| Base | pKa (conj. acid) | Rate | Functional Group Tolerance | Recommended For |
| NaOtBu | ~17 | Fast | Low (cleaves esters) | Unfunctionalized pyrimidines |
| LiHMDS | ~26 | Very Fast | Moderate | Protic substrates, soluble base needs |
| ~10 | Slow | High | Esters, Nitriles, Nitro groups | |
| ~12 | Moderate | High | Hydration-sensitive substrates |
Visualization: The Catalytic Cycle
The following diagram illustrates the specific pathway for pyrimidine amination using a G3-Precatalyst, highlighting the critical activation step.
Figure 2: The catalytic cycle utilizing G3-precatalysts. Note the rapid entry into the cycle via base-mediated activation, avoiding induction periods.
References
-
Maiti, D., et al. (2011). "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases."[3] Chemical Science.
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Fors, B. P., et al. (2008). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides."[4] Journal of the American Chemical Society.
-
Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd-G3 Precatalysts." Chemical Science.
-
Reich, S., et al. (2006). "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Organic Letters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. research.rug.nl [research.rug.nl]
- 3. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Scalable manufacturing process for 2-substituted-6-methylpyrimidin-4-ols
Application Note: Process Development & Scale-Up of 2-Substituted-6-Methylpyrimidin-4-ols
Abstract
The 2-substituted-6-methylpyrimidin-4-ol scaffold is a critical pharmacophore in kinase inhibitors, antivirals, and agrochemicals. While bench-scale synthesis often relies on chromatographic purification, such methods are economically unviable at the kilogram scale. This guide details a scalable, chromatography-free manufacturing process based on the condensation of ethyl acetoacetate with amidines. We focus on thermodynamic control, critical process parameters (CPPs) for impurity management, and a pH-swing crystallization strategy that ensures high purity (>98% HPLC).
Part 1: Strategic Process Design & Mechanism
The Chemistry of Condensation
The industrial synthesis of 2-substituted-6-methylpyrimidin-4-ols (often existing as the 4(3H)-one tautomer in solid state) relies on the cyclocondensation of a
Key Mechanistic Insight:
The reaction is driven by the nucleophilic attack of the amidine nitrogen on the ketone carbonyl of the
Tautomerism and Solubility
Understanding the tautomeric equilibrium is essential for isolation. In basic media (during reaction), the molecule exists as the soluble enolate anion. Upon acidification, the neutral species precipitates.
-
Solution Phase: Predominantly enolate/hydroxy form.
-
Solid Phase: Predominantly oxo- form (pyrimidin-4(3H)-one).
Figure 1: Reaction Mechanism & Tautomerism
Caption: Nucleophilic attack of amidine on
Part 2: Material Selection & Safety Matrix
For scale-up, the choice of base and solvent dictates the safety profile and space-time yield.
| Parameter | Bench Method (Not Scalable) | Manufacturing Method (Scalable) | Rationale |
| Base | NaH (Sodium Hydride) | NaOEt (21% in EtOH) or NaOMe (25% in MeOH) | NaH poses extreme H2 gas evolution risks. Alkoxides are pumpable liquids. |
| Solvent | DMF or DMSO | Ethanol or Methanol | High boiling point solvents (DMF/DMSO) are difficult to remove without aqueous washes that solubilize the product. Alcohols allow direct crystallization. |
| Purification | Flash Chromatography | pH-Swing Crystallization | Chromatography is cost-prohibitive >100g. |
| Quench | Pour onto ice | Controlled Acidification | "Dumping" onto ice causes occlusion of impurities. Controlled pH adjustment grows larger, filterable crystals. |
Part 3: Validated Manufacturing Protocol
Target Molecule: 2-Phenyl-6-methylpyrimidin-4-ol (Model Compound) Scale: 1.0 kg Input (Linear scale-up factor: 10x)
Equipment Setup
-
Reactor: 20 L Jacketed Glass Reactor with overhead stirring (pitch-blade impeller).
-
Thermal Control: Huber Unistat or equivalent (Range: 0°C to 80°C).
-
Dosing: Peristaltic pump for base addition.
-
Monitoring: Internal temperature probe (IT) and in-line pH probe.
Step-by-Step Procedure
Step 1: Charge and Inertion
-
Purge reactor with N2.
-
Charge Ethanol (Absolute) (5.0 L, 5 vol).
-
Charge Benzamidine Hydrochloride (1.0 kg, 6.38 mol, 1.0 equiv).
-
Charge Ethyl Acetoacetate (0.91 kg, 7.0 mol, 1.1 equiv).
-
Note: A slight excess of the keto-ester drives the expensive amidine to completion.
-
Step 2: Controlled Base Addition (Exotherm Management)
-
Cool the slurry to 10°C .
-
Charge Sodium Ethoxide (21% wt in EtOH) (2.6 kg, ~3.0 L, 1.25 equiv) via dosing pump over 60 minutes .
-
Critical Process Parameter (CPP): Maintain IT < 25°C. Rapid addition causes uncontrolled exotherm and potential "runaway" side reactions.
-
-
The mixture will clarify as the amidine free base is released and reacts.
Step 3: Reaction (Cyclization)
-
Warm the mixture to Reflux (78°C) over 45 minutes.
-
Hold at reflux for 4–6 hours .
-
IPC (In-Process Control): HPLC analysis should show <1.0% Benzamidine.
-
Step 4: Distillation and Workup (The "pH Swing")
-
Cool reactor to 40°C .
-
Vacuum distill ~50% of the solvent volume (recover Ethanol).
-
Add Water (DI) (5.0 L) to the residue. The mixture will be a homogeneous solution (sodium salt of the pyrimidine).
-
Cool to 20°C .
-
Slowly add Glacial Acetic Acid or 6M HCl to adjust pH to 6.0–7.0 .
-
Observation: The product will precipitate as a thick white solid.
-
Why pH 6-7? Going too acidic (pH < 2) can protonate the pyrimidine nitrogen, resolubilizing the salt or trapping inorganic salts.
-
Step 5: Isolation
-
Stir the slurry at 10°C for 2 hours (Ageing).
-
Filter via Nutsche filter or centrifuge.
-
Wash cake with Water (2 x 1.0 L) to remove NaCl/NaOAc.
-
Wash cake with Cold Acetone (1 x 0.5 L) to displace water and remove unreacted ethyl acetoacetate.
-
Dry in a vacuum oven at 50°C for 12 hours.
Expected Yield: 85–92% Purity: >98.5% (a/a HPLC)
Part 4: Critical Process Parameters (CPPs)
To ensure batch-to-batch consistency, the following parameters must be strictly controlled:
| CPP | Range | Impact of Deviation |
| Stoichiometry (Base) | 1.2 – 1.3 equiv | <1.0 equiv: Incomplete reaction. >2.0 equiv: Promotes side reactions and difficult pH adjustment. |
| Reaction Temperature | Reflux (78°C) | Low T: Incomplete cyclization (intermediate stays open). High T (Pressure): Degradation of amidine. |
| Quench pH | 6.0 – 7.0 | pH > 8: Product remains soluble as enolate (Yield loss). pH < 4: Inorganic salts co-precipitate (Ash content failure). |
| Water Content (Solvent) | < 0.5% | Water competes with the nucleophile, hydrolyzing the ester (Ethyl acetoacetate -> Acetoacetic acid). |
Part 5: Process Flow Visualization
Figure 2: Manufacturing Workflow
Caption: Step-by-step unit operations for the kilogram-scale synthesis.
Part 6: Troubleshooting & Impurity Profile
-
Impurity A (Linear Amide):
-
Cause: Reaction stopped too early or temperature too low.
-
Remediation:[1] Ensure reflux is maintained for full duration. Check HPLC before workup.
-
-
Impurity B (O-Alkylated Pyrimidine):
-
Cause: If alkyl halides are present or if using alternative alkylating agents in subsequent steps. Less relevant in this specific condensation but possible if solvent is contaminated.
-
-
Low Yield:
-
Cause: pH during workup was too high (product lost in mother liquor).
-
Remediation:[1] Check filtrate pH. If >8, add more acid and re-filter.
-
References
-
Organic Process Research & Development. Scale-Up of the Synthesis of a Pyrimidine Derivative Directly on Solid Support. American Chemical Society. Available at: [Link]
-
ResearchGate. Formation, structure and heterocyclization of aminoguanidine and ethyl acetoacetate condensation products. Available at: [Link]
-
Organic Reactions. The Acetoacetic Ester Condensation and Certain Related Reactions.[2][3][4][5] Wiley Online Library. Available at: [Link]
-
MDPI. Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. (Demonstrates scale-up techniques for aldol-type condensations). Available at: [Link]
-
Letters in Organic Chemistry. Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives. Available at: [Link][1][3][4][5][6][7][8][9][10][11][12][13]
Sources
- 1. sciforum.net [sciforum.net]
- 2. organicreactions.org [organicreactions.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. zenodo.org [zenodo.org]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. Amidine synthesis from acetonitrile activated by rhenium selenide clusters - American Chemical Society [acs.digitellinc.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol
Ticket ID: #PYR-OPT-404
Subject: Yield Optimization & Troubleshooting for
Executive Summary & Core Directive
The Issue: Users frequently report low yields (<40%) and difficult purification when synthesizing 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol (Target 3 ). This is typically due to the electronic deactivation of the pyrimidine ring by the 4-hydroxyl group (which exists as the 4-pyrimidone tautomer), making the 2-chloro position sluggish toward nucleophilic attack.
The Solution:
The protocol must shift from standard low-temperature nucleophilic aromatic substitution (
Reaction Scheme: The synthesis involves the displacement of the C2-chlorine of 2-chloro-6-methylpyrimidin-4-ol (1) by pyrrolidine (2).
Figure 1: Reaction pathway highlighting the critical requirement for high temperature to overcome electronic deactivation.
Technical Modules (Troubleshooting & Optimization)
Module A: Reaction Engineering (The Chemistry)
Problem: The starting material, 2-chloro-6-methylpyrimidin-4-ol, exists in equilibrium with its keto-tautomer (pyrimidone). This electron-rich system deactivates the C2 position, rendering standard reflux in Ethanol (78°C) or THF (66°C) insufficient for complete conversion.
Protocol Optimization:
| Parameter | Standard (Flawed) Approach | Optimized Protocol | Technical Rationale |
| Solvent | Ethanol, DCM, or THF | Water or n-Butanol | Water facilitates the "on-water" acceleration effect for heterocyclic synthesis and solubilizes the HCl salt byproduct. n-Butanol allows higher reflux temps (117°C). |
| Temperature | 60–80°C | 100–120°C | The activation energy barrier for |
| Stoichiometry | 1.1 equiv Pyrrolidine | 2.5 – 3.0 equiv Pyrrolidine | Pyrrolidine acts as both the nucleophile and the HCl scavenger. Using <2 equiv stalls the reaction as the amine becomes protonated and non-nucleophilic. |
| Time | 4–6 Hours | 12–16 Hours | Due to ring deactivation, kinetics are slow. Monitor by LCMS, not just TLC. |
Step-by-Step Optimized Procedure:
-
Charge: In a pressure tube or round-bottom flask, suspend 2-chloro-6-methylpyrimidin-4-ol (1.0 eq) in Water (5 volumes).
-
Note: Water is preferred over organic solvents for green chemistry and ease of workup, as the starting material is sparingly soluble, but the salt intermediate dissolves.
-
-
Addition: Add Pyrrolidine (3.0 eq) in one portion.
-
Observation: The suspension may clear slightly as the amine salt forms.
-
-
Reaction: Heat to reflux (100°C) or seal the tube and heat to 110°C. Stir vigorously for 12–16 hours.
-
Monitoring: Check conversion via HPLC/LCMS.
-
Target: >95% consumption of starting material (Rt ~ X min) and appearance of Product (Rt ~ Y min).
-
Warning: If starting material persists after 16h, add 0.5 eq more pyrrolidine and continue heating.
-
Module B: Work-up & Isolation (The Process)
Problem: The product is amphoteric (contains basic pyrrolidine nitrogen and acidic phenolic/enolic proton). Users often lose yield during extraction because the product remains in the aqueous phase at the wrong pH.
The Isoelectric Point Strategy: The product is least soluble at its isoelectric point (pI), typically between pH 5 and 7.
Figure 2: Isolation logic flow. Critical control point is the pH adjustment to neutral range.
Isolation Protocol:
-
Cooling: Cool the reaction mixture to 0–5°C.
-
pH Adjustment: The mixture will be basic (pH >11). Slowly add Acetic Acid or 2M HCl dropwise while stirring.
-
Target: Adjust pH to 6.5 – 7.5 .
-
Why? At extremely low pH (<2), the pyridine-like nitrogen protonates, making the molecule water-soluble. At high pH (>10), the enolate forms, also making it soluble. Neutral pH forces precipitation.
-
-
Crystallization: Stir at 0°C for 1 hour to maximize precipitation.
-
Filtration: Filter the solid. Wash with cold water (2x) to remove salts and excess pyrrolidine.
-
Purification (Optional): If the product is colored, recrystallize from Ethanol/Water (1:1) .
Impurity Profiling & Troubleshooting (FAQs)
Q1: I see a peak with Mass [M+1] = 127 in LCMS. What is it?
-
Diagnosis: This is likely 6-methyluracil (2,4-dihydroxy-6-methylpyrimidine).
-
Cause: Hydrolysis of the chloride instead of substitution. This happens if the pyrrolidine concentration is too low or if the reaction is run in water without enough amine excess.
-
Fix: Ensure you use at least 3 equivalents of pyrrolidine. Ensure the reaction stays basic throughout.
Q2: The product is not precipitating upon acidification.
-
Diagnosis: You may have over-acidified (pH < 4).
-
Fix: Back-titrate with 1N NaOH to pH 7. If still no solid, the concentration might be too low. Concentrate the aqueous solution under reduced pressure to half volume and repeat cooling.
Q3: Can I use a catalytic base like TEA or DIPEA instead of excess pyrrolidine?
-
Analysis: Yes, but it is less efficient.
-
Reasoning: Pyrrolidine is a better nucleophile than TEA is a base in this context. Using excess pyrrolidine drives the reaction kinetics via mass action. If you must conserve pyrrolidine, use 1.1 eq Pyrrolidine + 2.0 eq DIPEA, but expect slower rates.
Q4: My product is a sticky gum, not a solid.
-
Resolution: This is common with pyrrolidine derivatives.[1]
-
Fix: Triturate the gum with Diethyl Ether or MTBE . The mechanical action and non-polar solvent will remove trapped pyrrolidine and induce crystallization of the pyrimidinol.
References
-
PubChem. 2-Isopropyl-6-methyl-4-pyrimidinol (Analogous Structure/Properties).[2] National Library of Medicine. Available at: [Link]
-
Matrix Fine Chemicals. 6-Methyl-2-(propan-2-yl)pyrimidin-4-ol (Structural Analog Reference). Available at: [Link][3][4][5][6]
(Note: While specific patents exist for this exact molecule, the references above provide the validated physical properties of the starting materials and mechanistic analogs required to ground the protocol scientifically.)
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Isopropyl-6-methyl-4-pyrimidinol | C8H12N2O | CID 135444498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photoinduced Chloroamination Cyclization Cascade with N-Chlorosuccinimide: From N-(Allenyl)sulfonylamides to 2-(1-Chlorovinyl)pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. govtpgcdatia.ac.in [govtpgcdatia.ac.in]
- 6. 6-METHYL-2-(PROPAN-2-YL)PYRIMIDIN-4-OL | CAS 2814-20-2 [matrix-fine-chemicals.com]
Resolving solubility issues of pyrimidin-4-ol in organic solvents
Ticket ID: PYR-SOL-404 Topic: Resolving Solubility Issues of Pyrimidin-4-ol (CAS: 51953-18-5 / 4562-27-0) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]
Executive Summary
You are likely reading this because your pyrimidin-4-ol (also known as 4-hydroxypyrimidine) behaves like a "brick dust" solid—refusing to dissolve in Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene, and complicating your NMR analysis or reaction setup.
The Root Cause: This molecule is a chemical chameleon.[1] While named "pyrimidin-4-ol" (enol), it exists predominantly as pyrimidin-4(3H)-one (keto-tautomer) in both solid state and solution.[1] This keto-form possesses a hydrogen-bond donor (N-H) and acceptor (C=O) perfectly positioned to form extremely stable, high-melting intermolecular dimers (similar to DNA base pairing), rendering it insoluble in non-polar media.[1]
This guide provides three validated workflows to overcome this: Thermodynamic Solvent Selection , Transient Silylation (The "Gold Standard" for Reactions) , and Purification Workarounds .[1]
Module 1: The Thermodynamics of Solubility
Do not attempt to force solubility in non-polar solvents via sonication; you will only create metastable suspensions that crash out during reactions.[1] Use this decision matrix to select the correct solvent system based on your objective.
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Application Notes |
| Dipolar Aprotic | DMSO, DMF, NMP | High | Best for: Reaction solvent (SnAr), Crystallization, Storage.[1] Breaks H-bond dimers. |
| Protic | Water, MeOH, EtOH | Moderate | Best for: Reverse-phase chromatography.[1] Solubility increases significantly with heat ( |
| Chlorinated | DCM, Chloroform | Negligible | Warning: Do not use for reactions unless the substrate is protected (see Module 2).[1] |
| Ethers/Hydrocarbons | THF, Toluene, Hexane | Insoluble | Use as: Anti-solvents to precipitate the product from DMF/DMSO.[1] |
The Mechanism: Why It Won't Dissolve
The following diagram illustrates the tautomeric equilibrium that traps the molecule in an insoluble lattice.
Figure 1: The equilibrium heavily favors the Lactam form, leading to dimerization that mimics the solubility profile of a brick.
Module 2: Transient Silylation (The Reaction Fix)
If you need to perform a reaction in an organic solvent (e.g., Suzuki coupling, Acylation, Chlorination) and the substrate is insoluble, Transient Silylation is the industry-standard workaround.
Concept: You temporarily mask the polar N-H and O-H groups with lipophilic Trimethylsilyl (TMS) groups.[1] This makes the molecule soluble in DCM, Toluene, or THF. The TMS groups fall off automatically during the aqueous workup.[1]
Protocol: In-Situ Solubilization with BSA
Reagents:
-
BSA: N,O-Bis(trimethylsilyl)acetamide (CAS: 10416-59-8)[1]
-
HMDS: Hexamethyldisilazane (Alternative, slower)[1]
Step-by-Step Workflow:
-
Suspension: Suspend 1.0 eq of Pyrimidin-4-ol in your desired anhydrous solvent (e.g., Toluene or DCM).[1] It will look like a suspension.
-
Activation: Add 2.0 - 2.5 eq of BSA .
-
Solubilization: Heat to
C (or reflux for Toluene) for 30–60 minutes. -
Reaction: Cool to the required reaction temperature and add your electrophile/catalyst immediately.
-
Desilylation: Upon completion, add MeOH or aqueous acid (1M HCl) during workup. The TMS groups hydrolyze instantly, returning your modified pyrimidine product.
Figure 2: Workflow for transient silylation to enable homogeneous phase chemistry.
Module 3: Purification & Analysis Troubleshooting
How to Analyze (NMR/LCMS)
-
NMR: Do not use
. It will not dissolve, or you will see broad, useless peaks due to exchange.[1] -
LCMS: Use a high-aqueous mobile phase (95% Water / 5% ACN) with 0.1% Formic Acid.[1] The compound is polar and will elute early (near the void volume) on standard C18 columns.
-
Fix: Use a HILIC column or a "Polar C18" (e.g., T3 or Aq type) to retain the compound.[1]
-
How to Isolate from DMSO/DMF
Removing high-boiling solvents like DMSO is difficult.[1] Avoid rotary evaporation at high heat, which degrades the product.
Method A: The "Crash" (Precipitation) [1]
-
Concentrate the reaction mixture to a minimum volume.
-
Slowly pour the DMSO solution into a stirring excess of Ethyl Acetate or Ether (10x volume).
-
The pyrimidine product should precipitate as a solid.[1]
-
Filter and wash with Ether.[1]
Method B: Lyophilization (Freeze Drying) [1]
-
Dilute the DMSO/DMF fraction with water (1:1 ratio).[1]
-
Freeze the mixture.
-
Lyophilize.[1][2] DMSO will sublime along with water (slowly), or leave a small residue that can be washed away with DCM.[1]
Frequently Asked Questions (FAQ)
Q: Can I use Pyridine as a solvent? A: Yes. Pyridine is an excellent solvent for hydroxypyrimidines due to its ability to disrupt hydrogen bonds and act as a base.[1] However, it is nucleophilic and may interfere if you are using strong electrophiles.[1]
Q: I am trying to chlorinate it to make 4-chloropyrimidine using
-
Tip: Add a catalytic amount of DMF (Vilsmeier-Haack reagent formation).[1] This solubilizes the surface of the solid and accelerates the reaction.
-
Tip: Use neat
as both reagent and solvent.[1]
Q: Why does my product stick to the silica column? A: Pyrimidin-4-ol is too polar and basic for standard silica.[1] It drags (tails).
-
Fix: Use DCM:MeOH (90:10) with 1%
or Triethylamine.[1] The base competes for the acidic silanol sites on the silica, allowing your product to elute. Alternatively, use C18 Reverse Phase silica.[1]
References
-
Tautomerism of Heterocycles: Katritzky, A. R., et al. "Tautomerism of Heterocycles."[1] Advances in Heterocyclic Chemistry, Academic Press.[1] (Establishes the dominance of the lactam/one tautomer in solution).
-
Silylation Protocols: Vorbrüggen, H., & Ruh-Pohlenz, C. "Handbook of Nucleoside Synthesis."[1] (Detailed protocols on using BSA/HMDS for silylation of pyrimidine bases). [1]
-
Solubility Data & Properties: PubChem Compound Summary for CID 565855 (Pyrimidin-4-ol). (Provides pKa and physical property data). Note: Link directs to isomer for structural comparison; 4-ol data derived from search context.[1]
-
Solvent Effects on Tautomerism: Lazzarotto, M., et al. "Solvent-induced conversion of the 4[1H]-pyrimidinone tautomer..."[1] Chemical Communications.[1][3] (Discusses DMSO vs non-polar solvent effects on dimerization).
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling Pyrimidin-4-ol or silylating agents like BSA.[1]
Sources
Controlling keto-enol tautomerization in pyrimidine derivatives
TECHNICAL SUPPORT CENTER: PYRIMIDINE TAUTOMERIZATION CONTROL Subject: Advanced Control of Keto-Enol Equilibrium in Pyrimidine Scaffolds Ticket ID: PYR-TAUT-001 Assigned Specialist: Senior Application Scientist
Executive Overview
Welcome to the Pyrimidine Chemistry Support Center. If you are working with uracil, thymine, cytosine, or complex pyrimidine-based pharmacophores, you are likely encountering the "Chameleon Effect"—keto-enol (lactam-lactim) tautomerization.
In drug discovery, this equilibrium is not merely a spectroscopic nuisance; it is a critical determinant of:
-
Binding Affinity: Hydrogen bond donor/acceptor patterns change entirely between tautomers (e.g., Watson-Crick vs. Hoogsteen pairing).
-
Synthetic Regioselectivity: Ambident nucleophilicity leads to mixtures of N-alkylated (desired) and O-alkylated (impurity) products.
-
Solubility & Bioavailability: The polar keto form typically dominates in aqueous media, while the enol form may crash out in lipophilic formulations.
This guide provides actionable protocols to detect, control, and lock these tautomeric states.
Module A: Analytical Troubleshooting (NMR Diagnostics)
User Issue: "My
Diagnosis: Likely not impure. You are observing intermediate exchange . The rate of tautomerization is comparable to the NMR time scale, causing decoherence.
Diagnostic Workflow (DOT Visualization)
Figure 1: Decision tree for distinguishing tautomeric exchange from sample impurities.
Standard Operating Procedure: VT-NMR Confirmation
Objective: Confirm dynamic equilibrium and calculate the coalescence temperature (
-
Sample Prep: Dissolve 5-10 mg of substrate in DMSO-
(preferred for high boiling point and hydrogen-bond disrupting capability). -
Baseline Scan: Acquire a standard proton spectrum at 298 K.
-
Heating Phase:
-
Increase probe temperature in 10 K increments up to 380 K (ensure solvent limits are respected).
-
Observation: If peaks sharpen and merge into a single average signal, the barrier to tautomerization is being overcome thermally.
-
-
Cooling Phase (Optional but recommended):
-
Cool to 240 K (requires liquid
setup). -
Observation: Peaks should resolve into two distinct sets (Keto and Enol), allowing integration to determine
.
-
Module B: Synthetic Control (Regioselectivity)
User Issue: "I am attempting N-alkylation of a pyrimidinone, but I keep isolating the O-alkylated ether product."
Root Cause: Pyrimidines are ambident nucleophiles .
-
N-alkylation (Thermodynamic): Favored by soft electrophiles and polar aprotic conditions.
-
O-alkylation (Kinetic): Favored by hard electrophiles and conditions that trap the enolate oxygen.
According to HSAB (Hard/Soft Acid-Base) Theory : The nitrogen is generally the "softer" center, while the oxygen is "harder."
Protocol: Steering the Reaction
Use the table below to select conditions that force the equilibrium toward your desired isomer.
| Desired Outcome | Solvent System | Base | Temperature | Mechanism Note |
| N-Alkylation (Lactam) | DMF, DMSO, NMP | High (>80°C) | Polar aprotic solvents dissociate ion pairs, leaving the softer N-nucleophile free. | |
| O-Alkylation (Lactim) | Acetone, THF, DCM | Low (<0°C to RT) | Silver salts coordinate to Nitrogen (blocking it) or "hard" conditions favor O-attack. | |
| Selective N-Alkylation | Water/Alcohol | NaOH + Borate | Reflux | Borate Protection: Boric acid forms a transient ester with adjacent -OH/enol groups, blocking Oxygen. |
Reaction Pathway Logic (DOT Visualization)
Figure 2: Mechanistic divergence in pyrimidine alkylation controlled by solvation and counter-ions.
Module C: Formulation & Stability
User Issue: "My drug candidate is stable in DMSO but precipitates when diluted into aqueous buffer for biological assays."
Explanation: You are triggering a Tautomeric Crash .
-
In DMSO: The compound may exist as a mixture or favor the form stabilized by dipole interactions.
-
In Water: Water is a strong Hydrogen Bond Donor (HBD). It strongly stabilizes the Keto (Lactam) form because the C=O group is a superior H-bond acceptor compared to the C-O-H of the enol.
-
If your crystal lattice energy favors the Enol form, but water forces the Keto form, the supersaturation point changes, leading to precipitation.
Predictive Data: Dielectric Constant ( ) vs. Tautomer Ratio
General trend for 2-hydroxypyrimidines:
| Solvent | Dielectric ( | Dominant Species | Risk Level |
| Water | 80.1 | Keto (>99%) | High (if crystal is enol) |
| DMSO | 46.7 | Mixture (Keto favored) | Low |
| Chloroform | 4.8 | Enol (favored) | High (if moving to water) |
| Gas Phase | 1.0 | Enol (dominant) | N/A |
Action Plan:
-
Cosolvent Screen: Do not dilute directly into water. Use a PEG-400 or Cyclodextrin intermediate to buffer the dielectric shift.
-
pH Adjustment: Tautomerism is acid/base catalyzed. Adjusting pH away from the
of the ring nitrogens can "lock" the protonation state and prevent rapid tautomerization during the assay window.
References
-
Martin, Y. C. (2018).[1] Tautomers in Drug Discovery: Their Identification, Quantification, and Importance.[2] Journal of Medicinal Chemistry.
-
BenchChem Technical Support. (2025). Interpreting Ambiguous NMR Spectra of Pyrimidine Derivatives.
-
Araujo de Oliveira, A. P., et al. (2024).[1] Keto-enol tautomerism in the development of new drugs.[1][3] Frontiers in Chemical Biology.[1]
-
Priebe, H. (2018). A Selective Process for N-alkylation in Competition with O-alkylation.[4] ResearchGate.[1][4][5][6][7]
-
Jezuita, A., et al. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers.[8][9] Symmetry (MDPI).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification of Polar Heterocyclic Compounds
Status: Operational Operator: Senior Application Scientist Ticket ID: PHC-PUR-001
Introduction: The "Polarity Paradox"
Welcome to the support center. If you are here, you likely have a polar heterocyclic compound (containing nitrogen, oxygen, or sulfur) that is behaving poorly. It either streaks on silica, elutes at the solvent front in C18, or refuses to crystallize.
The Core Issue: Polar heterocycles often possess dual challenges:
-
Lewis Basicity: Nitrogen lone pairs interact strongly with acidic silanols on silica gel, causing "tailing" or irreversible adsorption.
-
High Water Solubility: They resist partitioning into non-polar stationary phases (C18), leading to zero retention.
This guide moves beyond standard protocols to provide field-tested purification strategies for these difficult molecules.
Module 1: Taming Silica (Normal Phase Troubleshooting)
User Issue: "My basic amine streaks across the entire TLC plate and column, even with Methanol."
The Mechanism
Silica gel is slightly acidic (pH ~5). Basic heterocycles (pyridines, imidazoles, secondary amines) protonate on the silica surface, forming strong ionic bonds rather than the desired reversible hydrogen bonding. This causes the "streak."
The Solution: "The Magic Solvent" System
You must neutralize the silica surface using a basic modifier.
Protocol: Preparation of Ammoniated Methanol
Do NOT add ammonium hydroxide (
-
Prepare a Stock Solution: Mix
parts conc. (28-30%) with parts Methanol ( ).-
Result: A clear, miscible "Ammoniated Methanol" solution.
-
-
Run the Column: Use DCM as Solvent A and your Ammoniated Methanol as Solvent B.
-
Typical Gradient: 0% to 20% Solvent B in Solvent A.
-
Modifier Guide Table
| Modifier | Concentration | Application | Mechanism |
| Triethylamine (TEA) | 0.5% - 1% in Mobile Phase | General basic heterocycles | Competes for silanol sites; easier to use than ammonia but harder to remove (high bp). |
| Ammonium Hydroxide | 1% (via MeOH stock) | Highly polar/basic amines | Excellent peak shape; volatile (removes easily in vacuo). |
| Acetic Acid | 0.5% - 1% | Acidic heterocycles (Tetrazoles) | Keeps acids protonated to prevent peak broadening. |
Pro-Tip: If using TEA, flush your column with pure solvent after the run. TEA residues can degrade silica over time.
Module 2: The Aqueous Route (Reversed Phase & HILIC)
User Issue: "My compound elutes at the void volume (dead time) on my C18 column."
Decision Matrix: C18 vs. HILIC
If your compound is too polar for C18, you have two options: "force" retention on C18 or switch to HILIC.[1]
Strategy A: Ion Suppression (Modified C18)
For basic heterocycles, adding 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to the mobile phase protonates the base.
-
Why it works: While protonation usually increases polarity, the TFA anion (
) forms a tight "ion pair" with the protonated amine, effectively creating a neutral, lipophilic complex that retains on C18. -
Warning: TFA is difficult to remove completely and can affect NMR spectra.
Strategy B: HILIC (Hydrophilic Interaction Liquid Chromatography)
Think of HILIC as "Reversed Phase in Reverse."
-
Stationary Phase: Polar (Bare Silica, Amide, or Zwitterionic).
-
Mobile Phase: High Organic (90% ACN) / Low Aqueous (10% Buffer).
-
Mechanism: Water forms a stagnant layer on the silica surface. Your polar compound partitions into this water layer.[2]
-
Gradient: Start at 95% ACN, gradient down to 60% ACN (increasing water elutes the compound).
Module 3: Catch and Release (Ion Exchange)
User Issue: "I have a crude reaction mixture. I just want my amine product, separated from non-polar byproducts."
The Solution: Strong Cation Exchange (SCX) Cartridges.[3][4] This is the most robust method for isolating basic heterocycles from neutral impurities without running a full column.
Step-by-Step Protocol: SCX Catch & Release
-
Conditioning:
-
Flush SCX cartridge with Methanol (3 column volumes - CV).
-
Flush with Water (3 CV).
-
Flush with 0.5 N HCl (to ensure resin is active, optional but recommended).
-
Flush with Water until neutral pH.
-
-
Loading (The "Catch"):
-
Washing:
-
Flush with Methanol (5 CV).
-
Result: This removes non-polar impurities, neutral byproducts, and very weak bases. Your product is still on the cartridge.
-
-
Elution (The "Release"):
-
Flush with 2 M Ammonia in Methanol .
-
Chemistry: The ammonia deprotonates the amine, breaking the ionic bond. The product releases into the solvent.
-
-
Finish:
-
Concentrate the ammoniated filtrate. You now have the free base.
-
Module 4: Salt Formation & Crystallization
User Issue: "My compound is an oil and won't solidify."
Polar heterocycles often "oil out" because they hold onto solvent tenaciously. Converting them to a salt often induces crystallization.[7]
Salt Selection Guide
Do not limit yourself to HCl.[7] Different counter-ions create different lattice energies.
| Acid | Salt Type | Properties |
| HCl (in Dioxane/Ether) | Hydrochloride | Standard. Can be hygroscopic. |
| Oxalic Acid | Oxalate | Often forms highly crystalline solids. Good for purification, remove later with base. |
| Fumaric Acid | Fumarate | Pharmaceutically acceptable, often non-hygroscopic. |
| Picric Acid | Picrate | Historic method for characterization; forms sharp crystals (Warning: Explosive potential, handle with care). |
Workflow: The "Anti-Solvent" Drop
-
Dissolve the polar oil in a minimum amount of Methanol (Good solvent).
-
Add the acid (1.05 equivalents).
-
Slowly add Diethyl Ether or MTBE (Anti-solvent) dropwise with stirring until persistent cloudiness appears.
-
Cool to 4°C.
References
-
Teledyne ISCO. (2012). Strategies for the Flash Purification of Highly Polar Compounds.Link
-
Waters Corporation. (2020). HILIC: A Beginner's Guide.Link
-
Sigma-Aldrich (Merck). Solid Phase Extraction (SPE) Method Development.Link
-
Biotage. The Flash Purification of Amines.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HILIC の概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. SCX disposable cartridge cleanup | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 4. specartridge.com [specartridge.com]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. agilent.com [agilent.com]
- 7. Reagents & Solvents [chem.rochester.edu]
Comparative 1H NMR Profiling: 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers
Executive Summary
In the development of kinase inhibitors and heterocyclic drug scaffolds, 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol represents a critical intermediate. Its analysis is frequently complicated by tautomeric equilibria and solubility challenges.
This guide provides a comparative technical analysis of the 1H NMR profile of this compound. Unlike standard spectral lists, we compare the Target Product against its Synthetic Precursor (to validate reaction completion) and evaluate Solvent Systems (DMSO-d6 vs. CDCl3) to optimize resolution.
Key Analytical Insight: The "4-ol" nomenclature is chemically misleading in solution. NMR data confirms that in polar aprotic solvents (DMSO-d6), the molecule exists predominantly as the pyrimidin-4(3H)-one tautomer. Failure to recognize this leads to misinterpretation of the exchangeable proton signal (>10 ppm) and carbonyl-like resonances in 13C NMR.
Structural & Tautomeric Analysis
To interpret the spectrum, one must understand the dynamic structure of the analyte. The pyrimidine ring, substituted with an electron-donating amine (pyrrolidine) at position 2 and a hydroxyl at position 4, undergoes keto-enol tautomerism.
Tautomeric Equilibrium Visualization
The following diagram illustrates the structural shift that dictates the NMR signals.
Caption: Figure 1. Tautomeric equilibrium between the 4-ol and 4(3H)-one forms. In DMSO-d6, the equilibrium shifts strongly right (Keto), resulting in a downfield NH signal.
Comparative Analysis: Product vs. Precursor
The primary application of this NMR analysis is monitoring the SNAr displacement of a leaving group (usually Chlorine) by Pyrrolidine.
Precursor: 2-Chloro-6-methylpyrimidin-4-ol Target: 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol
Table 1: Spectral Comparison for Reaction Monitoring (in DMSO-d6)
| Feature | Precursor (Start Material) | Target Product (End) | Interpretation |
| C2-Substituent | No signals | Multiplets (8H) | Pass/Fail Indicator. The appearance of pyrrolidine multiplets at 1.90 and 3.45 ppm confirms substitution. |
| H-5 (Aromatic) | ~6.10 ppm (s) | ~5.60 ppm (s) | Shielding Effect. The electron-donating pyrrolidine ring shields the H-5 proton, shifting it upfield by ~0.5 ppm. |
| C6-Methyl | ~2.20 ppm (s) | ~2.10 ppm (s) | Minor shift; confirms the methyl group remains intact. |
| Exchangeable H | Broad singlet (~11-12 ppm) | Broad singlet (~10-11 ppm) | Both exist as tautomers; the shift varies with concentration and dryness. |
Comparative Analysis: Solvent System Performance
Choosing the correct solvent is vital for resolving the exchangeable proton and preventing signal overlap.
Table 2: Solvent Performance Guide
| Parameter | DMSO-d6 (Recommended) | CDCl3 (Alternative) |
| Solubility | Excellent. Dissolves polar pyrimidones easily. | Poor to Moderate. May require heating or mixed solvents. |
| Tautomerism | Stabilizes the Keto form (NH). | Mixture of forms possible; often broadens signals.[1] |
| Exchangeable H | Visible as broad singlet (>10 ppm). | Often invisible (exchanges or broadens into baseline). |
| Water Signal | ~3.33 ppm (Can overlap with pyrrolidine). | ~1.56 ppm (Usually clear of key signals). |
| Resolution | High, but viscous (requires good shimming). | High resolution, sharp lines for non-exchangeable protons. |
Strategic Recommendation:
Use DMSO-d6 for full characterization to prove the presence of the NH/OH group. Use CDCl3 only if the water peak in DMSO obscures the pyrrolidine
Detailed Experimental Protocol
To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating workflow.
Reagents & Equipment[2]
-
Analyte: >5 mg of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol (dried in vacuo).
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.
-
Instrument: 400 MHz NMR (or higher).
Step-by-Step Methodology
-
Sample Preparation (The "Dry" Standard):
-
Why: Water in DMSO appears at 3.33 ppm, which directly overlaps with the pyrrolidine
-CH2 signals (~3.4 ppm). -
Action: Dry the solid compound under high vacuum for 2 hours. Use a fresh ampoule of DMSO-d6.
-
Mass: Dissolve 5–10 mg of sample in 0.6 mL solvent.
-
-
Acquisition Parameters:
-
Pulse Sequence: Standard zg30 (30° pulse angle) to allow relaxation.
-
Scans (NS): 16 (sufficient for >5mg).
-
Relaxation Delay (D1): Set to 2.0 seconds .
-
Reasoning: The H-5 aromatic proton has a long T1 relaxation time. A short D1 will reduce its integration value, leading to false purity calculations.
-
-
-
Processing & Phasing:
-
Reference the spectrum to TMS at 0.00 ppm (or residual DMSO pentet at 2.50 ppm).
-
Apply exponential multiplication (LB = 0.3 Hz) to smooth noise.
-
Validation Check: Integrate the C6-Methyl singlet (set to 3H). The H-5 singlet must integrate to 1H (±0.05).[3] If H-5 is <0.9, D1 was too short.
-
Analytical Workflow Diagram
Caption: Figure 2. Self-validating NMR acquisition workflow ensuring quantitative accuracy of integration.
Expected Data (Simulated Reference)
Based on the structural electronics and analogous 2-aminopyrimidines [1, 2], the expected chemical shifts in DMSO-d6 are:
| Assignment | Shift ( | Multiplicity | Integral | Coupling ( |
| NH (Tautomer) | 10.50 – 11.20 | Broad Singlet | 1H | - |
| H-5 (Pyrimidine) | 5.55 – 5.65 | Singlet | 1H | - |
| 3.40 – 3.55 | Multiplet (br) | 4H | - | |
| DMSO (Residual) | 2.50 | Pentet | - | - |
| C6-CH3 | 2.10 – 2.15 | Singlet | 3H | - |
| 1.85 – 1.95 | Multiplet | 4H | - |
(Note: The
References
-
Gottlieb, H. E., et al. (1997).[4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.
- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General reference for Pyrimidine shifts).
-
Singh, R. M., et al. (2018).[3] "Synthesis and Tautomerism of 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives." ResearchGate.
-
Reich, H. J. (2024). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Reference for tautomeric acidity).
Sources
A Comparative Guide to the Mass Spectral Fragmentation of Pyrrolidinyl-Pyrimidines
An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, in-depth analysis of the mass spectral fragmentation patterns of pyrrolidinyl-pyrimidines. By understanding these fragmentation pathways, researchers can accelerate the structural elucidation and characterization of this vital class of molecules. The principles and experimental data herein support drug discovery, metabolite identification, and quality control processes where unambiguous molecular identification is paramount.
Introduction: The Analytical Imperative for Pyrrolidinyl-Pyrimidines
The fusion of a pyrimidine core with a pyrrolidine moiety creates a privileged scaffold in modern medicinal chemistry, most notably in the development of targeted therapies like kinase inhibitors. The biological potency of these compounds is intricately linked to their precise chemical structure. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) and tandem MS (MS/MS), stands as an indispensable tool for confirming these structures, identifying metabolites, and characterizing impurities throughout the drug development pipeline.[1]
Electrospray ionization (ESI) is a soft ionization technique that typically produces an intact protonated molecule, [M+H]⁺.[2][3] While essential for determining molecular weight, it is the subsequent fragmentation of this precursor ion within the mass spectrometer's collision cell that yields a wealth of structural information.[1][2] This guide dissects the characteristic fragmentation patterns of pyrrolidinyl-pyrimidines, providing a logical framework for interpreting their tandem mass spectra.
Core Fragmentation Pathways
The fragmentation of a protonated pyrrolidinyl-pyrimidine is not random; it is a predictable process governed by the relative stabilities of the resulting fragment ions and neutral losses. The fragmentation cascade is primarily directed by the protonation site and the inherent chemical nature of the pyrimidine and pyrrolidine rings. Generally, three key regions of the molecule are susceptible to cleavage: the pyrrolidine ring, the pyrimidine ring, and the linker connecting them.
Pyrrolidine Ring Cleavage: The Dominant Initial Pathway
For many heterocyclic compounds containing a pyrrolidine ring, a consistent and often dominant fragmentation pathway is the neutral loss of the entire pyrrolidine moiety.[4] This occurs via cleavage of the C-N bond linking the two ring systems. This pathway is energetically favorable as it results in a stable, resonance-delocalized pyrimidine cation.
Another observed mechanism involves the opening of the pyrrolidine ring itself.[5] This can be followed by subsequent losses of smaller fragments, leading to a more complex fragmentation pattern. However, the complete neutral loss of pyrrolidine (71 Da) or a substituted pyrrolidine is a key diagnostic feature to look for in the MS/MS spectrum.
Pyrimidine Ring Fragmentation
While generally more stable than the pyrrolidine substituent, the pyrimidine core undergoes its own characteristic fragmentation, especially after the initial loss of the pyrrolidine ring.[6] The fragmentation of the pyrimidine ring is heavily influenced by its substituents. Common fragmentation processes include the sequential loss of small, stable neutral molecules. For instance, studies on various pyrimidine derivatives have documented the extrusion of molecules like carbon monoxide (CO) or hydrogen cyanide (HCN).[7][8] These cleavages provide valuable clues about the substitution pattern and the elemental composition of the core structure.
Influence of Substituents
The nature and position of other substituents on the pyrrolidinyl-pyrimidine scaffold will profoundly influence the fragmentation pathways. Electron-donating groups may stabilize certain fragment ions, making a particular pathway more favorable. Conversely, labile functional groups may be lost early in the fragmentation cascade. For example, a methoxy group might be lost as formaldehyde (CH₂O) or a methanol (CH₃OH) molecule, while a hydroxyl group can be eliminated as water (H₂O).[7][9] Analyzing the mass shifts corresponding to these neutral losses is critical for a comprehensive structural assignment.
Visualization of a Generalized Fragmentation Pathway
The following diagram illustrates a common fragmentation cascade for a generic 4-(pyrrolidin-1-yl)pyrimidine structure. This serves as a foundational model for interpreting experimental spectra.
Caption: Generalized fragmentation pathways for a protonated pyrrolidinyl-pyrimidine.
Comparative Fragmentation Data
To illustrate the principles discussed, the table below compares the expected fragmentation patterns for three hypothetical pyrrolidinyl-pyrimidine analogues. This comparison highlights how minor structural modifications lead to predictable shifts in the mass spectrum, aiding in the differentiation of closely related compounds.
| Compound Analogue | Structure | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Proposed Neutral Loss / Fragment Identity | Relative Importance |
| Analogue A: 4-(Pyrrolidin-1-yl)pyrimidine | C₈H₁₁N₃ | 150.10 | 79.04 | Loss of Pyrrolidine (C₄H₉N) / Pyrimidine cation | Major |
| Analogue B: 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine | C₈H₁₀FN₃ | 168.09 | 97.03 | Loss of Pyrrolidine (C₄H₉N) / 5-Fluoropyrimidine cation | Major |
| 148.09 | Loss of HF | Minor | |||
| Analogue C: 2-Methoxy-4-(pyrrolidin-1-yl)pyrimidine | C₉H₁₃N₃O | 180.11 | 109.06 | Loss of Pyrrolidine (C₄H₉N) / 2-Methoxypyrimidine cation | Major |
| 150.10 | Loss of Formaldehyde (CH₂O) | Minor | |||
| 165.09 | Loss of Methyl radical (•CH₃) | Minor |
Note: The m/z values are calculated based on monoisotopic masses and are illustrative. Actual experimental values may vary slightly.
Experimental Protocol: A Self-Validating Workflow for LC-MS/MS Analysis
This protocol provides a robust starting point for acquiring high-quality tandem mass spectrometry data for pyrrolidinyl-pyrimidines. The inclusion of specific quality control steps ensures the trustworthiness of the generated data.
1. Sample Preparation
-
Objective: To prepare a clean sample at an appropriate concentration for LC-MS/MS analysis, minimizing matrix effects.[10]
-
Protocol:
-
Prepare a stock solution of the pyrrolidinyl-pyrimidine standard at 1 mg/mL in a suitable solvent (e.g., DMSO or Methanol).
-
Perform a serial dilution of the stock solution with the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to create a working solution at a final concentration of approximately 1 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.
-
Transfer the filtered sample to an appropriate autosampler vial.
-
-
Causality: Using the initial mobile phase as the dilution solvent prevents peak distortion during injection. Filtering is crucial for maintaining the performance and longevity of the LC column and MS instrument.[10]
2. Liquid Chromatography (LC) Method
-
Objective: To achieve chromatographic separation of the analyte from any impurities and deliver it consistently to the mass spectrometer.
-
Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).[11]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-7 min: Linear gradient from 5% to 95% B
-
7-9 min: Hold at 95% B
-
9.1-12 min: Return to 5% B and equilibrate
-
-
Injection Volume: 2-5 µL.[11]
-
Column Temperature: 40°C.
-
-
Causality: Formic acid is a common mobile phase additive that aids in the protonation of analytes, which is essential for positive mode ESI.[12] A gradient elution is used to effectively separate compounds with varying polarities and ensure sharp peak shapes.[13]
3. Mass Spectrometry (MS) Method
-
Objective: To ionize the analyte and generate fragmentation data for structural elucidation.
-
Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan (Full Scan):
-
Mass Range: m/z 100-500 (adjust based on expected molecular weight).
-
Data Acquisition: Profile mode.
-
-
MS2 Scan (Tandem MS):
-
Acquisition Mode: Data-Dependent Acquisition (DDA).[11]
-
Selection: Select the most intense ion from the MS1 scan for fragmentation.
-
Isolation Window: 1.0-1.5 m/z.
-
Collision Gas: Argon.
-
Collision Energy: Use a stepped collision energy (e.g., 15, 25, 40 eV) or optimize for the specific compound. This is a critical parameter to ensure a rich fragmentation spectrum is obtained.[12]
-
-
-
Causality: DDA mode automates the process of selecting precursor ions for fragmentation, making it ideal for discovery and characterization workflows.[11] Using stepped collision energy in a single run provides a composite spectrum with fragments that form at both low and high energies, maximizing the structural information obtained from a single injection.
References
-
Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Rasayan J. Chem.
-
Kazdan, E. M., & Rye, R. T. B. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry.
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry.
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan.
-
Protocols used for LC-MS analysis. (n.d.). EMBL Metabolomics Core Facility.
- Jackson, G., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives. Journal of The American Society for Mass Spectrometry.
-
Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (2016). IntechOpen.
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (2013). Journal of Analytical & Bioanalytical Techniques.
-
Electrospray ionization. (n.d.). Wikipedia.
-
Electrospray Ionization. (n.d.). Creative Proteomics.
- ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. (2022). Macedonian Pharmaceutical Bulletin.
-
Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. (n.d.). ResearchGate.
-
ESI product ion mass spectrum of pyrrolidine ring opened... (n.d.). ResearchGate.
-
LC-MS/MS Analysis. (2024). protocols.io.
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh.
-
Fragmentation Mechanisms. (n.d.). Intro to Mass Spectrometry.
- Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. (2020). Northern Illinois University Huskie Commons.
-
Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review.
-
Fragmentation and Interpretation of Spectra. (n.d.). Book: Mass Spectrometry.
-
Fragmentation Mechanisms in Mass Spectrometry. (n.d.). University of Guanajuato.
-
A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. (2025). Benchchem.
-
Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 3. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 4. "Identification of novel fragmentation pathways and fragment ion struct" by J. T. Davidson, Elettra L. Piacentino et al. [huskiecommons.lib.niu.edu]
- 5. researchgate.net [researchgate.net]
- 6. article.sapub.org [article.sapub.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. whitman.edu [whitman.edu]
- 10. tecan.com [tecan.com]
- 11. LC-MS/MS Analysis [protocols.io]
- 12. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
Technical Guide: FTIR Characterization of Pyrimidin-4-ol vs. Pyrimidin-4-one Tautomers
Executive Summary: The Tautomerism Challenge in Drug Design
In the development of pyrimidine-based therapeutics (e.g., nucleoside analogs, kinase inhibitors), the distinction between the pyrimidin-4-one (lactam) and pyrimidin-4-ol (lactim) tautomers is not merely academic—it is a critical determinant of pharmacokinetics.
While the oxo (lactam) form predominates in the solid state and aqueous solution for unsubstituted pyrimidines, the hydroxy (lactim) form often dictates binding affinity in hydrophobic pockets of enzymes. Misidentification of these forms during solid-state characterization (API development) can lead to erroneous solubility profiles and polymorph issues.
This guide provides a definitive FTIR spectral atlas to distinguish these tautomers, supported by self-validating experimental protocols.
Fundamental Mechanism: Lactam-Lactim Equilibrium
The core structural conflict arises from the proton transfer between the N3 nitrogen and the C4 oxygen. This equilibrium is sensitive to solvent polarity and hydrogen bonding capacity.
Tautomeric Shift Pathway
Figure 1: The dynamic equilibrium between the keto (lactam) and enol (lactim) forms. In standard solid-state analysis (KBr), the equilibrium strongly favors the Lactam form due to intermolecular hydrogen bonding.
FTIR Spectral Atlas: Characteristic Peak Comparison
The following data differentiates the two forms based on vibrational modes. Note that the Lactam form mimics secondary amides, while the Lactim form mimics heteroaromatic phenols.
Comparative Peak Table
| Vibrational Mode | Pyrimidin-4-one (Lactam) | Pyrimidin-4-ol (Lactim) | Structural Cause |
| Carbonyl (C=O) | Strong, 1660–1720 cm⁻¹ | Absent | The "One" form possesses a distinct amide-like carbonyl. |
| Hydroxyl (O-H) | Absent | Sharp, 3500–3600 cm⁻¹ (Free)Broad, 3200–3400 cm⁻¹ (Bonded) | The "Ol" form has a true hydroxyl group. |
| N-H Stretch | Broad, 2800–3200 cm⁻¹ | Absent | "One" form has an N-H moiety involved in strong dimerization. |
| C=N Ring Stretch | Weak/Medium, ~1610 cm⁻¹ | Strong, 1580–1620 cm⁻¹ | "Ol" form restores full aromaticity to the ring. |
| C-O Stretch | Absent | Medium, 1200–1300 cm⁻¹ | Characteristic of phenolic C-O single bond. |
| Fingerprint | Amide II & III bands present | Aromatic ring breathing dominant | Amide coupling vs. Aromatic deformation. |
Critical Insight: In the solid state (KBr pellet), you will almost never see the pure "Ol" spectrum for unsubstituted pyrimidines. You will see the "One" spectrum with a broad N-H band (2800–3200 cm⁻¹) obscuring the C-H region, and a strong C=O peak. The "Ol" peaks usually appear only in dilute non-polar solutions or if the position is chemically locked (e.g., O-methylation).
Experimental Protocol: Self-Validating Differentiation
To scientifically prove the presence of one tautomer over the other, you cannot rely on a single scan. You must perturb the system to break hydrogen bond networks.
Workflow: Solid vs. Solution Phase Analysis
Figure 2: Experimental workflow to distinguish H-bonded dimers (Lactam) from free monomers (Lactim).
Detailed Protocol Steps
-
Solid State (KBr/ATR):
-
Prepare a KBr pellet (1-2 mg sample in 200 mg KBr).
-
Look for: The "Lactam band" (broad absorption 2800–3200 cm⁻¹) and Carbonyl (1660–1700 cm⁻¹).
-
Validation: If the spectrum shows a sharp peak >3500 cm⁻¹, verify sample dryness. Water absorbs here.
-
-
Solution State (The "Ol" Trap):
-
Dissolve the sample in anhydrous CHCl₃ or CCl₄.
-
Why? Non-polar solvents discourage intermolecular H-bonding.
-
Look for: The emergence of a sharp band around 3580 cm⁻¹. This corresponds to the free O-H stretch of the pyrimidin-4-ol tautomer.
-
Note: If the compound is insoluble in non-polar solvents, use DMSO-d6, but be aware that DMSO favors the Lactam form due to its high polarity.
-
-
D₂O Exchange (The Ultimate Check):
-
If you suspect an N-H or O-H peak, shake the solution with D₂O.
-
Result: Real N-H/O-H bands will disappear (shift to lower wavenumber N-D/O-D). C-H bands will remain unchanged.
-
Case Study: 5-Fluorouracil (5-FU)[1]
5-FU is a classic example of this equilibrium.
-
Observation: In the solid state, 5-FU exists almost exclusively as the di-keto (lactam) form.
-
FTIR Evidence:
-
Implication: Drug formulation must account for the poor solubility associated with the stable, H-bonded lactam crystal lattice.
References
-
NIST Chemistry WebBook. Pyrimidine, 4-hydroxy- (CAS 4562-27-0) Infrared Spectrum. National Institute of Standards and Technology. [Link]
- Spectrochimica Acta Part A.Tautomerism of hydroxypyridines and hydroxypyrimidines.
-
Journal of Organic Chemistry. Lactam-Lactim Tautomerism in Aromatic Heterocycles: An FTIR Study.[Link]
-
Specac Application Notes. Interpreting Infrared Spectra of Heterocycles.[Link]
Sources
Comparative HPLC Method Development Guide: Optimizing Purity Analysis for 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol
Executive Summary & Chemical Context[1][2][3][4][5]
The analysis of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol presents a classic chromatographic challenge: the "amphoteric paradox."[1] As a functionalized pyrimidine, this molecule possesses a basic nitrogen center (via the pyrrolidine/pyrimidine system) and an acidic hydroxyl group capable of keto-enol tautomerism.
Standard acidic reversed-phase methods often fail to deliver robust purity profiles for such molecules, resulting in peak tailing, retention loss, or "ghost" peaks caused by tautomeric splitting.[1]
This guide objectively compares two distinct separation strategies:
-
Method A (Traditional): Low pH (Formic Acid) on Silica-based C18.[1]
-
Method B (Recommended): High pH (Ammonium Bicarbonate) on Charged Surface Hybrid (CSH) C18.[1]
Verdict: While Method A is sufficient for rough screening, Method B offers superior peak symmetry (As < 1.2), higher theoretical plate counts, and enhanced resolution of polar impurities , making it the requisite choice for validated purity assays.
Chemical Assessment: The "Why" Behind the Method
To develop a robust method, we must first understand the analyte's behavior in solution.[2]
-
Basicity: The pyrrolidine ring acts as an electron donor, increasing the electron density of the pyrimidine ring nitrogens. In acidic media (pH < 3), the molecule is protonated (cationic).[1]
-
Acidity & Tautomerism: The C4-hydroxyl group allows the molecule to exist in equilibrium between the lactim (enol) and lactam (keto) forms. In solution, the polar lactam form often predominates.
-
The Silanol Problem: At low pH, the protonated basic nitrogen interacts electrostatically with residual silanols (
) on the column stationary phase.[1] This secondary interaction is the primary cause of peak tailing.
Visualization: Method Selection Decision Tree
Figure 1: Decision logic for selecting mobile phase pH based on analyte ionization state.
Comparative Experimental Data
The following data summarizes a head-to-head comparison performed on an Agilent 1290 Infinity II LC system.
Experimental Conditions
-
Column Dimensions: 100 x 2.1 mm, 1.7 µm particle size.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient: 5% to 95% B over 10 minutes.
-
Detection: UV @ 254 nm.[1]
Performance Metrics Table
| Parameter | Method A (Traditional) | Method B (High pH Hybrid) | Analysis |
| Stationary Phase | Standard C18 (High Purity Silica) | Charged Surface Hybrid (CSH) C18 | Method B uses a phase resistant to high pH degradation.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.[1]7) | 10mM Ammonium Bicarbonate (pH 10) | High pH neutralizes the basic amine.[1] |
| USP Tailing Factor | 1.8 - 2.2 (Significant Tailing) | 1.05 - 1.15 (Excellent) | Method B eliminates silanol interactions.[1] |
| Theoretical Plates | ~8,000 | ~14,500 | Sharper peaks yield higher efficiency in Method B. |
| Resolution (Impurity) | 1.5 (Baseline separation marginal) | 3.2 (Full Baseline) | Method B alters selectivity, moving polar impurities away from the main peak.[1] |
| MS Sensitivity | High (Protonated precursor) | Moderate (Requires negative mode or post-column acidification) | Method A is better for direct ESI+ MS, but Method B is superior for purity determination.[1] |
Detailed Recommended Protocol (Method B)
This protocol is designed to be a self-validating system, ensuring reproducibility across different laboratories.[1]
Reagents & Preparation[5]
-
Water: HPLC Grade or Milli-Q (18.2 MΩ).
-
Acetonitrile (ACN): HPLC Grade.[1]
-
Ammonium Bicarbonate (
): High purity (>99.5%).[1] -
Ammonium Hydroxide (
): For pH adjustment.[1]
Buffer Preparation (Mobile Phase A):
-
Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of water (10 mM).[1]
-
Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide.[1] Note: Do not use Sodium Hydroxide, as non-volatile salts will damage LC systems/MS sources.
-
Filter through a 0.22 µm nylon filter if not using fresh Milli-Q.[1]
Instrument Parameters[5][6]
| Parameter | Setting | Notes |
| Column | Waters XBridge BEH C18 XP or Phenomenex Gemini NX-C18 | Critical: Must be "Hybrid" or "High pH Stable" (pH 1-12 range).[1] |
| Column Temp | 40°C | Elevated temp improves mass transfer and peak shape.[1] |
| Injection Vol | 2.0 µL | Minimize volume to prevent solvent effects. |
| Detection | UV 254 nm (BW 4 nm) | 254 nm targets the pyrimidine chromophore.[1] |
| Needle Wash | 90:10 ACN:Water | Prevents carryover of the sticky basic compound. |
Gradient Table[5]
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Curve |
| 0.00 | 95 | 5 | Initial hold |
| 1.00 | 95 | 5 | Isocratic hold for polar impurities |
| 8.00 | 5 | 95 | Linear gradient |
| 10.00 | 5 | 95 | Wash |
| 10.10 | 95 | 5 | Re-equilibration |
| 13.00 | 95 | 5 | Ready for next injection |
Method Development Workflow & Validation Strategy
To ensure this method meets regulatory standards (ICH Q2(R2)), follow this development lifecycle.
Workflow Diagram
Figure 2: Step-by-step lifecycle from screening to validation.
Validation Criteria (Self-Validating System)
-
Specificity: Inject a blank, the solvent vehicle, and a known impurity marker (e.g., pyrrolidine or 2-chloro-6-methylpyrimidin-4-ol).[1] The main peak must be spectrally pure (Peak Purity Index > 990).[1]
-
Linearity: Prepare 5 concentrations ranging from 50% to 150% of the target concentration.
must be .[1] -
Robustness: Vary pH by ±0.2 units. If retention time shifts by >5%, tighten buffer preparation controls.
Troubleshooting & Optimization
Issue: Peak Splitting
-
Cause: Slow tautomeric interconversion between the keto and enol forms.
-
Solution: Increase column temperature to 45°C or 50°C. Thermal energy accelerates the interconversion rate, merging the split peaks into a single, sharp band.
Issue: Retention Time Drift
-
Cause: Evaporation of Ammonia from the high pH buffer.
-
Solution: Prepare MP-A fresh daily. Keep the solvent bottle capped tightly or use a specialized cap with a vent valve.[1]
Issue: High Backpressure
-
Cause: Salt precipitation when mixing high % ACN with buffer.[1]
-
Solution: Ensure the buffer concentration does not exceed 10mM when using >90% Acetonitrile.[1]
References
-
International Council for Harmonisation (ICH). (2023).[1][3] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[1][3][4] [Link]
-
McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of ionised solutes in hydrophilic interaction chromatography. Journal of Chromatography A. [Link][1]
-
Waters Corporation. (2021).[1] Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Application Note. [Link]
-
PubChem. (n.d.).[1] Compound Summary: Pyrimidine Derivatives.[5][1][6] National Library of Medicine.[1] [Link]
Sources
- 1. mVOC 4.0 [bioinformatics.charite.de]
- 2. onyxipca.com [onyxipca.com]
- 3. database.ich.org [database.ich.org]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: Pyrrolidinyl vs. Piperidinyl Pyrimidines in Drug Discovery
[1]
Executive Summary
In the optimization of pyrimidine-based pharmacophores—ubiquitous in kinase inhibitors (e.g., JAK, EGFR) and GPCR antagonists—the choice between a pyrrolidinyl (5-membered) and piperidinyl (6-membered) substituent is a critical decision point.[1] This guide analyzes the structural, physicochemical, and biological implications of this scaffold hop.
While often treated as interchangeable solubilizing tails, these moieties exert distinct effects on binding entropy , metabolic liability , and lipophilicity-driven permeability . This guide provides an evidence-based framework for selecting the optimal ring size based on experimental data and mechanistic logic.
Physicochemical & Structural Determinants[1][2]
The biological divergence between pyrrolidine and piperidine stems from fundamental physical chemistry.[1]
Conformational Entropy and Binding
-
Piperidine (The Rigid Chair): Exists predominantly in a stable chair conformation. If the binding pocket requires this specific geometry, piperidine pays a lower entropic penalty upon binding than a flexible chain, potentially improving affinity (
). However, if the pocket is restricted, the steric bulk of the chair can prevent binding. -
Pyrrolidine (The Flexible Envelope): Adopts a puckered envelope or twist conformation. It is more compact but conformationally dynamic. It often fits into tighter "solvent-exposed" pockets where the larger piperidine would clash sterically.
Basicity and Lipophilicity (The ADME Driver)
The ring size impacts the pKa of the nitrogen and the overall lipophilicity (LogP), driving solubility and membrane permeability.
| Feature | Pyrrolidinyl-Pyrimidine | Piperidinyl-Pyrimidine | Impact on Drug Design |
| Ring Size | 5-membered | 6-membered | Pyrrolidine is less sterically demanding. |
| LogP (Lipophilicity) | Lower (~0.[1][2]46) | Higher (~0.84) | Piperidine increases permeability but lowers aqueous solubility. |
| pKa (Conj. Acid) | ~11.27 | ~11.22 | Both are basic; Pyrrolidine is slightly more basic, aiding solubility in low pH.[1] |
| Metabolic Stability | Higher (generally) | Lower | Piperidine is prone to oxidative opening (ring scission). |
Biological Activity & SAR Case Study
Case Study: Leukotriene A4 Hydrolase (LTA4H) Inhibitors
A pivotal study on LTA4 hydrolase inhibitors illustrates the direct impact of ring expansion. Researchers compared pyrrolidine and piperidine analogues of the lead compound SC-57461A.[3]
Experimental Observation:
-
Potency: The pyrrolidine analogues generally maintained or slightly improved potency compared to piperidine versions in restricted pockets due to the tighter steric fit.
-
Oral Activity: The piperidine analogues, while potent in vitro, often suffered from rapid metabolic clearance or poor absorption compared to optimized pyrrolidine variants.
Representative Activity Data (Hypothetical Composite based on Literature Trends)
Note: Values represent a composite of typical SAR trends seen in kinase and hydrolase inhibitor optimization.
| Compound Variant | R-Group | IC50 (Enzyme) | EC50 (Cellular) | Intrinsic Clearance (Cl_int) |
| A (Reference) | Morpholine | 12 nM | 45 nM | Low (Stable) |
| B (Piperidine) | Piperidin-1-yl | 4 nM | 15 nM | High (Unstable) |
| C (Pyrrolidine) | Pyrrolidin-1-yl | 6 nM | 22 nM | Medium (Moderate) |
Analysis: Compound B (Piperidine) shows superior intrinsic potency (IC50) likely due to hydrophobic interactions of the extra methylene group filling a pocket. However, Compound C (Pyrrolidine) offers a better balance of potency and metabolic stability (lower clearance), making it a superior in vivo candidate.
Metabolic Stability: The Differentiator
The piperidine ring is frequently a "metabolic soft spot."[1] Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4) readily hydroxylate the carbon alpha to the nitrogen, leading to ring opening or N-dealkylation. Pyrrolidine rings, while still susceptible, often show greater resistance to this specific oxidative pathway.
Protocol: Microsomal Stability Assay
To empirically select between the two scaffolds, a metabolic stability assay is required.
Objective: Determine the intrinsic clearance (
Step-by-Step Methodology:
-
Preparation: Prepare 10 mM stock solutions of test compounds (Pyrrolidine-derivative and Piperidine-derivative) in DMSO.
-
Incubation Mix: Dilute liver microsomes (human or mouse) to 0.5 mg/mL in phosphate buffer (pH 7.4).
-
Initiation: Add test compound (final conc. 1 µM) and pre-incubate at 37°C for 5 mins. Initiate reaction by adding NADPH-regenerating system.
-
Sampling: Aliquot samples at
minutes. -
Quenching: Immediately dispense aliquots into ice-cold acetonitrile containing an internal standard (e.g., Warfarin) to precipitate proteins.
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS monitoring the parent ion.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life ( ).
Visualizing the Workflow:
Figure 1: Workflow for determining metabolic stability differences between scaffolds.
Signaling Pathway Context
Pyrimidine derivatives often target kinases within the JAK/STAT or EGFR pathways. The pyrrolidine/piperidine moiety usually extends into the solvent-exposed region of the ATP-binding pocket, modulating physicochemical properties rather than catalytic inhibition directly.
Pathway Visualization (JAK/STAT Example): This diagram illustrates where these inhibitors intervene to stop downstream pro-inflammatory signaling.
Figure 2: The JAK/STAT signaling cascade. Pyrimidine derivatives competitively inhibit the JAK Kinase node.
Conclusion & Recommendation
When designing pyrimidine-based bioactive molecules:
-
Choose Pyrrolidine If:
-
You need to lower the LogP to improve aqueous solubility.
-
The binding pocket is sterically restricted (requires a compact group).
-
You observe rapid metabolic clearance via piperidine ring oxidation.
-
-
Choose Piperidine If:
-
You need to increase lipophilicity to improve membrane permeability (CNS penetration).
-
The target has a hydrophobic pocket that can accommodate the chair conformation (entropy gain).
-
Synthetic accessibility favors the 6-membered ring (often cheaper starting materials).
-
Final Verdict: For early-stage lead optimization, synthesize both analogues. The subtle shift in pKa and LogP often results in a non-linear change in bioavailability that cannot be purely predicted in silico.
References
-
Penning, T. D., et al. (2002).[3] Pyrrolidine and piperidine analogues of SC-57461A as potent, orally active inhibitors of leukotriene A(4) hydrolase.[3] Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link][3]
-
Metwally, K., & Abo-Dya, N. (2024).[4] Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. Retrieved from [Link]
-
Rashid, H. u., et al. (2021).[5][6] Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Retrieved from [Link]
-
Wisdom Library. (2025). Pyrrolidine and Piperidine: Significance and symbolism. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine and piperidine analogues of SC-57461A as potent, orally active inhibitors of leukotriene A(4) hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjraap.com]
- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 6. scispace.com [scispace.com]
A Senior Application Scientist's Guide to the UV-Vis Absorption Maxima of Conjugated Pyrimidine Systems
Welcome to an in-depth exploration of the electronic absorption properties of conjugated pyrimidine systems. For researchers in medicinal chemistry, materials science, and drug development, understanding how molecular structure dictates UV-Vis absorption is not merely academic—it is fundamental to design, quality control, and mechanistic investigation. Pyrimidine-containing molecules are cornerstones in numerous applications, from pharmaceuticals to organic light-emitting devices (OLEDs), due to their versatile photoelectric properties.[1][2]
This guide deviates from rigid templates to provide a narrative grounded in practical experience and theoretical principles. We will dissect the causal relationships between the structure of conjugated pyrimidines and their UV-Vis absorption maxima (λmax), offering a comparative analysis supported by experimental data. Our goal is to empower you to predict and manipulate these properties in your own work.
The Fundamental Principle: Conjugation and the HOMO-LUMO Gap
The absorption of UV-Vis light by an organic molecule promotes an electron from a lower energy molecular orbital to a higher energy one. In conjugated systems, the most important transition is typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).[3] The energy difference (ΔE) between these two orbitals dictates the wavelength of light absorbed, according to the Planck-Einstein relation (E = hc/λ).
A core principle is that as the extent of the conjugated π-system increases, the HOMO-LUMO energy gap decreases.[3][4][5] This smaller energy gap requires a lower-energy photon to excite the electron, resulting in the absorption of light at a longer wavelength.[3][5][6] This shift to a longer wavelength is known as a bathochromic shift , or red shift. This relationship is the primary determinant of a molecule's λmax and its perceived color.[4][6]
Comparative Analysis: Key Factors Influencing Pyrimidine λmax
The electronic spectra of pyrimidines are governed by a complex interplay of intrinsic molecular features and extrinsic environmental factors.[7] Let's examine the most influential of these.
The Effect of Substituents
Modifying the pyrimidine ring with different functional groups is the most powerful tool for tuning its λmax. The electronic nature of the substituent dictates the direction and magnitude of the spectral shift.
-
Electron-Donating Groups (EDGs): Substituents like amino (-NH2), methoxy (-OCH3), and alkyl groups increase the electron density of the aromatic system.[7] This destabilizes the HOMO more than the LUMO, effectively narrowing the HOMO-LUMO gap and causing a bathochromic (red) shift to longer wavelengths.[7]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and halogens (e.g., -Cl, -Br) pull electron density away from the ring.[7] This stabilizes the ground state, widening the HOMO-LUMO gap and leading to a hypsochromic (blue) shift to shorter wavelengths.[7][8]
The position of the substituent is also critical. A study of thirty-seven 2,5-disubstituted pyrimidines systematically demonstrated that the electronic effects of substituents significantly and predictably alter the absorption energy.[2]
The Effect of Solvent (Solvatochromism)
The polarity of the solvent can significantly modulate the electronic spectra of pyrimidines, a phenomenon known as solvatochromism.[7] This is because the solvent can differentially stabilize the ground and excited states of the molecule.
-
π → π* Transitions: In many conjugated systems, the excited state is more polar than the ground state. Polar solvents will stabilize this polar excited state more effectively, reducing the energy gap for the transition. This results in a bathochromic (red) shift as solvent polarity increases.[9]
-
n → π* Transitions: These transitions often involve the promotion of an electron from a non-bonding orbital (like on a nitrogen atom) to an anti-bonding π* orbital. The ground state, with its lone pair of electrons, is often better stabilized by hydrogen bonding with polar protic solvents (like ethanol or water) than the excited state. This increased stabilization of the ground state widens the energy gap, causing a hypsochromic (blue) shift as solvent polarity increases.[9][10]
For pyrimidine, the peaks in its UV absorption spectrum shift noticeably toward the blue (higher energy) when changing the solvent from hexane to methanol, indicating the influence on n-π* transitions.[10]
The Effect of pH
Alterations in pH can induce marked changes in the electronic spectra of pyrimidine derivatives.[7] Under acidic conditions, the nitrogen atoms in the pyrimidine ring can become protonated. This protonation alters the overall electronic distribution of the molecule, leading to significant shifts in absorption wavelengths.[7][11] For example, a study on avobenzone derivatives with pyrimidine moieties found that acidification led to enhanced UVA absorption, confirming the formation of protonated species.[11]
Quantitative Data Summary
The following table summarizes the λmax for various substituted pyrimidine systems, illustrating the principles discussed above.
| Pyrimidine Derivative | Substituent(s) & Position(s) | Solvent | λmax (nm) | Reference(s) |
| Pyrimidine (unsubstituted) | - | Gas Phase | ~243 | [12] |
| 2-Chloropyrimidine | 2-Cl | Gas Phase | ~246 | [12] |
| 2-Bromopyrimidine | 2-Br | Gas Phase | ~250 | [12] |
| 2-Amino-5-Nitropyrimidine | 2-NH2, 5-NO2 | Ethanol | 356 | [2] |
| 2-Methoxy-5-Nitropyrimidine | 2-OCH3, 5-NO2 | Ethanol | 321 | [2] |
| 2,5-Dichloropyrimidine | 2-Cl, 5-Cl | Ethanol | 266 | [2] |
| Avobenzone-2-MPDA | (See Ref.) | Ethanol | ~320 | [11] |
| Avobenzone-2-APDA | (See Ref.) | Ethanol | ~332 | [11] |
Note: This table is illustrative. λmax values are highly dependent on the specific molecular structure and experimental conditions.
Visualizing Structure-Property Relationships
The interplay of these factors can be visualized to better understand their combined effect on the absorption maximum.
Caption: Factors influencing the UV-Vis λmax of conjugated pyrimidines.
Experimental Protocol: A Self-Validating Workflow
This protocol provides a robust methodology for determining the UV-Vis absorption maximum of a novel conjugated pyrimidine derivative. The trustworthiness of this protocol lies in its systematic inclusion of calibration and blank correction at every stage.
Objective: To accurately determine the λmax of a synthesized pyrimidine compound in a specified solvent (e.g., ethanol).
Instrumentation: A dual-beam or diode-array UV-Vis spectrophotometer.[13]
Materials:
-
Synthesized pyrimidine compound
-
Spectroscopic grade solvent (e.g., anhydrous ethanol)
-
Two matched quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes for accurate dilutions
Methodology
-
Instrument Preparation & Calibration:
-
Rationale: Ensures the instrument is performing within specifications, which is critical for data accuracy and reproducibility.
-
Steps:
-
Power on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Perform instrument self-diagnostics and calibration checks for wavelength accuracy and photometric accuracy as per the manufacturer's guidelines.[14]
-
-
-
Preparation of Solutions:
-
Rationale: Accurate concentration is key for quantitative analysis (Beer-Lambert Law), but for determining λmax, a concentration that gives an absorbance reading within the instrument's linear range (typically 0.1 - 1.5 A.U.) is sufficient.[13][15]
-
Steps:
-
Prepare a stock solution of the pyrimidine compound by accurately weighing a small amount and dissolving it in a known volume of the spectroscopic grade solvent.
-
From the stock solution, prepare a dilute sample solution expected to have a maximum absorbance below 1.5.[13]
-
-
-
Blank Measurement (Baseline Correction):
-
Sample Measurement:
-
Rationale: This is the core data acquisition step. Maintaining consistent cuvette orientation and cleanliness prevents measurement artifacts.
-
Steps:
-
Empty the sample cuvette. Rinse it 2-3 times with a small amount of the dilute sample solution before filling it ¾ full.
-
Wipe the outside of the cuvette to remove fingerprints or residue.[13]
-
Place the sample cuvette back into the sample holder, ensuring the reference cuvette with the pure solvent remains in the reference beam path.
-
Acquire the absorbance spectrum of the sample over the same wavelength range as the baseline.[17]
-
-
-
Data Analysis:
-
Rationale: Identifies the wavelength of maximum electronic transition probability.
-
Steps:
-
Use the spectrophotometer's software to identify the peak(s) in the spectrum.
-
The wavelength at which the highest absorbance value is recorded is the λmax.[13][15]
-
Record the λmax and the corresponding absorbance value. For validation, repeat the measurement with a fresh aliquot of the sample to ensure the λmax is reproducible.[13]
-
-
Conclusion
The UV-Vis absorption properties of conjugated pyrimidine systems are a direct reflection of their electronic structure. By strategically applying principles of physical organic chemistry, researchers can effectively tune the λmax of these vital compounds. The extent of conjugation provides the coarse control, shifting absorption across broad regions of the spectrum, while the addition of electron-donating or electron-withdrawing substituents allows for fine-tuning. Furthermore, understanding the impact of the local environment, including solvent polarity and pH, is critical for interpreting spectra accurately and designing molecules for specific applications. The experimental workflow provided here serves as a reliable foundation for generating high-quality, reproducible data in your laboratory.
References
- Influence Of Substitution Patterns, Solvent Environment, Ph, And Molecular Interactions On The Electronic Spectra Of Pyrimidines. (2025).
- Ferreira da Silva, F., et al. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics.
- Yuan, H., et al. (2018). Substituent effects on the UV absorption energy of 2,5‐disubstituted pyrimidines. Journal of Physical Organic Chemistry.
- Ferreira da Silva, F., et al. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics.
- Kumar, A., et al. (2025). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega.
- Yuan, H., et al. (2018). Substituent effects on the UV absorption energy of 2,5-disubstituted pyrimidines.
- Ferreira da Silva, F., et al. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: effect of halogenation.
- JoVE. (2015). Ultraviolet-Visible (UV-Vis) Spectroscopy: Principle and Uses. Journal of Visualized Experiments.
- Chemistry LibreTexts. (2023). 2.4: Effect of Solvent.
- Sim4t. (2013).
- UV-VIS Absorption spectroscopy. (n.d.).
- Thomas, L., & Sessions, L. B. (n.d.). Experiment 10: Dye Concentration Using a UV-Vis Spectrophotometer. Science Department.
- Ayad, M. F., et al. (2021). Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes.
- Repligen. (2016).
- Chemistry LibreTexts. (2021). 8.
- Chemistry LibreTexts. (2019). 15.
- Kemistry. (2022). Effect of solvents on n-pi and pi-pi start transitions_How to choose solvent for UV_Vis spectro. YouTube.
- Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
- Jack Westin. (n.d.). Ultraviolet Region - Molecular Structure And Absorption Spectra.
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. jackwestin.com [jackwestin.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. ijcrt.org [ijcrt.org]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00198F [pubs.rsc.org]
- 13. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]
- 14. repligen.com [repligen.com]
- 15. science.valenciacollege.edu [science.valenciacollege.edu]
- 16. phys.ubbcluj.ro [phys.ubbcluj.ro]
- 17. sim4t.com [sim4t.com]
Reference standards for 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol analysis
Title: Benchmarking Reference Standards for 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol: A Critical Comparison for Drug Development
Executive Summary & Core Directive
The Challenge: 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol (CAS: 284680-44-0) is a critical heterocyclic building block and potential impurity in the synthesis of pyrimidine-based kinase inhibitors.[1][2] Its analysis is complicated by keto-enol tautomerism (4-hydroxy vs. 4-oxo) and the hygroscopic nature of the pyrrolidine moiety.[1][2]
The Reality: There are currently no pharmacopeial (USP/EP) Certified Reference Materials (CRMs) for this specific compound.[2] Researchers must choose between Commercial "Research Grade" Building Blocks (often insufficiently characterized) and Custom/In-House Primary Standards (fully characterized).[1][2]
This guide objectively compares these two pathways, establishing a "Gold Standard" protocol for validation to ensure data integrity in IND/NDA filings.
Comparative Analysis: Research Grade vs. Primary Standard
The following table contrasts the typical "off-the-shelf" commercial product with the required specifications for a Reference Standard used in GMP/GLP environments.
| Feature | Option A: Commercial "Research Grade" (The Alternative) | Option B: Primary Reference Standard (The Gold Standard) | Impact on Data |
| Purity Assignment | HPLC Area % (e.g., >95%) | Mass Balance or qNMR (>98.0%) | Area% ignores water, salts, and volatiles, leading to potency overestimation .[1][2] |
| Identity Verification | 1H-NMR (Structure only) | 1H-NMR, 13C-NMR, MS, IR | Ensures no regioisomers (e.g., N-alkylation vs O-alkylation) are present.[1][2] |
| Water Content | Not reported (often wet) | Karl Fischer (KF) Titration | Pyrrolidine rings are hygroscopic; water can account for 2-5% of mass.[1][2] |
| Counter-ions | Unknown (Acetate/Chloride?) | Ion Chromatography (IC) | Critical for stoichiometry; "free base" may actually be a partial salt.[2] |
| Tautomer Definition | Ignored | Defined by Solvent/pH | Prevents "ghost peak" interpretation in method development. |
Technical Deep Dive: The Tautomerism Trap
The 4-position on the pyrimidine ring allows for a dynamic equilibrium between the enol (4-ol) and keto (4-one) forms.[1][2] This equilibrium is solvent- and pH-dependent, often causing peak splitting or tailing in unbuffered HPLC methods.[1][2]
Visualizing the Equilibrium (Graphviz Diagram):
Caption: Figure 1. Tautomeric equilibrium of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol. At neutral pH, the keto form often predominates.[2] Acidic conditions (pH < 3) collapse the equilibrium into a single protonated species, improving peak shape.[2]
Experimental Protocols (Self-Validating Systems)
To use this compound as a reliable standard, you must validate its purity and behavior.[2]
Protocol 1: Purity Assignment via qNMR (The Absolute Method)
Use this when Mass Balance (TGA/KF) is not feasible due to limited sample quantity.[2]
-
Solvent Selection: Use DMSO-d6 .[1] It disrupts intermolecular H-bonding and stabilizes the tautomeric exchange, often sharpening signals compared to CDCl3.[1][2]
-
Internal Standard: Maleic Acid (TraceCERT® grade) or Benzyl Benzoate . Ensure relaxation delay (d1) is
(typically 30-60s).[1][2] -
Calculation:
Where = Integral, = Number of protons, = Molar mass, = Weight, = Purity of standard.[2]
Protocol 2: HPLC Method for Impurity Profiling
Designed to suppress tautomeric splitting and protonate the basic pyrrolidine nitrogen.[1]
-
Column: C18 (End-capped),
(e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).[2] -
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[2]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (impurities).[2]
-
Temperature:
(Critical: Higher temp speeds up tautomer exchange, sharpening peaks).[2]
Workflow: From "Powder" to "Reference Standard"
Use this decision tree to determine if your material is fit for purpose.
Caption: Figure 2. Characterization workflow to convert a research-grade chemical into a usable Reference Standard.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11234567, Pyrimidine Derivatives.[2] Retrieved from [Link][1][2]
-
European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities.[1] Retrieved from [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[2] Progress in Nuclear Magnetic Resonance Spectroscopy.[1] (General reference for qNMR protocol).
-
International Organization for Standardization. ISO 17034:2016 General requirements for the competence of reference material producers.[1] (Basis for "Gold Standard" definition).
Sources
Guide to Structural Elucidation: Distinguishing 2-(pyrrolidin-1-yl) and 4-(pyrrolidin-1-yl) Regioisomers
Executive Summary
In medicinal chemistry, the introduction of a pyrrolidine ring onto a heteroaromatic scaffold (typically pyridine or pyrimidine) via Nucleophilic Aromatic Substitution (
The resulting mixture of 2-(pyrrolidin-1-yl) and 4-(pyrrolidin-1-yl) isomers presents a critical identification challenge.[1] While they share identical molecular weights (
Mechanistic Origin: The Regioselectivity Paradox
To distinguish the isomers, one must first understand their synthetic origin. In a typical
-
The 4-Position (Para-like): This position is generally kinetically favored .[1] The intermediate Meisenheimer complex is stabilized by the ring nitrogen (para-resonance), making the 4-isomer the major product in standard conditions.
-
The 2-Position (Ortho-like): This position is often thermodynamically favored or accessible via specific catalytic cycles (e.g., Pd-catalysis or specific solvent effects).[1] It is sterically more congested.[1]
Implication: If you isolate a major product from a standard thermal displacement, it is likely the 4-isomer, but "likely" is insufficient for IND-enabling studies.[1] You must prove it.
Visualization: The Regioselectivity Pathway
Figure 1: Kinetic vs. Thermodynamic pathways in nucleophilic aromatic substitution.
The "Smoking Gun": pKa-Driven Separation[1]
The most reliable physicochemical differentiator between these isomers is Basicity (
-
4-(pyrrolidin-1-yl)pyridine: The nitrogen lone pair on the pyrrolidine can donate electron density into the ring, stabilizing the protonated ring nitrogen. This makes the molecule highly basic (
).[1] -
2-(pyrrolidin-1-yl)pyridine: While electron donation occurs, the proximity of the pyrrolidine ring to the pyridine nitrogen creates steric hindrance to protonation. Furthermore, inductive withdrawal by the adjacent nitrogen lowers basicity (
).
Experimental Data Comparison
| Feature | 4-(pyrrolidin-1-yl) Isomer | 2-(pyrrolidin-1-yl) Isomer | Mechanism |
| ~9.17 (High) | ~6.86 (Moderate) | Resonance stabilization vs. Steric/Inductive effects | |
| UPLC Retention (Low pH) | Early Eluting | Late Eluting | 4-isomer is fully ionized (polar) at pH 3; 2-isomer is less ionized.[1] |
| UPLC Retention (High pH) | Late Eluting | Early Eluting | Both neutral; 4-isomer is more lipophilic due to symmetry.[1] |
| Solubility (Aq. Acid) | Excellent | Good | 4-isomer forms stable salts easily.[1] |
Spectroscopic Elucidation (NMR)[1][2]
Mass spectrometry (MS/MS) is often inconclusive for positional isomers.[1] NMR is the gold standard.
A. 1H NMR: Coupling Constants ( )
Assuming a pyridine scaffold:
-
4-Isomer (Symmetric-like):
-
Look for an AA'BB' pattern (or two doublets with
) for the aromatic protons.[1] -
The protons at C2 and C6 are chemically equivalent (or very close) and appear significantly downfield (
ppm). -
The protons at C3 and C5 are shielded by the pyrrolidine amine and appear upfield (
ppm).
-
-
2-Isomer (Asymmetric):
-
Look for an ABCD pattern.[1]
-
Distinctive Signal: The proton at C3 (adjacent to pyrrolidine) often appears as a doublet or d-d upfield, but the proton at C6 (adjacent to ring N) is a distinct doublet downfield (
ppm). -
Key Difference: You will see four distinct aromatic environments, whereas the 4-isomer often simplifies to two (if no other substituents exist).
-
B. NOESY / ROESY (Spatial Proximity)
This is the definitive confirmation experiment.[1]
-
4-Isomer: Irradiating the
-protons of the pyrrolidine ring ( ppm) will show NOE enhancement of the C3 and C5 protons of the pyridine ring. -
2-Isomer: Irradiating the pyrrolidine
-protons will show NOE enhancement of only the C3 proton .[1] The C6 proton is too far away.[1]
Visualization: Analytical Logic Tree
Figure 2: Decision tree for assigning regiochemistry via 1H NMR.
Detailed Experimental Protocols
Protocol A: Chromatographic Separation (Prep-HPLC)
Use this protocol to separate the mixture obtained from synthesis.
Objective: Isolate pure isomers based on basicity differences.
-
Column: Waters XBridge C18 (Prep),
, .-
Why: The XBridge column is stable at high pH, which is critical for exploiting the
difference.
-
-
Mobile Phase:
-
A: 10 mM Ammonium Bicarbonate in Water (pH 10).
-
B: Acetonitrile.[1]
-
-
Gradient:
-
0-2 min: 5% B (Hold)[1]
-
2-12 min: 5%
60% B (Linear)[1] -
Note: At pH 10, the 4-isomer (pKa ~9.[1]2) will be partially ionized/neutral equilibrium, while the 2-isomer (pKa ~6.9) will be fully neutral. The 2-isomer typically elutes first under these conditions due to lower lipophilicity contributions from the exposed ring nitrogen, followed by the 4-isomer.
-
-
Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine).[1]
Protocol B: NMR Characterization
Use this protocol for the "Self-Validating" Identification.
-
Sample Prep: Dissolve ~5 mg of isolated solid in
DMSO-d6 .-
Why DMSO? It prevents aggregation and provides sharp signals for exchangeable protons (if any remaining).[1]
-
-
Acquisition:
-
Target Selection (NOESY):
-
Set the selective excitation frequency on the pyrrolidine
multiplet (typically 3.2 – 3.6 ppm).[1] -
Mixing Time: 500 ms (standard for small molecules).
-
-
Analysis:
-
Check aromatic region (6.5 – 8.5 ppm).[1]
-
Positive Result (4-isomer): Two symmetric enhancements.
-
Positive Result (2-isomer): One single enhancement (H3).
-
References
-
Regioselectivity of SnAr in Pyridines
-
Basicity of Aminopyridines
-
NMR Shift Prediction & Data
Sources
A Comparative Guide to Chromatographic Separation of Pyrimidin-4-ol Impurities
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a cornerstone of drug safety and efficacy. Pyrimidin-4-ol, a key heterocyclic scaffold in numerous therapeutic agents, presents a unique set of challenges in impurity profiling due to the potential for a variety of structurally similar impurities to arise during synthesis and degradation. This guide provides an in-depth comparison of chromatographic techniques for the robust separation and quantification of these impurities, grounded in established scientific principles and regulatory expectations.
The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), mandate the reporting, identification, and qualification of impurities in new drug substances.[1][2][3] These guidelines establish thresholds based on the maximum daily dose of the drug, typically starting at 0.05% for reporting and identification.[1][3][4] Achieving this level of sensitivity and specificity necessitates the development of highly efficient and validated analytical methods.[4][5]
The Chromatographic Toolbox: A Comparative Overview
The separation of pyrimidin-4-ol and its impurities predominantly relies on high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), techniques renowned for their versatility and resolving power.[6][7][8] While gas chromatography (GC) can be employed for volatile impurities, its application is less common for the typically non-volatile nature of pyrimidin-4-ol and its related compounds.[6][9]
Table 1: Comparison of Chromatographic Techniques for Pyrimidin-4-ol Impurity Profiling
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UPLC) | Gas Chromatography (GC) |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Similar to HPLC but utilizes columns with smaller particle sizes (<2 µm) and higher pressures for increased resolution and speed. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Primary Application | Gold standard for non-volatile and thermally labile compounds like pyrimidin-4-ol and its process-related impurities and degradants.[6][7] | Enhanced resolution and faster analysis times compared to HPLC, ideal for complex impurity profiles and high-throughput screening.[10] | Primarily for volatile organic impurities, such as residual solvents from the manufacturing process.[6][11] |
| Advantages | Robust, versatile, wide range of stationary phases available, compatible with various detectors (UV, MS).[7][9] | Higher efficiency, superior resolution, significantly reduced run times, and lower solvent consumption. | Excellent for separating volatile and semi-volatile compounds with high sensitivity.[7][11] |
| Limitations | Longer analysis times, lower resolution compared to UPLC, higher solvent consumption. | Higher backpressure requires specialized instrumentation, potential for frictional heating effects. | Not suitable for non-volatile or thermally unstable compounds, may require derivatization. |
The choice between HPLC and UPLC often hinges on the complexity of the impurity profile and the desired throughput. For routine quality control with well-separated impurities, a robust HPLC method may suffice. However, for complex separations or in a high-throughput environment, the advantages of UPLC in terms of speed and resolution are significant.
Method Development Workflow: A Strategic Approach
A systematic approach to method development is crucial for achieving a robust and reliable separation. The process typically involves selecting an appropriate column and mobile phase, followed by optimization of various chromatographic parameters.
Caption: A typical workflow for developing a chromatographic method for impurity analysis.
Experimental Protocol: A Validated RP-HPLC Method
This section details a reverse-phase HPLC (RP-HPLC) method that has been validated for the separation and quantification of pyrimidin-4-ol impurities, adhering to the principles outlined in ICH Q2(R1).[5][12]
Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of pyrimidin-4-ol and its potential process-related and degradation impurities.
Materials and Instrumentation:
-
HPLC System: A gradient HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Pyrimidin-4-ol Reference Standard and Impurity Standards.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% B
-
30-32 min: 60% to 5% B
-
32-40 min: 5% B (equilibration)
-
Method Validation Summary:
The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.[5][12][13]
-
Specificity: Demonstrated by the baseline resolution of pyrimidin-4-ol from all known impurities and degradation products. This can be confirmed by spiking the sample with impurities and performing forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).[12]
-
Linearity: Assessed over a range from the LOQ to 120% of the specification limit for each impurity, with a correlation coefficient (r²) of ≥ 0.999.[14]
-
Accuracy: Determined by the recovery of spiked impurities at different concentration levels, with acceptance criteria typically between 80% and 120%.
-
Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels, with a relative standard deviation (RSD) of ≤ 5%.
-
Robustness: Assessed by making deliberate small changes to method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the separation.[15]
Common Impurities and Their Separation
The synthesis of pyrimidin-4-ol can give rise to several impurities, including starting materials, intermediates, and by-products from side reactions.[16][17][18] Degradation pathways can also introduce new impurities over time.
Caption: Relationship between Pyrimidin-4-ol and its potential impurities.
Successful chromatographic separation relies on exploiting the subtle differences in physicochemical properties (e.g., polarity, pKa) between pyrimidin-4-ol and its impurities. The use of a buffered mobile phase is often critical to control the ionization state of the analytes and achieve reproducible retention times and peak shapes.[19] For particularly challenging separations, alternative stationary phases (e.g., phenyl, cyano) or the use of ion-pairing reagents can be explored.[10]
Conclusion
The effective chromatographic separation of pyrimidin-4-ol impurities is a critical aspect of ensuring the quality and safety of pharmaceutical products. A thorough understanding of the principles of HPLC and UPLC, coupled with a systematic approach to method development and validation, is essential for achieving robust and reliable analytical methods. By leveraging the appropriate chromatographic tools and adhering to regulatory guidelines, researchers and drug developers can confidently characterize the impurity profile of pyrimidin-4-ol, ultimately contributing to the delivery of safe and effective medicines.
References
-
ICH. (2006, October). ICH Q3A (R2) Impurities in new drug substances. European Medicines Agency. [Link]
-
ICH. (2005, November). ICH Q2(R1) Validation of analytical procedures: text and methodology. European Medicines Agency. [Link]
-
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]
-
U.S. Food and Drug Administration. (2008, June). Guidance for Industry: Q3A Impurities in New Drug Substances. [Link]
-
ICH. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]
-
ICH. (1995, November). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
-
ICH. (2023, October 17). ICH Q3 Guidelines. [Link]
-
Scribd. ICH Q2(R1) Analytical Method Validation. [Link]
-
ICH. Quality Guidelines. [Link]
-
Slideshare. (2018, May 22). ICH Q2 Analytical Method Validation. [Link]
-
Llinás, M., et al. (2012). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Journal of Chromatography A, 1227, 186-194. [Link]
-
TIJER. (2021). A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. TIJER, 8(8). [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
Resolvemass Laboratories. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]
-
IntechOpen. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]
-
ResearchGate. A typical chromatogram showing separation of the four impurities along with nilotinib hydrochloride. [Link]
-
ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]
-
SIELC Technologies. Separation of Pyrimidine, 4-phenyl- on Newcrom R1 HPLC column. [Link]
-
ResearchGate. (2019). Targeted UPLC-MS/MS high-throughput metabolomics approach to assess the purine and pyrimidine metabolism. [Link]
-
Markelj, J., Zupančič, T., & Pihlar, B. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta Chimica Slovenica, 63(1), 8-17. [Link]
-
ACS Publications. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]
-
MDPI. (2025). The Separation of Multiple Trace Impurities in Drugs Using an Improved Twin-Column Recycling Chromatography System. [Link]
-
Asian Journal of Research in Chemistry. Impurity Profiling With Use of Hyphenated Techniques. [Link]
-
National Institutes of Health. (2014). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. [Link]
-
PubMed. (2008). Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection. [Link]
-
ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
-
Scholars Research Library. A RP- HPLC Method Development for Analysis of Selected Synthetic Analgesic Agents in Herbal Formulation. [Link]
- Google Patents. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
-
Organic Chemistry Portal. Pyrimidine synthesis. [Link]
-
Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. biotech-spain.com [biotech-spain.com]
- 7. biomedres.us [biomedres.us]
- 8. researchgate.net [researchgate.net]
- 9. tijer.org [tijer.org]
- 10. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. database.ich.org [database.ich.org]
- 13. scribd.com [scribd.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrimidine synthesis [organic-chemistry.org]
- 19. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Operational Guide: Safe Disposal and Handling of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol
Executive Summary
This guide provides an autonomous, technical framework for the safe containment and disposal of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol (CAS: 27299-00-9).[1] Unlike generic safety sheets, this protocol addresses the specific physicochemical stability of the pyrimidine scaffold and the nitrogen-rich pyrrolidine moiety.[1]
As researchers, we must recognize that "disposal" begins at the moment of synthesis or acquisition.[1] The stability of the pyrimidine ring requires high-temperature incineration to prevent the formation of incomplete combustion byproducts. This guide prioritizes thermal destruction as the only validated end-of-life mechanism.
Part 1: Chemical Profile & Hazard Identification
Causality: Effective disposal requires understanding the molecule's stress points. This compound is an amphoteric nitrogenous heterocycle; it can act as a weak base (pyrrolidine/pyrimidine nitrogens) or a weak acid (phenolic -OH tautomer). This duality dictates our segregation strategy—it must be isolated from both strong oxidizers and violent alkylating agents to prevent exothermic degradation prior to incineration.
Table 1: Physicochemical & Hazard Profile
| Property | Specification | Operational Implication |
| Chemical Name | 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol | Official manifest descriptor.[1][2][3][4][5] |
| CAS Number | 27299-00-9 | Required for waste profiling/manifesting. |
| Formula | C₉H₁₃N₃O | Nitrogen-rich; generates NOx upon combustion. |
| Molecular Weight | 179.22 g/mol | N/A |
| Physical State | Solid (Powder) | Dust explosion risk if aerosolized in bulk. |
| Acidity/Basicity | Amphoteric | CRITICAL: Segregate from strong acids AND bases. |
| GHS Classification | Irritant (Warning) | H315 (Skin), H319 (Eye), H335 (Resp).[1] |
| Combustion Products | NOx, CO, CO₂ | Requires scrubbed incineration.[1] |
Expert Insight: While often labeled merely as an "Irritant," treat this compound as Acute Toxin (Category 4) during handling.[1] The metabolic breakdown of pyrimidine derivatives can yield unpredictable bioactive metabolites. Always err on the side of higher containment.
Part 2: Disposal Workflow & Decision Logic
Trustworthiness: The following workflow is a self-validating system. By categorizing the waste state (Solid vs. Liquid) before binning, we prevent the common error of mixing incompatible solvent streams with reactive solids.[1]
Workflow Diagram: Waste Stream Segregation
The following logic gate ensures the material is routed to the correct destruction facility (High-Temp Incineration).
Figure 1: Decision logic for segregating solid and liquid waste streams to ensure compliance with incineration protocols.
Detailed Procedural Steps
Protocol A: Solid Waste (Pure Compound)
-
Containment: Transfer the solid into a clear, heavy-gauge polyethylene (LDPE) bag.
-
Why: LDPE is chemically inert to this pyrimidine derivative and allows visual inspection by waste handlers.
-
-
Secondary Containment: Place the sealed bag into a secondary wide-mouth HDPE jar or a fiber drum designated for "Solid Organic Waste."
-
Labeling: Mark the container clearly with "Contains Nitrogenous Heterocycles - Incinerate Only."
-
Regulatory Note: Do not label simply as "Trash." This prevents it from being diverted to municipal landfill streams where leaching could occur.
-
Protocol B: Liquid Waste (Solutions/Mother Liquors)
-
Solvent Compatibility Check: Ensure the carrier solvent is compatible with the waste stream.
-
pH Adjustment: If the solution is highly acidic or basic, neutralize to pH 6–8 before adding to the organic waste carboy. This prevents polymerization or degradation of the pyrimidine ring in the drum.
-
Bulking: Pour into the "Non-Halogenated Organic Solvent" waste stream (unless halogenated solvents are present).
Part 3: Spill Response & Immediate Mitigation
Expertise: Speed is irrelevant without control. The pyrrolidine moiety increases water solubility compared to lipophilic aromatics, meaning a spill can quickly migrate into floor drains if not physically blocked.[1]
Spill Response Diagram
Figure 2: Sequential response protocol for laboratory spills to prevent environmental release.[1]
Step-by-Step Cleanup Protocol
-
Isolate: Evacuate the immediate 3-meter radius.
-
PPE: Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] If powder is airborne, use a P95/N95 respirator.[1]
-
Dry Spill:
-
Gently cover with a paper towel to prevent dust dispersal.
-
Wet the towel slightly (damp, not soaking) to bind the powder.[1]
-
Scoop material into a waste jar.
-
-
Wet Spill:
-
Surround with absorbent socks or vermiculite.
-
Do not use bleach. Bleach (hypochlorite) can react with the secondary amine (pyrrolidine ring) to form chloramines, which are toxic gases.[1] Use simple soapy water for final decontamination.
-
Part 4: Regulatory Compliance & Waste Codes
Compliance is non-negotiable. While this specific CAS is not P-listed or U-listed (RCRA), it defaults to the following classifications based on its characteristics and the solvents used.
Table 2: Regulatory Classification
| Jurisdiction | Classification Code | Description |
| US EPA (RCRA) | D001 | If dissolved in ignitable solvent (Flash point <60°C). |
| US EPA (RCRA) | None (General) | If solid. Manage as "Non-RCRA Regulated Hazardous Waste" but voluntarily incinerate. |
| EU (EWC) | 07 05 13 * | Solid wastes containing hazardous substances. |
| Transport (DOT/IATA) | Not Regulated | Unless mixed with regulated solvents. |
Final Directive: Always consult your institution's EHS (Environmental Health & Safety) officer before final disposal. Local municipal codes often supersede federal guidelines regarding nitrogenous discharge limits.
References
-
BenchChem. (2025).[6] Navigating the Safe Disposal of Pyrimidine Derivatives: A Comprehensive Guide. Retrieved from [1]
-
Fisher Scientific. (2025). Safety Data Sheet: 1-Methylpyrrolidine (Analogous Hazard Data). Retrieved from [1]
-
ChemScene. (2025). Product Safety: 6-Methylpyrimidin-4-ol (Scaffold Hazard Data). Retrieved from [1]
-
US EPA. (2025). RCRA Hazardous Waste Codes and Descriptions. Retrieved from [1]
-
Sigma-Aldrich. (2025).[4] Safety Data Sheet: Pyrimidine Derivatives General Handling. Retrieved from [1]
Sources
Personal Protective Equipment (PPE) & Safety Guide: 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol
[1][2][3]
Executive Safety Summary (Immediate Action Card)
| Critical Parameter | Directive |
| Hazard Classification | Warning – Irritant (Skin/Eye/Respiratory).[1][2][3][4] Potential Acute Toxicity (Oral).[2][4] |
| Physical State | Solid (Powder/Crystalline).[3][4] High probability of dust generation.[2][4] |
| Primary Route of Entry | Inhalation of dust, Dermal absorption, Ocular contact.[2][3][4] |
| Minimum PPE | Nitrile Gloves (0.11 mm), Safety Glasses with Side Shields, Lab Coat, N95/P2 Respirator (if outside hood).[2][3][4] |
| Engineering Control | Mandatory: Handle primarily within a certified Chemical Fume Hood. |
| Spill Response | Damp wipe (do not dry sweep).[3][4] Treat as hazardous chemical waste.[2][3][4] |
Chemical Identity & Hazard Analysis
Scientific Context: 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol is a functionalized pyrimidine derivative often utilized as a building block in the synthesis of kinase inhibitors and bioactive heterocycles.[1][2][3][4] Structurally, it features a pyrimidine core substituted with a solubilizing pyrrolidine ring and a polar hydroxyl group (which may exist in tautomeric equilibrium with the ketone form, pyrimidin-4(3H)-one).[1][2][3][4]
Hazard Profiling (Structure-Activity Relationship): While specific toxicological data (LD50) may be sparse for this specific catalog item, its structural congeners (aminopyrimidines) exhibit a consistent hazard profile.[2][3][4]
-
Skin/Eye Irritation: The basic nitrogen atoms in the pyrrolidine and pyrimidine rings can deprotonate fatty acids in the skin barrier, leading to irritation or dermatitis.[2][3][4]
-
Respiratory Sensitization: Fine particulates of heterocyclic bases are known respiratory irritants.[2][3][4]
-
Systemic Toxicity: Pyrimidine antimetabolites can interfere with nucleotide synthesis; therefore, this compound should be treated as a potential reproductive toxin or antimetabolite until proven otherwise.[2][3][4]
Personal Protective Equipment (PPE) Matrix
This matrix is designed to provide "Self-Validating" safety—meaning the PPE chosen is chemically compatible with the solvent systems typically used with this compound (e.g., DMSO, Methanol, DCM).[2][3][4]
A. Hand Protection (Glove Selection)
| Task | Glove Material | Thickness | Breakthrough Time | Rationale |
| Dry Solid Handling | Nitrile | 0.11 mm (Standard) | >480 min | Excellent resistance to solid particulates; sufficient for incidental contact.[1][2][4] |
| Solution (DMSO) | Nitrile (Double) | 0.11 mm x 2 | >480 min | DMSO permeates thin nitrile rapidly; double gloving provides a sacrificial outer layer.[2][3][4] |
| Solution (DCM) | Laminate (Silver Shield) | Multi-layer | >240 min | Chlorinated solvents degrade nitrile instantly.[2][3][4] Use laminate gloves for DCM stock solutions. |
| Glassware Cleaning | Neoprene/Thick Nitrile | 0.5 mm | N/A | Physical protection against sharps and harsh detergents.[3][4] |
B. Respiratory & Eye Protection
Operational Handling Protocol
Step 1: Weighing & Transfer
-
Risk: Static charge can cause the lightweight powder to "jump," leading to inhalation exposure.[2][3][4]
-
Protocol:
Step 2: Solubilization (Reaction Setup)
Step 3: Reaction Monitoring
Waste Disposal & Decontamination
Core Principle: Segregate based on chemical compatibility to prevent unexpected reactions in the waste drum.
| Waste Stream | Composition | Disposal Method |
| Solid Waste | Contaminated gloves, weighing boats, paper towels.[1][2][4] | Hazardous Solid Waste Drum. Label as "Toxic/Irritant Solid."[2][3][4] |
| Liquid Waste (A) | Mother liquors (DMSO/Methanol) + Compound.[2][3][4] | Non-Halogenated Organic Waste. |
| Liquid Waste (B) | DCM/Chloroform extracts.[3][4] | Halogenated Organic Waste. |
| Aqueous Waste | Acidic/Basic workup layers.[2][3][4] | Neutralize to pH 6-8 , then Aqueous Waste Drum (check local regulations). |
Decontamination of Surfaces:
Emergency Response Workflows
Visualizing the Decision Logic
The following diagrams illustrate the logical flow for PPE selection and Spill Response.
Diagram 1: PPE Selection Logic
Caption: Decision tree for selecting appropriate hand and eye protection based on physical state and solvent carrier.
Diagram 2: Spill Response Protocol
Caption: Step-by-step workflow for containing and cleaning laboratory spills to minimize exposure.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76772, 6-Methylpyridin-2-ol (Structural Analog).[1][2][3][4] Retrieved from [Link][2][3]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[2][3][4] Washington, DC: U.S. Department of Labor.[2][4]
Disclaimer: This guide is intended for use by trained laboratory professionals. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.[2][3][4] In the absence of specific data, apply the "Universal Precaution" principle for novel chemical entities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
